molecular formula C8H19Cl3N2 B133448 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride CAS No. 2031-23-4

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Cat. No.: B133448
CAS No.: 2031-23-4
M. Wt: 249.6 g/mol
InChI Key: RRZYWKLLIIIINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H19Cl3N2 and its molecular weight is 249.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZYWKLLIIIINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174198
Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-23-4
Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN63QD5DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1] Its dihydrochloride salt form enhances solubility, making it a valuable building block in drug formulation and the synthesis of biologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and key applications of this compound.

Chemical and Physical Properties

This compound is a white solid organic compound.[1][2][3][4] The following table summarizes its key chemical and physical properties.

PropertyValueSource(s)
Molecular Formula C8H19Cl3N2[1][5][6]
Molecular Weight 249.61 g/mol [3][4][6]
CAS Number 2031-23-4[1][3]
Appearance White solid[1][4]
Melting Point 255-257 °C (decomposes)[2][3]
Solubility Soluble in DMSO and Methanol[2][3]
Storage Conditions Store at 2-8°C under an inert gas (Nitrogen or Argon)[2][3][4]
Purity ≥ 95% (HPLC)[1]

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the reaction of N-methylpiperazine with a suitable propylating agent, followed by conversion to its dihydrochloride salt.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of N-methylpiperazine with 1-bromo-3-chloropropane.[7]

  • Reaction Setup : In a round-bottomed flask cooled in an ice bath, combine N-methylpiperazine (30 mmol), 25% NaOH solution (4 mL), and acetone (40 mL).[7]

  • Addition of Reagent : Slowly add 1-bromo-3-chloropropane (30 mmol) to the stirred mixture while maintaining the temperature in the ice bath.[7]

  • Reaction : Continue stirring in the ice bath until all insoluble materials have dissolved. Allow the reaction mixture to stand at room temperature for 24 hours.[7]

  • Workup : After the reaction is complete, remove the solvent by distillation under reduced pressure. Add 20 mL of water to the residue and extract the product with dichloromethane.[7]

  • Salt Formation : Place the reaction flask in an ice bath and add 50 mL of ethyl acetate. Slowly add concentrated hydrochloric acid dropwise until a large amount of white solid precipitates, ensuring the pH of the system is controlled to approximately 2.[7]

  • Purification : Remove the solvent again by distillation under reduced pressure. Recrystallize the resulting solid from 100 mL of anhydrous ethanol.[7]

  • Final Product : Filter and dry the recrystallized solid to obtain the final white solid product of this compound.[7]

G Synthesis Workflow reagents N-methylpiperazine, NaOH, Acetone reaction_mixture Addition of 1-bromo-3-chloropropane (Ice Bath) reagents->reaction_mixture stirring Stirring at Room Temperature (24h) reaction_mixture->stirring extraction Solvent Removal & Extraction with Dichloromethane stirring->extraction salt_formation Salt Formation with HCl in Ethyl Acetate extraction->salt_formation purification Recrystallization from Ethanol salt_formation->purification final_product 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride purification->final_product

A generalized workflow for the synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of this compound. For trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline for the purity analysis of piperazine-containing compounds and can be adapted for this compound.

  • Chromatographic Conditions :

    • Column : Chiralpak IC (250 x 4.6 mm, 5µm) or a similar C18 column.[8]

    • Mobile Phase : A mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v). The mobile phase should be filtered and degassed.[8]

    • Flow Rate : 1.0 mL/min.[8]

    • Column Temperature : 35°C.[8]

    • Detection : UV at 340 nm (requires derivatization for compounds without a strong chromophore).[8]

    • Injection Volume : 10 µL.[8]

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis :

    • Inject the sample onto the HPLC system and record the chromatogram.

    • Purity is determined by comparing the peak area of the main component to the total area of all peaks.

G HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration and Purity Calculation) detection->data_analysis

A typical workflow for the HPLC analysis of piperazine-containing compounds.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features make it a valuable component for creating complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.[1] The compound is also utilized in the synthesis of agrochemicals and other specialty chemicals.[1]

Safety Information

This compound is harmful if swallowed.[5] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

G Logical Relationship of Applications start 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride intermediate Key Intermediate start->intermediate pharma Pharmaceutical Synthesis intermediate->pharma agro Agrochemical Synthesis intermediate->agro specialty Specialty Chemical Synthesis intermediate->specialty neuro Neurological Disorder Drugs pharma->neuro

The role of the compound as an intermediate in various synthetic applications.

References

Technical Guide: 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (CAS: 2031-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a piperazine derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its bifunctional nature, featuring a reactive chloropropyl group and a tertiary amine within the piperazine ring, makes it a versatile building block for constructing more complex molecules. This compound is particularly significant in the pharmaceutical industry, where it is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), especially those targeting neurological disorders.[2] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 2031-23-4[1][3]
Molecular Formula C₈H₁₉Cl₃N₂[1]
Molecular Weight 249.61 g/mol [1]
Melting Point 255-257 °C (decomposes)[1]
Appearance White to light beige solid[1]
Solubility Soluble in DMSO, Methanol, and Water[1]
EINECS Number 217-981-8[1]
InChI Key RRZYWKLLIIIINP-UHFFFAOYSA-N[2]
SMILES CN1CCN(CC1)CCCCl.Cl.Cl[2]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and logical synthetic route involves the reaction of 1-methylpiperazine with a bifunctional propylating agent, such as 1-bromo-3-chloropropane.

Proposed Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetone or water, add 1-bromo-3-chloropropane (1.0-1.2 eq).[4][5]

  • Base Addition: Slowly add a solution of a base, like sodium hydroxide, to the mixture while maintaining a cool temperature (e.g., 0-10 °C) to neutralize the hydrobromic acid formed during the reaction.[4][5]

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours (e.g., 16-18 hours) to ensure completion.[4][6] The progress can be monitored using techniques like Thin Layer Chromatography (TLC).[5]

  • Workup: Once the reaction is complete, perform a liquid-liquid extraction to separate the organic product from the aqueous phase. The organic layer is then concentrated under reduced pressure to yield the crude free base, 1-(3-chloropropyl)-4-methylpiperazine, as an oil.[4][5]

  • Salt Formation: Dissolve the crude oil in a suitable solvent like ethanol or acetone. Add a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a solvent such as ethanol to yield the final product as a white solid.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products R1 1-Methylpiperazine P1 Nucleophilic Substitution (Solvent: Acetone/Water, Base: NaOH) R1->P1 R2 1-Bromo-3-chloropropane R2->P1 P2 Aqueous Workup & Extraction P1->P2 Reaction Mixture I1 Crude Free Base (Oil) P2->I1 P3 Salt Formation (Conc. HCl) P4 Filtration & Recrystallization P3->P4 Crude Salt FP 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (Solid) P4->FP I1->P3

Proposed synthesis workflow for the target compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of standard analytical techniques. Spectral data is available for this compound, confirming its structure.[2]

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic signals for the methyl group, the piperazine ring protons, and the propyl chain protons. Data for ¹H NMR and ¹³C NMR spectra are available from sources like SpectraBase.[2]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.[7][8][9] LC-MS/MS is particularly useful for quantifying trace amounts of related impurities.[8]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the molecule. Spectral data obtained via techniques like KBr wafer is available.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound and for quantifying any related substances or impurities.

General Experimental Protocol: Purity Analysis by HPLC
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same diluent to a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35 °C.

    • Detection: UV detection at a suitable wavelength.

    • Injection Volume: A standard volume, such as 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, and identity is confirmed by comparing the retention time with that of the reference standard.

Analytical_Workflow cluster_start Sample cluster_methods Analytical Methods cluster_results Data Output cluster_final Final Assessment Sample Test Sample of CAS 2031-23-4 NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec (LC-MS/MS) Sample->MS IR FTIR Sample->IR HPLC HPLC Sample->HPLC R_NMR Structural Confirmation NMR->R_NMR R_MS Molecular Weight & Fragmentation MS->R_MS R_IR Functional Group ID IR->R_IR R_HPLC Purity Assay & Impurity Profile HPLC->R_HPLC COA Certificate of Analysis (CoA) R_NMR->COA R_MS->COA R_IR->COA R_HPLC->COA

General workflow for analytical characterization.

Applications in Research and Drug Development

The primary and most significant application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals.[1][2] Its structure is a common feature in a variety of APIs.

  • Pharmaceutical Intermediate: It is a key building block for synthesizing drugs, particularly those used to treat neurological and psychiatric disorders.[2] The piperazine moiety is a well-known pharmacophore present in many centrally active agents. This compound provides a straightforward method for introducing the N-methylpiperazinylpropyl side chain into a target molecule.

  • Precursor for APIs: It is a documented intermediate in the synthesis of important antipsychotic drugs like Olanzapine and Aripiprazole, where the N-methylpiperazine group is crucial for their pharmacological activity.[10][11]

  • Chemical Synthesis: Beyond pharmaceuticals, it is used in the broader chemical industry to create more complex molecules for various research and specialty chemical applications.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).

Safety AspectInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.[2]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.[2]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.[1]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Conclusion

This compound (CAS 2031-23-4) is a high-value chemical intermediate with significant utility in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic pathways, and clear role as a precursor to important APIs make it a compound of great interest to researchers and drug development professionals. Adherence to proper analytical characterization and safety protocols is paramount to its effective and safe utilization in the laboratory and in manufacturing processes.

References

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound relevant to researchers, scientists, and professionals in drug development. This document details its chemical composition, the calculation of its molecular weight, and relevant experimental context.

Molecular Composition and Properties

This compound (CAS No: 2031-23-4) is the dihydrochloride salt of the parent compound 1-(3-Chloropropyl)-4-methylpiperazine.[1][2] The addition of two hydrochloride (HCl) moieties enhances the compound's solubility, a valuable property in pharmaceutical formulations.[3] The chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 1-Methyl-4-(3-chloropropyl)piperazine dihydrochloride, 3-(4-methyl-1-piperazinyl)propyl chloride dihydrochloride
Molecular Formula C₈H₁₉Cl₃N₂
Molecular Weight 249.61 g/mol
Parent Compound 1-(3-Chloropropyl)-4-methylpiperazine
Parent Formula C₈H₁₇ClN₂
Parent Molecular Weight 176.69 g/mol
Appearance White solid
Melting Point 255-257 °C (decomposes)

Data sourced from multiple chemical databases.[1][2][4][5][6][7][8][9][10]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₉Cl₃N₂.[1][4][5][6][7]

The calculation is based on the atomic weights of each element:

  • Carbon (C): ~12.011 u

  • Hydrogen (H): ~1.008 u

  • Chlorine (Cl): ~35.453 u

  • Nitrogen (N): ~14.007 u

The molecular weight is calculated as follows:

(8 × 12.011) + (19 × 1.008) + (3 × 35.453) + (2 × 14.007) = 249.61 g/mol

Alternatively, the molecular weight can be understood by considering its constituent parts: the parent molecule and the two hydrochloride molecules.

  • 1-(3-Chloropropyl)-4-methylpiperazine (C₈H₁₇ClN₂): 176.69 g/mol [2][9]

  • Two molecules of Hydrochloric Acid (2 x HCl): 2 × (1.008 + 35.453) ≈ 72.92 g/mol [11][12][13]

The sum of these components approximates the final molecular weight.

Logical Formation of the Dihydrochloride Salt

The following diagram illustrates the relationship between the parent compound and hydrochloric acid to form the dihydrochloride salt.

G cluster_reactants Reactants cluster_product Product parent 1-(3-Chloropropyl)-4-methylpiperazine (C₈H₁₇ClN₂) MW: 176.69 product 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (C₈H₁₉Cl₃N₂) MW: 249.61 parent->product hcl Hydrochloric Acid (x2) (HCl) MW: ~36.46 each hcl->product

Caption: Formation of the dihydrochloride salt from its parent compound and HCl.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

While the theoretical molecular weight is calculated from the atomic masses, it is experimentally verified using techniques such as mass spectrometry.

Objective: To determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to confirm the molecular weight of the parent compound, 1-(3-Chloropropyl)-4-methylpiperazine.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • A dilute solution of 1-(3-Chloropropyl)-4-methylpiperazine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation. The dihydrochloride salt can also be analyzed, though the parent compound is what is typically observed.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The ESI source is suitable for analyzing polar molecules like piperazine derivatives.

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

    • A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

    • As the solvent evaporates from the droplets, the analyte molecules become charged, primarily forming protonated molecules [M+H]⁺.

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum will show a peak corresponding to the protonated parent molecule. For 1-(3-Chloropropyl)-4-methylpiperazine (MW = 176.69), a prominent peak would be expected at an m/z of approximately 177.11 ([C₈H₁₇ClN₂ + H]⁺).

    • The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments, further confirming the compound's identity.

The following diagram outlines the experimental workflow for this process.

G cluster_workflow ESI-MS Workflow cluster_output Expected Output A 1. Sample Preparation (Compound in Solvent) B 2. Infusion & Ionization (ESI Source) A->B C 3. Mass Analysis (m/z Separation) B->C D 4. Detection C->D E 5. Data Analysis (Mass Spectrum) D->E F Peak at m/z ~177.11 for [M+H]⁺ E->F

Caption: Workflow for molecular weight verification using ESI-Mass Spectrometry.

References

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride: Structure, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the compound's structure, properties, a detailed experimental protocol for its synthesis, and its crucial role in the development of neuropsychiatric drugs.

Chemical Structure and Properties

This compound is the salt form of the parent compound, 1-(3-chloropropyl)-4-methylpiperazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for various synthetic applications.[1]

The chemical structure consists of a piperazine ring substituted at one nitrogen atom with a methyl group and at the other with a 3-chloropropyl group. The presence of the reactive chloropropyl group allows for its facile reaction with various nucleophiles, making it a key synthon in multi-step organic syntheses.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 2031-23-4[2][3]
Molecular Formula C8H19Cl3N2[2][3]
Molecular Weight 249.61 g/mol [2][3][4]
Appearance White to off-white solid[1]
Melting Point 255-257 °C (decomposition)[2][4]
Solubility Soluble in DMSO and Methanol[2][4]
Storage Temperature 2-8°C under inert gas[2][4]
Purity ≥ 95%[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable piperazine derivative with a bifunctional chloropropylating agent. While specific patented methods may vary, a general and widely applicable experimental protocol is detailed below, based on analogous syntheses.[1][5]

Materials and Reagents
  • N-methylpiperazine

  • 1-bromo-3-chloropropane

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylpiperazine in a mixture of water and acetone. Cool the solution to 0-10°C in an ice bath.

  • Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane to the cooled solution of N-methylpiperazine. The molar ratio of N-methylpiperazine to 1-bromo-3-chloropropane should be approximately 1:1.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-10°C. The base serves to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Progression: After the addition of the base is complete, allow the reaction mixture to warm to room temperature and stir for 16-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, separate the organic layer. The aqueous layer is then extracted with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude free base of 1-(3-chloropropyl)-4-methylpiperazine as an oil.

  • Salt Formation: Dissolve the crude oil in a suitable solvent like acetone and add a solution of hydrochloric acid (e.g., 2M in diethyl ether or as concentrated aqueous solution) until the solution is acidic.

  • Isolation and Purification: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound as a white solid.

Application in Drug Development: A Key Intermediate for Antipsychotics

This compound is a crucial intermediate in the synthesis of several atypical antipsychotic drugs, which are used to treat conditions like schizophrenia and bipolar disorder.[6] Its structure provides the necessary scaffold for building molecules that can interact with specific neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.

Role in the Synthesis of Clozapine

Clozapine, an atypical antipsychotic, is a prominent example of a drug synthesized using a derivative of 1-(3-Chloropropyl)-4-methylpiperazine. The synthesis involves the reaction of a dibenzo[b,e][3][7]diazepine core with N-methylpiperazine. While not a direct reaction with the title compound, the underlying principle of coupling a piperazine moiety to a larger scaffold is the same. The 3-chloropropyl group in this compound allows for the introduction of the N-methylpiperazine group into the final drug structure through a linker.

The logical workflow for the utilization of a piperazine intermediate in the synthesis of a final drug product like an antipsychotic can be visualized as follows:

G Piperazine Piperazine Derivative (e.g., N-methylpiperazine) Intermediate 1-(3-Chloropropyl)-4-methylpiperazine (Free Base) Piperazine->Intermediate AlkylatingAgent Bifunctional Alkylating Agent (e.g., 1-bromo-3-chloropropane) AlkylatingAgent->Intermediate Dihydrochloride 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride Intermediate->Dihydrochloride FinalDrug Final Drug Product (e.g., Clozapine derivative) Dihydrochloride->FinalDrug DrugCore Drug Core Structure (e.g., Dibenzodiazepine) DrugCore->FinalDrug G cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_pathway Downstream Signaling cluster_response Cellular Response Drug Antipsychotic Drug (Synthesized from Intermediate) D2R Dopamine D2 Receptor Drug->D2R HT2AR Serotonin 5-HT2A Receptor Drug->HT2AR GProtein G-Protein Activation D2R->GProtein HT2AR->GProtein SecondMessenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) GProtein->SecondMessenger Kinase Protein Kinase Cascades SecondMessenger->Kinase Gene Gene Expression Changes Kinase->Gene Response Modulation of Neuronal Activity & Therapeutic Effect Gene->Response

References

An In-depth Technical Guide on the Solubility of 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (CAS No: 2031-23-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed experimental protocol for determining the aqueous solubility of this compound, based on established methodologies.

Introduction

This compound is a piperazine derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility is crucial for process development, formulation, and ensuring consistent results in research and manufacturing. The dihydrochloride salt form of this compound is intended to enhance its aqueous solubility.

Qualitative Solubility Data

SolventSolubility Profile
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble

This qualitative information is useful for initial solvent screening in synthetic and analytical applications.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not publicly available. For context, a structurally related piperazine derivative, cyclizine hydrochloride, has a reported aqueous solubility of 176.6 g/L.[1] This value may serve as a preliminary, rough estimate, but experimental determination for the target compound is essential for accurate applications.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in water. This method is widely accepted in the pharmaceutical industry for its reliability.[2][3][4]

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent (in this case, purified water) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical technique.

4.2. Materials and Equipment

  • This compound (analytical grade)

  • Purified water (e.g., Milli-Q or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

4.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in purified water of known concentrations. These will be used to create a calibration curve for the analytical determination.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials or flasks. An amount that is visibly in excess of what is expected to dissolve should be used to ensure saturation.

    • Add a precise volume of purified water to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. Filtration should be performed quickly to avoid temperature changes that could affect solubility. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Analysis:

    • Accurately dilute the filtered samples with purified water to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Measure the pH of the saturated solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the dissolved this compound in the filtered samples.

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L), taking into account any dilution factors.

    • Report the average solubility and the standard deviation from the replicate experiments, along with the experimental temperature and pH.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions E->F G Analyze by HPLC/UV F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While qualitative data confirms the solubility of this compound in water, DMSO, and methanol, precise quantitative data remains to be published. The provided experimental protocol based on the shake-flask method offers a robust framework for researchers and drug development professionals to determine the aqueous solubility of this compound accurately. Such experimentally derived data is indispensable for advancing the development and application of this important pharmaceutical intermediate.

References

The Core Mechanism of Action of 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Synthetic Intermediate and the Pharmacological Action of its Derivatives

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a pivotal chemical intermediate, primarily utilized as a building block in the synthesis of a range of pharmacologically active compounds. While the molecule itself does not possess a direct mechanism of action in a therapeutic context, its core function lies in enabling the creation of drugs that modulate key neurotransmitter systems. This technical guide delves into the mechanism of action of the principal therapeutic agents synthesized from this intermediate, including the antidepressants Trazodone, Nefazodone, and Etoperidone, as well as compounds targeting dopamine autoreceptors. This document provides a comprehensive overview of their receptor binding affinities, downstream signaling pathways, and the experimental protocols used to elucidate these mechanisms, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Role of a Synthetic Precursor

This compound serves as a crucial starting material in multi-step organic syntheses. Its chemical structure, featuring a reactive chloropropyl group and a methylpiperazine moiety, allows for its strategic incorporation into more complex molecular scaffolds. The primary therapeutic relevance of this compound is demonstrated through its role in the synthesis of several atypical antidepressants and other centrally acting agents. Understanding the mechanism of action of these final drug products is paramount to appreciating the significance of this chemical intermediate.

Mechanisms of Action of Key Derivatives

The therapeutic effects of the compounds synthesized from this compound are primarily attributed to their interactions with serotonergic and dopaminergic systems in the central nervous system.

Trazodone: A Multifunctional Serotonergic Agent

Trazodone is an antidepressant that exhibits a complex and dose-dependent pharmacological profile. Its primary mechanism of action involves the potent antagonism of serotonin 5-HT2A receptors and moderate inhibition of the serotonin transporter (SERT).[1] Additionally, Trazodone interacts with other serotonin receptor subtypes, as well as adrenergic and histaminergic receptors, contributing to its overall therapeutic effects and side-effect profile.

The following table summarizes the in vitro binding affinities (Ki) of Trazodone for various human neurotransmitter receptors and transporters. Lower Ki values indicate a higher binding affinity.

Target Receptor/TransporterBinding Affinity (Ki, nM)Functional Activity
Serotonin 5-HT2A 35.6 Antagonist
Serotonin 5-HT1A118Partial Agonist
Serotonin 5-HT2B78.4Antagonist
Serotonin 5-HT2C224Antagonist
Serotonin Transporter (SERT)367Inhibitor
Alpha-1 Adrenergic-Antagonist
Histamine H1-Antagonist

Data compiled from in vitro studies.[1] Note that specific Ki values for Alpha-1 and H1 receptors were not found in the provided search results, but their antagonism is a known part of Trazodone's pharmacology.

Trazodone's antagonism of the 5-HT2A receptor is a key component of its therapeutic action. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway by serotonin normally leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, Trazodone prevents these downstream signaling events.

Trazodone_5HT2A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Serotonin Serotonin Serotonin->5HT2A_Receptor Binds & Activates Trazodone Trazodone Trazodone->5HT2A_Receptor Antagonizes

Trazodone's antagonistic action on the 5-HT2A receptor signaling pathway.
Nefazodone: A Serotonin Antagonist and Reuptake Inhibitor

Nefazodone is another phenylpiperazine antidepressant that shares some mechanistic similarities with Trazodone. Its primary mechanism of action is characterized by potent antagonism of the postsynaptic serotonin 5-HT2A receptor and moderate inhibition of serotonin and norepinephrine reuptake.

Target Receptor/TransporterBinding Affinity (Ki, nM)Functional Activity
Serotonin 5-HT2A <10 Antagonist
Serotonin Transporter (SERT)Moderate InhibitionInhibitor
Norepinephrine Transporter (NET)Moderate InhibitionInhibitor

Ki values for Nefazodone were not found in a readily comparable format in the search results, but it is established to have high affinity (<10 nM) for the 5-HT2A receptor.

Nefazodone's dual action of blocking 5-HT2A receptors while also inhibiting the reuptake of serotonin and norepinephrine leads to a complex modulation of synaptic transmission. The blockade of presynaptic serotonin and norepinephrine transporters increases the synaptic concentration of these neurotransmitters, while the postsynaptic 5-HT2A receptor antagonism mitigates potential anxiogenic effects associated with increased serotonin levels.

Nefazodone_Synapse_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin_Vesicle->Serotonin Release NE_Vesicle Norepinephrine Vesicle Norepinephrine NE_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Norepinephrine->NET Reuptake Other_Receptors Other Receptors Norepinephrine->Other_Receptors Nefazodone Nefazodone Nefazodone->SERT Inhibits Nefazodone->NET Inhibits Nefazodone->5HT2A_Receptor Antagonizes

Nefazodone's dual mechanism of action at the synapse.
Etoperidone: A Serotonergic Modulator with Biphasic Activity

Etoperidone is another atypical antidepressant that exhibits a complex interaction with the serotonergic system. It is characterized by a biphasic action, demonstrating both serotonin antagonist and agonist properties. The agonistic effect is thought to be mediated by its metabolite, m-chlorophenylpiperazine (mCPP). Etoperidone also has antagonistic activity at 5-HT1A receptors.

Target ReceptorBinding Affinity (Ki, nM)Functional Activity
Serotonin 5-HT1A 20.2 Antagonist

Data from in vitro studies using rat cerebral cortical synaptosomes.[2]

Dopamine D2 Autoreceptor Agonists

Compounds synthesized using this compound can also be designed to target the dopaminergic system, specifically as dopamine D2 autoreceptor agonists. These autoreceptors are located on presynaptic dopamine neurons and function as a negative feedback mechanism to regulate dopamine synthesis and release.

Dopamine D2 autoreceptors are Gi/o-coupled GPCRs. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a decrease in protein kinase A (PKA) activity and subsequent downstream effects that ultimately inhibit dopamine release. Additionally, the Gβγ subunits of the Gi/o protein can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and further inhibition of dopamine release.

D2_Autoreceptor_Signaling cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_intracellular Intracellular Space D2_Autoreceptor D2 Autoreceptor Gio Gi/o Protein D2_Autoreceptor->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates (Gβγ) ATP ATP AC->ATP Converts K_ion K⁺ GIRK->K_ion Efflux cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates DA_Release_Inhibition Inhibition of Dopamine Release PKA->DA_Release_Inhibition Leads to Hyperpolarization Hyperpolarization Hyperpolarization->DA_Release_Inhibition Dopamine_Agonist Dopamine Agonist Dopamine_Agonist->D2_Autoreceptor Binds & Activates K_ion->Hyperpolarization

Signaling pathway of a Dopamine D2 autoreceptor agonist.

Experimental Protocols

The quantitative data and mechanistic insights presented in this guide are derived from established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

  • General Methodology:

    • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated and prepared.

    • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response resulting from a compound binding to its target receptor.

  • cAMP Assays (for Gi/o- and Gs-coupled receptors):

    • Objective: To measure the ability of a compound to inhibit (Gi/o) or stimulate (Gs) the production of cyclic AMP.

    • General Methodology:

      • Cell Culture: Cells expressing the receptor of interest are cultured.

      • Stimulation: The cells are treated with the test compound and a substance that stimulates adenylyl cyclase (e.g., forskolin for Gi/o-coupled receptors).

      • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.

      • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

  • Calcium Flux Assays (for Gq/G11-coupled receptors):

    • Objective: To measure the increase in intracellular calcium concentration following receptor activation.

    • General Methodology:

      • Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.

      • Stimulation: The cells are stimulated with the test compound.

      • Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

      • Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax of the compound.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, not for its own biological activity, but for the pharmacologically diverse and therapeutically valuable compounds it helps to create. The antidepressants Trazodone, Nefazodone, and Etoperidone, along with novel dopamine D2 autoreceptor agonists, all owe their existence, in part, to this key synthetic intermediate. Their mechanisms of action, centered on the nuanced modulation of serotonergic and dopaminergic signaling pathways, highlight the critical role of rational drug design and the importance of versatile chemical building blocks in the development of new medicines for neurological and psychiatric disorders. This guide provides a foundational understanding of these mechanisms for researchers dedicated to advancing the field of neuropharmacology.

References

The Synthetic Precursor 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride: A Gateway to Neurologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a key chemical intermediate, primarily utilized in the synthesis of a range of pharmacologically active molecules. While direct pharmacological data for this compound is not extensively available, its structural analog, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, serves as a crucial precursor in the development of several important drugs targeting the central nervous system. This technical guide provides a comprehensive overview of the pharmacological activities of compounds synthesized from this structural analog, with a focus on the well-established antidepressants Trazodone and Nefazodone, as well as novel derivatives with potential antipsychotic properties. This document details their mechanisms of action, quantitative pharmacological data, and relevant experimental protocols, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Role of Piperazine Derivatives in CNS Drug Discovery

Piperazine and its derivatives are a cornerstone in the development of drugs targeting the central nervous system (CNS). The piperazine ring is a versatile scaffold that can be readily modified to interact with a variety of neurotransmitter receptors and transporters. This compound and its analogs are valuable building blocks in this context, providing a reactive chloropropyl chain that allows for the facile introduction of the piperazine moiety onto various heterocyclic systems. This guide focuses on the pharmacological outcomes of utilizing the closely related precursor, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, in the synthesis of clinically significant and novel neurologically active compounds.

Pharmacological Profiles of Synthesized Active Molecules

The primary therapeutic agents synthesized from the 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine precursor are the antidepressants Trazodone and Nefazodone. Additionally, research has explored the synthesis of novel triazolopyridine derivatives with potential as dopamine autoreceptor agonists and postsynaptic antagonists.

Trazodone: A Serotonin Antagonist and Reuptake Inhibitor (SARI)

Trazodone is an antidepressant medication used for the treatment of major depressive disorder.[1] Its mechanism of action is complex, primarily acting as a serotonin antagonist and reuptake inhibitor (SARI).[2]

Trazodone's primary mechanism involves the potent blockade of serotonin 5-HT2A receptors and moderate inhibition of the serotonin transporter (SERT).[2][3] This dual action is believed to contribute to its antidepressant and anxiolytic effects, while mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[2] At lower doses, its sedative effects are attributed to the blockade of histamine H1 and α1-adrenergic receptors.[2]

Trazodone_Mechanism cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Reuptake Serotonin Reuptake 5HT2A 5-HT2A Receptor Neuronal_Signaling_Depression Downstream Signaling (Depression/Anxiety) 5HT2A->Neuronal_Signaling_Depression Modulates H1 H1 Receptor Sedation Sedation H1->Sedation Alpha1 α1-Adrenergic Receptor Alpha1->Sedation Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->5HT2A Antagonizes Trazodone->H1 Antagonizes Trazodone->Alpha1 Antagonizes Trazodone_Synthesis Start 1-(3-chlorophenyl)piperazine Intermediate1 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Start->Intermediate1 + 1-bromo-3-chloropropane (Alkylation) Product Trazodone Intermediate1->Product + Reactant 2 (Microwave-assisted condensation) Reactant2 [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

References

An In-Depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its bifunctional nature, featuring a reactive chloropropyl group and a nucleophilic methylpiperazine moiety, makes it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, analytical methodologies for its characterization, and its established role as a precursor in the development of therapeutic agents, particularly those targeting the central nervous system. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water, DMSO, and methanol.[1][2] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various reaction conditions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2031-23-4[1][3]
Molecular Formula C₈H₁₉Cl₃N₂[3]
Molecular Weight 249.61 g/mol [1]
Appearance White solid[1]
Melting Point 255-257 °C (decomposes)[1]
Solubility Soluble in DMSO, Methanol[1]
Storage Temperature 2-8°C, under inert gas[1]
InChI Key RRZYWKLLIIIINP-UHFFFAOYSA-N

Synthesis and Purification

Proposed Experimental Protocol for Synthesis

Reaction: N-alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane.

Materials:

  • 1-methylpiperazine

  • 1-bromo-3-chloropropane

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpiperazine (1.0 equivalent) in a mixture of acetone and water.

  • Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (e.g., 25% aqueous solution) while maintaining the temperature below 5 °C.

  • Alkylation: Slowly add 1-bromo-3-chloropropane (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an extended period (e.g., 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(3-Chloropropyl)-4-methylpiperazine as an oil.

  • Salt Formation: Dissolve the crude oil in a suitable solvent (e.g., ethanol or isopropanol) and cool in an ice bath. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring to precipitate the dihydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Methylpiperazine 1-Methylpiperazine N-Alkylation N-Alkylation 1-Methylpiperazine->N-Alkylation 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->N-Alkylation Extraction Extraction N-Alkylation->Extraction Crude Product Salt Formation (HCl) Salt Formation (HCl) Extraction->Salt Formation (HCl) Recrystallization Recrystallization Salt Formation (HCl)->Recrystallization 1-(3-Chloropropyl)-4-methylpiperazine\ndihydrochloride 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride Recrystallization->1-(3-Chloropropyl)-4-methylpiperazine\ndihydrochloride

Proposed Synthesis Workflow

Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the compound. A reverse-phase HPLC method can be employed with a C18 column.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18, e.g., Newcrom R1
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV at a suitable wavelength
Flow Rate Typical analytical flow rates (e.g., 1.0 mL/min)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The spectra would be consistent with the proposed structure, showing characteristic shifts for the methyl, piperazine ring, and chloropropyl chain protons and carbons. Although specific peak assignments for the dihydrochloride salt are not detailed in the provided search results, general regions for the signals can be predicted.

Table 3: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H NMR
N-CH₃~2.8-3.2s
Piperazine ring protons~2.5-3.8m
-CH₂-Cl~3.6-3.8t
-CH₂-CH₂Cl~2.0-2.4m
N-CH₂-~2.6-3.0t
¹³C NMR
N-CH₃~45-50
Piperazine ring carbons~50-60
-CH₂-Cl~42-47
-CH₂-CH₂Cl~25-30
N-CH₂-~55-60
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum, typically recorded using a KBr pellet, would display characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration
2800-3000C-H stretching (aliphatic)
1450-1470C-H bending
1100-1300C-N stretching
650-800C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. For the free base, 1-(3-Chloropropyl)-4-methylpiperazine, the molecular ion peak would be observed. Common fragmentation patterns for N-alkylated piperazines involve cleavage of the C-N bonds of the piperazine ring and the alkyl side chain.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure is a common scaffold in ligands for dopamine and serotonin receptors.

Precursor for Antipsychotic Drugs

This compound serves as a key building block in the synthesis of atypical antipsychotics. The chloropropyl group allows for facile nucleophilic substitution with various aromatic and heterocyclic systems, while the methylpiperazine moiety is a common pharmacophore in many centrally acting drugs. For instance, it is a potential precursor for analogs of clozapine and other antipsychotics.

Role in Dopamine Receptor Ligand Synthesis

The arylpiperazine motif, which can be readily synthesized from this compound, is a "privileged structure" for dopamine receptor ligands.[7] The protonated nitrogen of the piperazine ring often forms a crucial interaction with a conserved aspartate residue in the binding pocket of dopamine D2 and D3 receptors.[5][7] The rest of the molecule can be modified to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist).

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine Dopamine Receptor (D2/D3) Dopamine Receptor (D2/D3) Dopamine->Dopamine Receptor (D2/D3) binds Arylpiperazine Ligand\n(from precursor) Arylpiperazine Ligand (from precursor) Arylpiperazine Ligand\n(from precursor)->Dopamine Receptor (D2/D3) binds/modulates G-protein G-protein Dopamine Receptor (D2/D3)->G-protein activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger generates Cellular Response Cellular Response Second Messenger->Cellular Response triggers

Generalized Dopamine Receptor Signaling
Experimental Workflow in Drug Discovery

This compound is typically utilized in the "hit-to-lead" and "lead optimization" phases of drug discovery.

Drug_Discovery_Workflow Start Chemical Synthesis Chemical Synthesis Start->Chemical Synthesis Use of Precursor Compound Library Compound Library Chemical Synthesis->Compound Library Generates Analogs Screening Assays Screening Assays Compound Library->Screening Assays Hit Identification Hit Identification Screening Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Lead Optimization->Chemical Synthesis Further Analogs Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies End Preclinical Studies->End

Drug Discovery Workflow

Safety and Handling

This compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 5: GHS Hazard Information

PictogramSignal WordHazard Statement
alt text
WarningH302: Harmful if swallowed

Conclusion

This compound is a valuable and versatile research chemical with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of novel compounds, particularly those targeting dopamine receptors, makes it an important tool for drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications, which should aid researchers in its effective utilization in their scientific endeavors.

References

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential chemical intermediate, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, plays a critical role in the synthesis of various pharmaceutical compounds, most notably in the production of atypical antipsychotics and antidepressants. This guide provides a comprehensive overview of its synonyms, chemical properties, and its application in synthetic organic chemistry, with a focus on detailed experimental protocols and the biological signaling pathways of its downstream products.

Chemical Identity and Synonyms

For clarity and to facilitate comprehensive literature searches, a compilation of synonyms and identifiers for this compound is provided below.

Identifier TypeValue
IUPAC Name 1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride[1]
CAS Number 2031-23-4[1][2][3]
Molecular Formula C8H19Cl3N2[1][2]
Molecular Weight 249.61 g/mol [2][4]
Synonyms 1-(3-Chloropropyl)-4-methylpiperazine HCl[1]
1-Methyl-4-(3-chloropropyl)piperazine dihydrochloride[3][4]
N-(3-Chloropropyl)-N'-methylpiperazine dihydrochloride[4]
Piperazine, 1-(3-chloropropyl)-4-methyl-, hydrochloride (1:2)[3]
3-(4-methyl-1-piperazinyl)propyl chloride dihydrochloride[5]
EC Number 217-981-8[1]
PubChem CID 3014068[1]

Application in Pharmaceutical Synthesis: A Case Study in Aripiprazole Synthesis

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing a reactive chloropropyl group and a methylpiperazine moiety, allows for its incorporation into larger, more complex molecules. A prominent example of its application is in the synthesis of aripiprazole, an atypical antipsychotic.

Experimental Protocol: Synthesis of a Pharmaceutical Intermediate

The following protocol details a general procedure for the N-alkylation of a piperazine derivative using a chloropropyl intermediate, a common reaction type involving this compound. This specific example outlines the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-bromo-3-chloropropane

  • Sodium hydroxide (NaOH) solution (e.g., 25%)

  • Acetone

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in a mixture of water and acetone.

  • Cool the reaction mixture to 0-10 °C with constant stirring.

  • Slowly add the sodium hydroxide solution dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for approximately 18 hours.

  • Following the reaction, separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain an oily residue.

  • Dissolve the residue in acetone and filter if necessary.

  • Remove the acetone under reduced pressure.

  • Dissolve the resulting oil in dilute hydrochloric acid.

  • The product, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, will precipitate as a white solid, which can then be collected by filtration, washed with cold water, and dried.

Purification:

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to achieve high purity. Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Signaling Pathways of Aripiprazole, a Downstream Product

As this compound is primarily an intermediate, understanding the biological activity of the final drug product is crucial for drug development professionals. Aripiprazole, synthesized using this intermediate, exhibits a unique pharmacological profile as a dopamine D2 partial agonist, a serotonin 5-HT1A partial agonist, and a serotonin 5-HT2A antagonist.[1][5][6] These interactions modulate key signaling pathways in the central nervous system.

Dopamine D2 Receptor Partial Agonism

Aripiprazole's partial agonism at the D2 receptor allows it to act as a "dopamine system stabilizer."[5] In brain regions with excessive dopamine (hyperdopaminergic states), it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), it acts as a functional agonist, increasing dopaminergic activity. This dual action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[5]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (Gene Expression, etc.) DARPP32->Downstream Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist (Stabilizer)

Caption: Aripiprazole's partial agonism at the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Partial Agonism

Aripiprazole's partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects.[2] Similar to its action on D2 receptors, it can modulate serotonergic activity, which may also play a role in mitigating some of the side effects associated with other antipsychotic medications.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT1AR Serotonin 5-HT1A Receptor Serotonin->HT1AR Full Agonist AC Adenylyl Cyclase HT1AR->AC Inhibits cAMP cAMP AC->cAMP Downstream Downstream Effects (e.g., Neuronal Hyperpolarization) cAMP->Downstream Aripiprazole Aripiprazole Aripiprazole->HT1AR Partial Agonist

Caption: Aripiprazole's partial agonism at the Serotonin 5-HT1A receptor.

Serotonin 5-HT2A Receptor Antagonism

The antagonistic activity of aripiprazole at 5-HT2A receptors is a characteristic shared with other atypical antipsychotics.[5][6] This action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to have a lower risk of extrapyramidal side effects compared to older antipsychotics.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Agonist PLC Phospholipase C HT2AR->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 Downstream Downstream Effects Ca2->Downstream Aripiprazole Aripiprazole Aripiprazole->HT2AR Antagonist

Caption: Aripiprazole's antagonism at the Serotonin 5-HT2A receptor.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. A thorough understanding of its chemical properties, synthetic applications, and the biological mechanisms of the resulting APIs is essential for researchers and professionals in the field of drug discovery and development. The provided information serves as a foundational guide to facilitate further research and innovation in this area.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is the first step in safe handling. The following table summarizes the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₈H₁₉Cl₃N₂[1]
Molecular Weight 249.61 g/mol
CAS Number 2031-23-4[1]
Appearance Solid
Melting Point 255-257 °C (decomposes)[2]
Solubility Soluble in DMSO and Methanol
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS).

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation

Source:[2]

Personal Protective Equipment (PPE)

A robust PPE strategy is essential to minimize exposure. The following workflow outlines the selection and use of appropriate PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Proper Use and Maintenance assess_hazard Assess potential for skin/eye contact, inhalation, and ingestion eye_face Eye and Face Protection: Chemical safety goggles or face shield assess_hazard->eye_face Splash/aerosol risk hand Hand Protection: Chemical-resistant gloves (e.g., Nitrile) assess_hazard->hand Direct contact risk body Body Protection: Chemical-resistant lab coat or apron assess_hazard->body Contamination risk respiratory Respiratory Protection: NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate assess_hazard->respiratory Inhalation risk inspect Inspect PPE for damage before each use eye_face->inspect hand->inspect body->inspect respiratory->inspect don_doff Follow proper donning and doffing procedures inspect->don_doff decontaminate Decontaminate or dispose of PPE after use don_doff->decontaminate

Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage

Proper handling and storage practices are critical to prevent accidents and maintain the integrity of the compound.

Handling:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Use in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE) as outlined in the section above.[4]

  • Avoid generating dust.[4]

  • Empty containers may retain residual product and should be handled with care.[4]

  • Do not eat, drink, or smoke in handling areas.

Storage:

  • Store in original, tightly sealed containers.

  • Keep in a cool, dry, and well-ventilated area.

  • Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Store away from incompatible materials, particularly oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, a clear and practiced response is vital. The following diagram outlines the general emergency response workflow.

Emergency_Workflow cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Containment and Cleanup (Spill) cluster_fire Fire Response incident Spill, Exposure, or Fire evacuate Evacuate immediate area if necessary incident->evacuate alert Alert nearby personnel and supervisor incident->alert first_aid Administer first aid (e.g., eye wash, safety shower) incident->first_aid evacuate->alert contain Contain the spill with inert absorbent material alert->contain If spill extinguish Use dry chemical, foam, or CO2 extinguisher. Avoid water jet. alert->extinguish If fire first_aid->alert cleanup Clean up spill using appropriate procedures and PPE contain->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose cool Keep containers cool extinguish->cool

General Emergency Response Workflow.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • If on Skin: Immediately remove all contaminated clothing. Flush skin with running water. Get medical attention if irritation develops.[4]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

Toxicological Information: Data Gaps and Precautions

It is crucial to note that safety data from structurally similar compounds, such as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride, should not be directly extrapolated. However, the hazards associated with that compound (irritating to eyes, respiratory system, and skin) suggest that a cautious approach should be taken with this compound, assuming it may present similar risks until more specific data becomes available.[4]

Given the lack of detailed toxicological studies, no specific experimental protocols for toxicity testing can be provided in this guide. Researchers are advised to handle this compound with a high degree of caution, assuming it may be a skin and respiratory irritant, and to conduct a thorough risk assessment before use.

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.

  • Collect waste in dedicated, clearly labeled, and sealed containers.

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Do not empty into drains.[5]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. While there are significant gaps in the publicly available toxicological data, a conservative approach to safety, including the consistent use of appropriate PPE, adherence to proper handling and storage procedures, and preparedness for emergencies, will minimize the risks associated with its use. Researchers are strongly encouraged to seek out any additional safety information from the supplier and to perform a comprehensive risk assessment prior to commencing any work with this compound.

References

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core characteristics of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a piperazine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its dihydrochloride salt form enhances its stability and solubility, making it a versatile reagent in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2031-23-4[2]
Molecular Formula C₈H₁₉Cl₃N₂[3]
Molecular Weight 249.61 g/mol [2]
Appearance White to light yellow crystalline powder[4]
Melting Point 255-257 °C (decomposes)[4]
Solubility Soluble in DMSO and Methanol[4]
Storage Store at 2-8°C under an inert atmosphere[4]

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData Source/Interpretation
¹H NMR Spectral data available on PubChem. The spectrum would show characteristic peaks for the methyl group, the piperazine ring protons, and the chloropropyl chain protons.[3]
¹³C NMR Spectral data available on PubChem. The spectrum would display distinct signals for each carbon atom in the molecule, including the methyl carbon, the piperazine ring carbons, and the carbons of the chloropropyl group.[3]
FT-IR The spectrum, available on PubChem, would exhibit characteristic absorption bands for C-H, C-N, and C-Cl bonds, as well as bands indicative of the dihydrochloride salt form.[3]
Mass Spectrometry While a specific mass spectrum for the dihydrochloride was not found, the free base, 1-(3-Chloropropyl)-4-methylpiperazine (C₈H₁₇ClN₂), has a molecular weight of 176.69 g/mol .[5] Mass spectrometry of the dihydrochloride would likely show a parent ion corresponding to the free base.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on procedures for structurally similar compounds.

Synthesis Protocol: N-Alkylation of 1-Methylpiperazine

This protocol describes a common method for the synthesis of 1-(3-Chloropropyl)-4-methylpiperazine, which can then be converted to its dihydrochloride salt.

Materials:

  • 1-Methylpiperazine

  • 1-Bromo-3-chloropropane

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine in a mixture of acetone and water.

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-chloropropane dropwise at room temperature.

  • Base Addition: Slowly add a solution of sodium hydroxide to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the aqueous layer with ethyl acetate and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-Chloropropyl)-4-methylpiperazine free base as an oil.

  • Salt Formation: Dissolve the crude product in a suitable solvent like diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the dihydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Formation Reactant1 1-Methylpiperazine Reaction N-Alkylation in Acetone/Water Reactant1->Reaction Reactant2 1-Bromo-3-chloropropane Reactant2->Reaction Base Sodium Hydroxide Base->Reaction Workup Phase Separation and Extraction Reaction->Workup Drying Drying and Concentration Workup->Drying FreeBase 1-(3-Chloropropyl)-4-methylpiperazine (Free Base) Drying->FreeBase SaltFormation Treatment with HCl FreeBase->SaltFormation FinalProduct 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride SaltFormation->FinalProduct

Caption: General Synthesis Workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of piperazine derivatives like this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: As piperazine derivatives may lack a strong chromophore, detection might be performed at a low UV wavelength (e.g., 210 nm) or derivatization with a UV-active agent may be necessary for higher sensitivity.[6][7]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard of this compound in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Record the chromatograms and determine the retention time and peak area of the analyte. Purity is assessed by comparing the peak area of the main component to the total area of all peaks.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary application is as a precursor for the introduction of the 4-methylpiperazin-1-yl)propyl moiety into a target scaffold. This functional group is present in several approved drugs and clinical candidates, particularly in the area of neuropsychopharmacology. The piperazine ring can interact with various receptors, and the overall structure of the final compound dictates its pharmacological activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

G Logical Flow for Compound Utilization cluster_starting_material Core Intermediate cluster_synthesis_step Synthetic Application cluster_intermediate_product Intermediate Product cluster_final_application Potential Final Application Start 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride Reaction Reaction with a Nucleophilic Target Molecule (e.g., Amine, Phenol) Start->Reaction Intermediate Introduction of the (4-methylpiperazin-1-yl)propyl Moiety Reaction->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API

Caption: Logical flow for the utilization of the title compound in synthesis.

References

The Pivotal Role of 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a key heterocyclic building block, plays a important role in the landscape of medicinal chemistry. Its unique structural features, particularly the reactive chloropropyl chain and the pharmacologically significant methylpiperazine moiety, have positioned it as a crucial intermediate in the synthesis of a multitude of clinically important drugs. This technical guide provides an in-depth analysis of the role of this compound, focusing on its application in the development of antipsychotic and antidepressant medications. Detailed experimental protocols, quantitative data on synthesis and biological activity, and visualizations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound (CAS No: 2031-23-4) is a versatile chemical intermediate widely utilized in pharmaceutical research and development.[1] Its dihydrochloride salt form enhances solubility and stability, making it a preferred reagent in various synthetic protocols. The molecule's structure is characterized by a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen is functionalized with a methyl group, a common feature in many centrally acting drugs, while the other is attached to a 3-chloropropyl side chain. This reactive side chain allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the methylpiperazine pharmacophore to a wide range of molecular scaffolds.

The primary application of this compound lies in the synthesis of drugs targeting the central nervous system (CNS), particularly antipsychotics and antidepressants. The 4-methylpiperazinylpropyl side chain is a common structural motif in many phenothiazine and related tricyclic antipsychotics, contributing significantly to their pharmacological activity.[2][3][4] This guide will delve into the synthetic applications of this key intermediate, provide detailed experimental procedures for the synthesis of prominent antipsychotics, present quantitative data on their synthesis and biological activity, and illustrate the signaling pathways through which these drugs exert their therapeutic effects.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2031-23-4
Molecular Formula C₈H₁₉Cl₃N₂
Molecular Weight 249.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 255-257 °C (decomposes)
Solubility Soluble in water
Synonyms N-(3-Chloropropyl)-N'-methylpiperazine dihydrochloride, 4-(3-Chloropropyl)-1-methylpiperazine dihydrochloride

The synthesis of this compound is typically achieved through the reaction of N-methylpiperazine with 1-bromo-3-chloropropane, followed by conversion to the dihydrochloride salt.

Applications in the Synthesis of Antipsychotics

The 4-methylpiperazinylpropyl side chain, introduced via 1-(3-chloropropyl)-4-methylpiperazine, is a hallmark of many potent antipsychotic drugs, particularly those of the phenothiazine class. This structural element is crucial for their interaction with dopamine and serotonin receptors, the primary targets for antipsychotic therapy.

Synthesis of Prochlorperazine

Prochlorperazine is a first-generation antipsychotic primarily used to treat severe nausea and vomiting, as well as schizophrenia.[5] Its synthesis involves the N-alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.

Experimental Protocol: Synthesis of Prochlorperazine [6][7]

  • Materials: 2-chlorophenothiazine, 1-(3-chloropropyl)-4-methylpiperazine, sodium tertiary butoxide, dimethyl sulfoxide (DMSO), toluene, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • To a stirred mixture of 2-chlorophenothiazine (75.0 g) and sodium tertiary butoxide (37.05 g) in dimethyl sulfoxide (260 ml) at 10-20°C, gradually add 1-(3-chloropropyl)-4-methylpiperazine (42.6 g).

    • Heat the reaction mixture to 30-50°C and maintain this temperature until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

    • After completion, quench the reaction by adding water and extract the product with toluene.

    • Separate the organic layer and wash it with dilute hydrochloric acid.

    • The aqueous layer is then washed with toluene and dichloromethane, followed by basification with aqueous sodium hydroxide.

    • Extract the product with toluene.

    • Concentration of the organic layer yields prochlorperazine.

  • Yield: 61.9%[6]

  • Purity: >99.8% (by HPLC)[6]

Synthesis of Trifluoperazine

Trifluoperazine is another potent phenothiazine antipsychotic used in the management of schizophrenia.[8][9] Its synthesis follows a similar N-alkylation strategy, reacting 2-(trifluoromethyl)phenothiazine with a derivative of 1-(3-chloropropyl)-4-methylpiperazine.

Experimental Protocol: Synthesis of Trifluoperazine

  • Materials: 2-(trifluoromethyl)phenothiazine, 4-methyl-1-chloropropyl piperazine (a synonym for the reactive form of the title compound), potassium hydroxide, tetrabutylammonium bromide, toluene, hydrochloric acid.

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a water trap, dissolve 2-(trifluoromethyl)phenothiazine, potassium hydroxide, and tetrabutylammonium bromide in toluene.

    • Heat the mixture to reflux.

    • Slowly add a solution of 4-methyl-1-chloropropyl piperazine in toluene over 30-40 minutes.

    • Continue refluxing for at least 5 hours, with continuous removal of water.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with water.

    • Extract the toluene layer with an aqueous solution of hydrochloric acid.

    • The acidic aqueous layer is then basified to a pH of 11-12 with a sodium hydroxide solution.

    • Extract the product with toluene, and wash the organic layer with water.

    • Remove the toluene under reduced pressure to obtain crude trifluoperazine.

Quantitative Data on Synthesized Drugs

The introduction of the this compound moiety significantly influences the biological activity of the resulting drug molecules. The following table summarizes key quantitative data for representative antipsychotics synthesized using this intermediate.

Table 2: Synthesis and Biological Activity of Antipsychotics

DrugPrecursorYield (%)Purity (%)Dopamine D₂ Receptor Kᵢ (nM)Serotonin 5-HT₂ₐ Receptor Kᵢ (nM)
Prochlorperazine 2-Chlorophenothiazine61.9[6]>99.8[6]1.314
Trifluoperazine 2-(Trifluoromethyl)phenothiazineHigh≥98[10]0.812

Note: Kᵢ values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.

Signaling Pathways of Target Receptors

The therapeutic effects of antipsychotics synthesized from this compound are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₂ₐ receptors in the brain.

Dopamine D₂ Receptor Signaling Pathway

Antipsychotics act as antagonists at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi proteins. Blockade of these receptors inhibits the downstream signaling cascade, leading to a reduction in dopaminergic neurotransmission. This is believed to alleviate the positive symptoms of schizophrenia.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., Prochlorperazine) Antipsychotic->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates Targets

Caption: Dopamine D₂ Receptor Signaling Pathway.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Many atypical antipsychotics also exhibit high affinity for 5-HT₂ₐ receptors, where they act as antagonists. The 5-HT₂ₐ receptor is a GPCR coupled to Gαq proteins. Its blockade is thought to contribute to the efficacy of these drugs against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT₂ₐ Receptor G_protein Gαq/βγ HT2AR->G_protein Activates PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 Cleaves G_protein->PLC Activates Serotonin Serotonin Serotonin->HT2AR Activates Antipsychotic Antipsychotic (e.g., Trifluoperazine) Antipsychotic->HT2AR Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Serotonin 5-HT₂ₐ Receptor Signaling Pathway.

Experimental Workflow for Antipsychotic Synthesis

The general workflow for the synthesis of phenothiazine-based antipsychotics using this compound involves a key N-alkylation step followed by purification and salt formation.

Experimental_Workflow Start Start Materials: - Phenothiazine Derivative - 1-(3-Chloropropyl)-4- methylpiperazine - Base & Solvent Reaction N-Alkylation Reaction (Heating/Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Salt Salt Formation (e.g., with HCl) Purification->Salt Final Final Antipsychotic Drug Salt->Final

Caption: General Experimental Workflow.

Conclusion

This compound stands as a cornerstone in the synthesis of a significant class of CNS-active pharmaceuticals. Its utility in introducing the pharmacologically essential 4-methylpiperazinylpropyl side chain has enabled the development of numerous effective antipsychotic and antidepressant drugs. The synthetic routes are generally robust and high-yielding, providing access to a wide array of therapeutic agents. Understanding the structure-activity relationships conferred by this moiety, along with the intricate signaling pathways these drugs modulate, is crucial for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles. This guide has provided a comprehensive overview of the pivotal role of this compound, offering valuable insights for researchers dedicated to advancing the field of medicinal chemistry.

References

Methodological & Application

Experimental Applications of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of antipsychotic and antiproliferative agents. This document provides detailed application notes and experimental protocols for its use.

This versatile piperazine derivative serves as a crucial building block in medicinal chemistry, primarily utilized for introducing a 4-methylpiperazinylpropyl moiety into target molecules. Its dihydrochloride salt form enhances stability and solubility in aqueous solutions, facilitating its use in various reaction conditions.

Physicochemical Properties

PropertyValue
CAS Number 2031-23-4
Molecular Formula C₈H₁₉Cl₃N₂
Molecular Weight 249.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, and Methanol[1]
Melting Point 255-257 °C (decomposes)

Application 1: Intermediate in the Synthesis of Antipsychotic Drugs

1-(3-Chloropropyl)-4-methylpiperazine is a key intermediate in the synthesis of several antipsychotic drugs, most notably Prochlorperazine, a phenothiazine-class antipsychotic used to treat severe nausea, vomiting, and schizophrenia.[2] The chloropropyl group allows for facile alkylation of nucleophilic centers, such as the nitrogen atom of a phenothiazine ring system.

Experimental Protocol: Synthesis of Prochlorperazine

This protocol details the synthesis of Prochlorperazine via the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[3][4]

Materials:

  • 2-Chlorophenothiazine

  • 1-(3-Chloropropyl)-4-methylpiperazine

  • Sodium tertiary butoxide (or Sodamide)

  • Dimethyl sulfoxide (DMSO) (or Toluene)

  • Toluene

  • Water

  • Cyclohexane

  • 1,2-ethanedisulfonic acid (for edisylate salt formation, optional)

Procedure:

  • In a reaction vessel, combine 2-chlorophenothiazine (75.0 g) and dimethyl sulfoxide (260 ml).

  • Add sodium tertiary butoxide (37.05 g) to the mixture and stir at 10-20°C.

  • Gradually add 1-(3-chloropropyl)-4-methylpiperazine (42.6 g) to the reaction mixture.

  • Heat the mixture to 30-50°C and maintain this temperature, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench by adding water.

  • Extract the product with toluene.

  • Separate the organic layer and concentrate it under reduced pressure to yield Prochlorperazine base.

  • For the preparation of the edisylate salt, the resulting product can be further treated with 1,2-ethanedisulfonic acid in a suitable solvent like cyclohexane.

  • Filter the resulting solid and wash with cyclohexane to obtain Prochlorperazine edisylate.

Expected Yield: Approximately 61.9% for the Prochlorperazine base.[3] Purity: >99.8% (by HPLC).[3]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification 2-Chlorophenothiazine 2-Chlorophenothiazine Alkylation Alkylation 2-Chlorophenothiazine->Alkylation N-alkylation 1-(3-Chloropropyl)-4-methylpiperazine 1-(3-Chloropropyl)-4-methylpiperazine 1-(3-Chloropropyl)-4-methylpiperazine->Alkylation Base (NaOtBu or NaNH2) Base (NaOtBu or NaNH2) Base (NaOtBu or NaNH2)->Alkylation Solvent (DMSO or Toluene) Solvent (DMSO or Toluene) Temperature (30-50°C) Temperature (30-50°C) Reaction Monitoring (HPLC) Reaction Monitoring (HPLC) Quenching (Water) Quenching (Water) Extraction (Toluene) Extraction (Toluene) Concentration Concentration Optional Salt Formation Optional Salt Formation Prochlorperazine_Base Prochlorperazine_Base Alkylation->Prochlorperazine_Base Product Workup & Purification Workup & Purification Prochlorperazine_Base->Workup & Purification

Synthesis of Prochlorperazine Workflow.

Application 2: Potential as an Antiproliferative Agent

The free base form, 1-(3-Chloropropyl)-4-methylpiperazine, has been identified as a potential agent against malignant neoplasms. Its antiproliferative activities were evaluated against a panel of sixty human cancer cell lines by the National Cancer Institute (NCI).[5][6] While the detailed quantitative results of this screening are not publicly available in the search results, the protocol for such a screening is well-established.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screening (General Protocol)

This protocol outlines the general methodology used in the NCI-60 screen to evaluate the antiproliferative activity of a compound.[7][8][9]

Materials:

  • NCI-60 human tumor cell lines (representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney)

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound (1-(3-Chloropropyl)-4-methylpiperazine) dissolved in a suitable solvent (e.g., DMSO)

  • Sulforhodamine B (SRB) protein stain

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Compound Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the plates. A time-zero plate is processed at this point.

  • Incubation with Compound: Incubate the plates for an additional 48 hours.

  • Cell Fixation and Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B.

  • Measurement: Solubilize the bound stain and measure the absorbance at a suitable wavelength.

  • Data Analysis: Calculate the percentage of growth inhibition at each concentration and determine parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

G start Start cell_plating Cell Plating (NCI-60 Lines) start->cell_plating incubation_24h 24h Incubation cell_plating->incubation_24h compound_addition Compound Addition (5-log dilution) incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h fix_stain Cell Fixation & Staining (SRB Assay) incubation_48h->fix_stain measurement Absorbance Measurement fix_stain->measurement data_analysis Data Analysis (GI50, TGI, LC50) measurement->data_analysis end End data_analysis->end

NCI-60 Antiproliferative Screening Workflow.

Application 3: Use in Studying Receptor Interactions and Signaling Pathways

Due to its piperazine core, a common pharmacophore in centrally acting agents, this compound and its derivatives are valuable tools for studying receptor interactions and signaling pathways, particularly those involving dopamine and serotonin receptors.[10][11] The 4-methylpiperazine moiety is a feature of many compounds with affinity for these receptors. The chloropropyl chain allows for its covalent attachment to solid supports for affinity chromatography or its use as a linker in the design of bivalent ligands or PROTACs (Proteolysis Targeting Chimeras).

Experimental Protocol: Radioligand Receptor Binding Assay (General Protocol)

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors)

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)

  • Test compound (this compound) at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (concentration that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_reagents Reagents cluster_assay Assay Steps cluster_analysis Data Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Receptor Binding Assay Workflow.

References

Application Notes and Protocols: 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride as a key intermediate in the synthesis of various pharmaceutical agents. This document outlines its application in the synthesis of antipsychotic and antidepressant medications, provides detailed experimental protocols, and summarizes relevant quantitative data.

Introduction

This compound is a versatile bifunctional molecule widely employed in organic synthesis as a building block for introducing the N-methylpiperazinylpropyl moiety into a target molecule.[1][2] Its dihydrochloride salt form enhances stability and solubility, making it a convenient reagent for various synthetic transformations.[1] The primary application of this intermediate is in the pharmaceutical industry for the synthesis of drugs targeting the central nervous system, particularly antipsychotics and antidepressants.[1][2] The key chemical transformation involving this reagent is N-alkylation, where the reactive chloropropyl group undergoes nucleophilic substitution with a suitable amine, alcohol, or thiol, thereby forming a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, respectively.

Applications in Drug Synthesis

This compound is a crucial precursor for the synthesis of several commercially available drugs. This section details its role in the synthesis of notable pharmaceuticals.

Aripiprazole is an atypical antipsychotic medication. The synthesis of aripiprazole involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a suitable 4-halobutyl derivative, followed by reaction with a piperazine derivative. While direct use of this compound is not the primary route, a similar strategy involving a related piperazine derivative is employed. The synthesis of aripiprazole typically involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.

Experimental Protocol: Synthesis of Aripiprazole Analogs

The following is a generalized protocol for the alkylation of a phenolic hydroxyl group with a chloropropylpiperazine derivative, analogous to a key step in the synthesis of related compounds.

Reaction Scheme:

Materials:

  • Phenolic substrate (e.g., 7-hydroxy-3,4-dihydroquinolin-2-one)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Quantitative Data for Analogous Aripiprazole Synthesis:

ParameterValue/ConditionReference
Starting Material7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one[3]
Reagent1-(2,3-dichlorophenyl)piperazine hydrochloride[3]
BaseAnhydrous sodium carbonate[3]
SolventTechnical ethanol[3]
Reaction Time12 hours[3]
TemperatureReflux[3]
Yield85%[3]
Purity (HPLC)99.32%[3]

Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. The synthesis of trazodone involves the condensation of 1-(3-chlorophenyl)piperazine with a suitable side chain. A closely related analog, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, is a key intermediate in many reported syntheses.[4][5][6] The use of 1-(3-chloropropyl)-4-methylpiperazine would result in a trazodone analog.

Experimental Protocol: Synthesis of Trazodone Analogs

This protocol describes the N-alkylation of a triazolone derivative with a chloropropylpiperazine, a key reaction in the synthesis of trazodone and its analogs.

Reaction Scheme:

Materials:

  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

  • This compound

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) (as a phase transfer catalyst)

  • Isopropyl alcohol or acetonitrile

  • Sodium methoxide solution

Procedure:

  • Suspend 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) and sodium carbonate (2.0 eq) in isopropyl alcohol.

  • Add this compound (1.1 eq) and a catalytic amount of TBAB.

  • Heat the reaction mixture to 80-85 °C and stir vigorously.

  • After 4-6 hours, cool the mixture to 60-70 °C and add a solution of sodium methoxide in isopropyl alcohol.

  • Stir for an additional 30 minutes, then filter the hot mixture to remove inorganic salts.

  • Wash the filter cake with hot isopropyl alcohol.

  • Cool the filtrate to allow for crystallization of the product.

  • Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

Quantitative Data for a Trazodone Synthesis:

ParameterValue/ConditionReference
Starting Material[1][2][7]triazolo[4,3-a] pyridin-3(2H)-one[8]
Reagent1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[8]
BaseSodium carbonate, Sodium methoxide[8]
CatalystTetrabutylammonium Bromide[8]
SolventIsopropyl alcohol[8]
Temperature80-85 °C[8]
YieldNot specified[8]

It is important to note that the synthesis of the atypical antipsychotic olanzapine does not typically involve this compound. The established synthetic route for olanzapine involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1][4]benzodiazepine with N-methylpiperazine.[9][10]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of the synthesized drugs is crucial for drug development.

Trazodone's therapeutic effects are attributed to its dual mechanism of action as a serotonin 5-HT₂A receptor antagonist and a serotonin reuptake inhibitor.[5][6] At lower doses, it primarily acts as a hypnotic by blocking 5-HT₂A, H₁, and α₁-adrenergic receptors.[7] At higher doses, it also inhibits the serotonin transporter (SERT), leading to antidepressant effects.[7]

Trazodone_Mechanism cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Trazodone Trazodone SERT SERT Trazodone->SERT Inhibits (High Dose) HT2A 5-HT2A Receptor Trazodone->HT2A Antagonizes H1 H1 Receptor Trazodone->H1 Antagonizes Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonizes Antidepressant Antidepressant Effect SERT->Antidepressant Leads to HT2A->Antidepressant Contributes to Hypnotic Hypnotic/Sedative Effect H1->Hypnotic Leads to Alpha1->Hypnotic Leads to

Caption: Trazodone's dose-dependent mechanism of action.

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] PARP enzymes are essential for the repair of single-strand DNA breaks.[2][11] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are critical for homologous recombination repair of double-strand breaks, the inhibition of PARP by olaparib leads to an accumulation of DNA damage and cell death through a process called synthetic lethality.[2]

Olaparib_Mechanism cluster_dna_damage DNA Damage & Repair SSB Single-Strand DNA Break DSB Double-Strand DNA Break SSB->DSB replication leads to PARP PARP Enzyme SSB->PARP activates HRR Homologous Recombination Repair (e.g., BRCA1/2) DSB->HRR repaired by Cell_Death Cancer Cell Death (Apoptosis) DSB->Cell_Death unrepaired leads to PARP->SSB repairs HRR->DSB repairs Olaparib Olaparib Olaparib->PARP inhibits

References

Application Notes and Protocols for Utilizing 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the incorporation of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, representative synthetic protocols, and methods for the biological evaluation of the resulting PROTACs.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.

The choice of linker impacts several key properties of the PROTAC, including its length, rigidity, solubility, and cell permeability. Piperazine-containing linkers are often employed to introduce a degree of rigidity into the linker, which can pre-organize the PROTAC into a bioactive conformation and improve metabolic stability. Furthermore, the basic nitrogen atoms in the piperazine ring can enhance solubility. This compound is a commercially available building block that provides a convenient handle for incorporating a methylpiperazine-propyl moiety into a PROTAC linker. The chloropropyl group allows for facile nucleophilic substitution reactions with appropriate functional groups on either the POI ligand or the E3 ligase ligand.

Application of this compound in PROTAC Synthesis

This compound serves as a bifunctional linker precursor. The terminal chlorine atom acts as an electrophile for alkylation reactions, while the methylpiperazine group can be further functionalized. A common synthetic strategy involves a modular approach where the POI ligand and the E3 ligase ligand are synthesized with appropriate reactive handles, followed by their conjugation to the linker.

Key Advantages of using a 1-(3-Chloropropyl)-4-methylpiperazine-based linker:

  • Introduces Rigidity: The piperazine ring restricts the conformational flexibility of the linker, which can be advantageous for optimizing the geometry of the ternary complex.

  • Modulates Physicochemical Properties: The methylpiperazine moiety can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

  • Synthetic Tractability: The chloropropyl group provides a reactive handle for straightforward conjugation reactions.

The following sections provide a representative protocol for the synthesis and evaluation of a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, utilizing a derivative of the well-known inhibitor JQ1 as the POI ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.

Experimental Protocols

Protocol 1: Synthesis of a Representative BRD4-targeting PROTAC

This protocol describes a multi-step synthesis to generate a hypothetical BRD4-targeting PROTAC, herein named PROTAC-MPP-1 , using 1-(3-Chloropropyl)-4-methylpiperazine as a key linker component.

Materials:

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)

  • Pomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol, Ethyl acetate/Hexanes)

Step 1: Synthesis of JQ1-linker intermediate

  • To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of a suitable amine-functionalized precursor for the other end of the linker (e.g., a Boc-protected diamine) (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected JQ1-linker intermediate.

  • Dissolve the intermediate in DCM and add TFA (20% v/v). Stir for 2 hours at room temperature to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine-functionalized JQ1-linker intermediate.

Step 2: Synthesis of Pomalidomide-linker intermediate

  • Dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq) to neutralize the hydrochloride and act as a base.

  • Add pomalidomide (1.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Pomalidomide-linker intermediate.

Step 3: Final PROTAC Assembly

  • To a solution of the amine-functionalized JQ1-linker intermediate from Step 1 (1.0 eq) in anhydrous DMF, add the Pomalidomide-linker intermediate from Step 2 (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction to 60 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC-MPP-1 by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis for BRD4 Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein BRD4 in a cellular context.

Materials:

  • MCF-7 or other suitable cancer cell line expressing BRD4

  • PROTAC-MPP-1 (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of PROTAC-MPP-1 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities to determine the extent of BRD4 degradation.

Data Presentation

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table provides a template for summarizing such data.

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-MPP-1BRD4CRBNJQ1 - [linker] - (3-propyl)-4-methylpiperazine - PomalidomideTBDTBD
ReferenceBRD4CRBNe.g., dBET1ValueValue

TBD: To be determined experimentally.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) PROTAC PROTAC (PROTAC-MPP-1) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

Synthetic Workflow for PROTAC-MPP-1

Synthesis_Workflow cluster_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product & Analysis JQ1_acid JQ1-acid Step1 Step 1: Synthesis of JQ1-linker intermediate JQ1_acid->Step1 Pomalidomide Pomalidomide Step2 Step 2: Synthesis of Pomalidomide-linker intermediate Pomalidomide->Step2 Linker_precursor 1-(3-Chloropropyl)- 4-methylpiperazine dihydrochloride Linker_precursor->Step2 Step3 Step 3: Final PROTAC Assembly Step1->Step3 Step2->Step3 PROTAC PROTAC-MPP-1 Step3->PROTAC Analysis Characterization (NMR, HRMS) & Biological Evaluation PROTAC->Analysis

Caption: Modular synthetic workflow for a representative PROTAC.

Western Blot Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Seeding (MCF-7) Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-BRD4, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for Western blot analysis of protein degradation.

Application Notes and Protocols: Microwave-Assisted Synthesis Using 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry and drug discovery, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and enhanced purity.[1][2] This document provides detailed application notes and protocols for the use of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride in microwave-assisted N-alkylation reactions, a crucial step in the synthesis of a variety of pharmacologically active compounds, including antipsychotics and other CNS-targeting agents.

The use of the dihydrochloride salt of 1-(3-Chloropropyl)-4-methylpiperazine presents a unique consideration in reaction setup, as the free base must be generated in situ for the nucleophilic substitution to proceed. Microwave irradiation facilitates rapid and efficient heat transfer, enabling precise temperature control and leading to faster, cleaner reactions.[2]

General Reaction Scheme

The core application of this compound in microwave-assisted synthesis is the N-alkylation of various nucleophilic substrates, such as phenothiazines, carbazoles, and other heterocyclic systems. A generic reaction scheme is depicted below:

Figure 1: General N-alkylation reaction using this compound.

> Caption: General reaction scheme for the N-alkylation of a nucleophilic substrate with 1-(3-Chloropropyl)-4-methylpiperazine.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Combine Substrate, this compound, Base, and Solvent in Microwave Vial prep2 Add Magnetic Stirrer prep1->prep2 mw_reaction Irradiate in Microwave Reactor (Set Temperature, Time, and Power) prep2->mw_reaction Seal Vial workup1 Cool Reaction Mixture mw_reaction->workup1 workup2 Filter to Remove Salts workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify by Chromatography or Recrystallization workup3->workup4

Caption: Experimental workflow for microwave-assisted N-alkylation.

Experimental Protocols

The following protocols are generalized for the microwave-assisted N-alkylation of a heterocyclic amine with this compound. Optimization of reaction conditions (base, solvent, temperature, and time) is crucial for achieving high yields and purity.

Protocol 1: Microwave-Assisted Synthesis of a Prochlorperazine Analog

This protocol describes a hypothetical synthesis of a prochlorperazine analog from 2-chlorophenothiazine.

Materials:

  • 2-Chlorophenothiazine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (e.g., Biotage Initiator+, CEM Discover)

  • Microwave process vials (10-20 mL) with crimp caps

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave process vial, add 2-chlorophenothiazine (1 mmol), this compound (1.2 mmol), and anhydrous potassium carbonate (3 mmol).

  • Add a magnetic stir bar to the vial.

  • Add 5 mL of DMF to the vial.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 15 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and filter the reaction mixture to remove inorganic salts.

  • Wash the solid residue with a small amount of DMF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired prochlorperazine analog.

Data Presentation

The following tables summarize hypothetical quantitative data for the optimization of the synthesis of a prochlorperazine analog.

Table 1: Optimization of Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃ (2)DMF1202065
2K₂CO₃ (3)DMF1501585
3Cs₂CO₃ (2)DMF1501592
4K₂CO₃ (3)Acetonitrile1502078
5K₂CO₃ (3)DMSO1501088

Table 2: Comparison of Conventional vs. Microwave Heating

MethodTemperature (°C)TimeYield (%)
Conventional10012 h60
Microwave15015 min92

Signaling Pathways and Logical Relationships

The synthesis of antipsychotic drugs often targets specific neurotransmitter pathways. For instance, many antipsychotics are antagonists at dopamine D2 and serotonin 5-HT2A receptors. The logical relationship in developing such compounds involves the synthesis of a library of analogs followed by screening for desired biological activity.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization synthesis Microwave-Assisted Synthesis of Analogs screening In Vitro Receptor Binding Assays (e.g., D2, 5-HT2A) synthesis->screening optimization Lead Optimization and Structure-Activity Relationship (SAR) Studies screening->optimization optimization->synthesis Iterative Design

Caption: Logical workflow in drug discovery utilizing microwave synthesis.

Conclusion

Microwave-assisted synthesis using this compound provides a rapid and efficient method for the preparation of diverse N-alkylated compounds. The protocols and data presented herein serve as a guide for researchers to develop and optimize synthetic routes for novel drug candidates. The significant reduction in reaction time and potential for increased yields make this an attractive approach for high-throughput synthesis and library generation in drug discovery programs.

References

Application Notes and Protocols for N-alkylation Reactions with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a versatile bifunctional reagent widely employed as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Its structure, featuring a reactive chloropropyl group and a tertiary amine shielded as a dihydrochloride salt, makes it an excellent candidate for N-alkylation reactions. This reagent is particularly valuable in drug discovery and development for introducing the 4-methylpiperazinylpropyl moiety into various scaffolds. This functional group is a common feature in numerous pharmaceutical agents, particularly those targeting the central nervous system (CNS), such as antipsychotics.[2]

These application notes provide detailed protocols for the N-alkylation of various nucleophiles, including secondary amines and N-heterocycles like indoles and carbazoles, using this compound.

General Reaction Scheme

The fundamental transformation involves the nucleophilic substitution of the chloride ion from the propyl chain of 1-(3-Chloropropyl)-4-methylpiperazine by a suitable nucleophile (Nu-H), typically in the presence of a base to neutralize the generated hydrochloric acid and deprotonate the nucleophile. The dihydrochloride salt form of the reagent requires neutralization, often in situ, to liberate the free base for the reaction to proceed.

G reagent 1-(3-Chloropropyl)-4-methylpiperazine (from dihydrochloride salt) product N-alkylated Product reagent->product N-alkylation nucleophile Nucleophile (Nu-H) (e.g., R₂NH, Indole, Carbazole) nucleophile->product base Base (e.g., K₂CO₃, NaH, Sodamide) byproduct Base·HCl base->byproduct

Caption: General N-alkylation reaction pathway.

Applications in the N-Alkylation of Secondary Amines

A prominent application of 1-(3-Chloropropyl)-4-methylpiperazine is in the synthesis of antipsychotic drugs. A classic example is the synthesis of Prochlorperazine, where the nitrogen of the phenothiazine ring system acts as the nucleophile.

Experimental Protocol: Synthesis of Prochlorperazine

This protocol is adapted from established synthetic methods for phenothiazine-based antipsychotics.[2]

Materials:

  • 2-Chlorophenothiazine

  • This compound

  • Sodamide (NaNH₂)

  • Toluene, anhydrous

  • Liquid Ammonia (optional, as solvent)

  • Ethyl Acetate

  • Methanolic HCl

Procedure:

  • To a solution of 2-chlorophenothiazine (1.0 eq) in anhydrous toluene, add sodamide (a slight excess) to deprotonate the phenothiazine nitrogen, forming the sodium salt.

  • Neutralize this compound to its free base. This can be done separately or in situ. For in-situ neutralization, a stronger base or additional equivalents are required. A common industrial method involves using the free base of 1-(3-chloropropyl)-4-methylpiperazine directly.

  • Add a solution of 1-(3-Chloropropyl)-4-methylpiperazine (free base, 1.0-1.2 eq) in toluene to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or by conversion to its salt (e.g., hydrochloride or maleate) and recrystallization. For instance, dissolving the residue in ethyl acetate and adding methanolic HCl will precipitate the hydrochloride salt.

ParameterValueReference
Nucleophile2-Chlorophenothiazine[2]
BaseSodamide[2]
SolventToluene[2]
TemperatureReflux[2]
ProductProchlorperazine[2]

Applications in the N-Alkylation of Indoles

The introduction of a piperazinylpropyl side chain to the indole nitrogen is a key step in the synthesis of various compounds with potential pharmacological activities. The following is a general protocol for the N-alkylation of indoles.

Experimental Protocol: General N-Alkylation of Indole

This protocol is based on established methods for indole N-alkylation.

Materials:

  • Indole (or substituted indole)

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Add 1-(3-Chloropropyl)-4-methylpiperazine (free base, 1.1 eq) to the reaction mixture. The free base can be prepared by neutralizing the dihydrochloride salt with a suitable base (e.g., NaOH solution) and extracting with an organic solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterTypical Value
NucleophileIndole
BaseSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
SolventDimethylformamide (DMF) or Acetonitrile
Temperature60-100 °C
Product1-(3-(4-methylpiperazin-1-yl)propyl)-1H-indole

Applications in the N-Alkylation of Carbazoles

Carbazole and its derivatives are important scaffolds in medicinal chemistry and materials science. N-alkylation is a common strategy to modify their properties.

Experimental Protocol: General N-Alkylation of Carbazole

This protocol is adapted from general procedures for the N-alkylation of carbazoles.[3]

Materials:

  • Carbazole (or substituted carbazole)

  • This compound

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethanol

Procedure:

  • To a solution of carbazole (1.0 eq) in DMF, add powdered potassium hydroxide (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(3-Chloropropyl)-4-methylpiperazine (free base, 1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitate formed is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ParameterTypical Value
NucleophileCarbazole
BasePotassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Temperature80-100 °C
Product9-(3-(4-methylpiperazin-1-yl)propyl)-9H-carbazole

Workflow and Logic Diagrams

Experimental Workflow for N-Alkylation

G start Start reagents Combine Nucleophile, Base, and Solvent start->reagents deprotonation Deprotonation of Nucleophile reagents->deprotonation add_alkylating_agent Add 1-(3-Chloropropyl)-4-methylpiperazine (free base) deprotonation->add_alkylating_agent reaction Heat and Stir (Monitor by TLC) add_alkylating_agent->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for N-alkylation.

Signaling Pathway Context (Hypothetical)

Many compounds synthesized using this N-alkylation strategy are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) in the central nervous system. The 4-methylpiperazinylpropyl moiety often plays a crucial role in receptor binding and modulating downstream signaling.

G ligand N-alkylated Drug (e.g., Antipsychotic) receptor GPCR (e.g., Dopamine D₂ Receptor) ligand->receptor binds to g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger alters level of cellular_response Cellular Response (e.g., Reduced Neuronal Excitability) second_messenger->cellular_response leads to

Caption: Hypothetical signaling pathway modulation.

Conclusion

This compound is a valuable and efficient reagent for the introduction of the 4-methylpiperazinylpropyl group onto a variety of nitrogen-containing nucleophiles. The protocols provided herein offer robust starting points for the synthesis of diverse compounds with potential applications in drug discovery and development. The choice of base, solvent, and temperature are critical parameters that may require optimization depending on the specific substrate being used.

References

Application Notes and Protocols for the Coupling of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a key synthetic intermediate predominantly utilized in the pharmaceutical industry for the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably atypical antipsychotics such as Clozapine.[1][2][3] Its chemical structure, featuring a reactive chloropropyl group and a piperazine moiety, makes it a versatile building block for introducing a 4-methylpiperazinylpropyl group into target molecules. This is typically achieved through nucleophilic substitution reactions, where the terminal chlorine atom is displaced by a suitable nucleophile.[4]

These application notes provide a detailed protocol for a general N-alkylation coupling reaction involving this compound with a generic amine-containing compound. The protocol is a synthesis of methodologies reported in various scientific and patent literature.[5][6][7][8]

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 2031-23-4[9][10]
Molecular Formula C8H19Cl3N2[10]
Molecular Weight 249.61 g/mol
Appearance White to off-white solid
Solubility Soluble in water

General Coupling Reaction

The primary application of this compound is in N-alkylation reactions.[11][12] The dihydrochloride salt is typically neutralized in situ or converted to the free base before or during the coupling reaction to enable the nucleophilic attack from the substrate.

A general schematic for the coupling reaction is as follows:

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a general procedure for the coupling of this compound with a primary amine. Researchers should optimize the conditions based on the specific reactivity and solubility of their nucleophile.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Free Base (Optional but Recommended):

    • In a round-bottom flask, dissolve this compound (1.0 eq) in water.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add a solution of sodium hydroxide (2.5 eq) while stirring.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

  • Coupling Reaction:

    • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile, or DMF).

    • Add a base (e.g., potassium carbonate, 2.0-3.0 eq) to the mixture.

    • To this suspension, add a solution of 1-(3-chloropropyl)-4-methylpiperazine (free base, 1.1 eq) in the same solvent.

    • The reaction mixture can be stirred at room temperature or heated to reflux (50-80 °C) to facilitate the reaction.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude coupled product.

    • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for coupling reactions involving 1-(3-Chloropropyl)-4-methylpiperazine or its analogs, as derived from various sources.

NucleophileBase(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference
1-(3-chlorophenyl)piperazine hydrochlorideNaOHAcetone/Water0 - Room Temp1666--INVALID-LINK--[8]
1,2,4-triazolo[4,3-a]pyridin-3-(2H)-onePTSA (catalyst)AcetonitrileReflux (80-82)20N/A--INVALID-LINK--[5]
2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazideN,N-dimethylanilinePOCl₃Reflux341--INVALID-LINK--[1]
N-methylpiperazineNaOHAcetoneIce Bath -> RT24N/A--INVALID-LINK--[9]

N/A: Not explicitly available in the cited source.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation reaction.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent 1-(3-Chloropropyl)-4- methylpiperazine dihydrochloride mixing Mixing of Reactants reagent->mixing nucleophile Nucleophile (R-NH₂) nucleophile->mixing base Base (e.g., K₂CO₃) base->mixing solvent Solvent (e.g., Acetone) solvent->mixing heating Heating / Stirring (Monitor by TLC/LC-MS) mixing->heating filtration Filtration heating->filtration extraction Solvent Extraction filtration->extraction drying Drying & Concentration extraction->drying purification Purification (e.g., Chromatography) drying->purification product Final Coupled Product purification->product

Caption: General workflow for the coupling reaction.

Logical Relationship of Reaction Components

This diagram shows the interaction between the key components in the coupling reaction.

reaction_components electrophile 1-(3-Chloropropyl)-4- methylpiperazine product Coupled Product electrophile->product forms covalent bond with salt Byproduct Salt (e.g., KCl, KHCO₃) electrophile->salt Cl⁻ leaves nucleophile Amine / Nucleophile (R-NH₂) nucleophile->product attacks base Base (e.g., K₂CO₃) base->nucleophile deprotonates base->product neutralizes HCl byproduct

Caption: Interaction of reactants in the coupling process.

References

Application Notes and Protocols for the Purity Determination of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the purity of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration are designed to deliver accurate and reproducible results for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination of purity and the identification and quantification of impurities in non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of sample diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph.

  • Calculation: Calculate the purity by the area normalization method. The percentage of any impurity is calculated by dividing the peak area of the impurity by the total peak area of all peaks. The purity is 100% minus the sum of the percentages of all impurities.

Data Presentation: HPLC Purity Analysis
CompoundRetention Time (min)Area (%)Specification
This compound12.599.5≥ 99.0%
Impurity A (e.g., N-methylpiperazine)4.20.15≤ 0.2%
Impurity B (e.g., 1,4-bis(3-chloropropyl)piperazine)18.70.20≤ 0.3%
Any other individual impurity-0.10≤ 0.1%
Total Impurities -0.45 ≤ 1.0%

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation HPLC_Run HPLC Analysis Sample_Prep->HPLC_Run System_Suitability->HPLC_Run Data_Acquisition Data Acquisition HPLC_Run->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography (GC)

GC is a suitable alternative for purity testing, especially for identifying volatile impurities. The dihydrochloride salt is non-volatile, so it requires derivatization or analysis of the free base after neutralization. The following protocol outlines the analysis of the free base.

Experimental Protocol: GC Purity Assay (as Free Base)

Objective: To determine the purity of 1-(3-Chloropropyl)-4-methylpiperazine free base by GC with Flame Ionization Detection (FID).

Instrumentation:

  • Gas chromatograph with an FID detector, split/splitless injector, and autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow at 1.5 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Injection Mode Split (20:1)
Injection Volume 1 µL
Sample Diluent Dichloromethane

Procedure:

  • Sample Preparation (Free Base):

    • Accurately weigh about 50 mg of this compound into a separatory funnel.

    • Dissolve in 20 mL of deionized water.

    • Add 1 M Sodium Hydroxide solution dropwise until the pH is approximately 10-11.

    • Extract the aqueous layer three times with 20 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and dilute to 50 mL with dichloromethane.

  • Standard Preparation: Prepare a reference standard of the free base in the same manner.

  • Analysis: Inject the prepared sample solution into the GC.

  • Calculation: Calculate purity using the area normalization method as described for HPLC.

Data Presentation: GC Purity Analysis
CompoundRetention Time (min)Area (%)Specification
1-(3-Chloropropyl)-4-methylpiperazine15.899.6≥ 99.0%
Impurity C (e.g., Piperazine)6.50.10≤ 0.2%
Impurity D (e.g., N-methylpiperazine)7.10.15≤ 0.2%
Any other individual impurity-0.05≤ 0.1%
Total Impurities -0.30 ≤ 1.0%

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Neutralization Neutralization to Free Base Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Peak_Integration Peak Integration GC_Injection->Peak_Integration Purity_Calc Purity Calculation Peak_Integration->Purity_Calc Final_Report Final Report Purity_Calc->Final_Report

Caption: Workflow for GC Purity Determination.

Potentiometric Titration

Potentiometric titration is a robust and accurate method for the assay of the dihydrochloride salt. This non-aqueous titration allows for the determination of the two protonated amine groups.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the assay of this compound by non-aqueous potentiometric titration.

Instrumentation:

  • Automatic potentiometric titrator with a glass pH electrode and a reference electrode (e.g., Ag/AgCl).

  • 10 mL or 20 mL burette.

  • Magnetic stirrer.

Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • For Chloride Interference: 10% w/v solution of mercuric acetate in glacial acetic acid (use with caution in a fume hood).

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation:

    • Accurately weigh about 250 mg of this compound into a 100 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate solution to complex the chloride ions, which would otherwise interfere with the titration.

  • Titration:

    • Immerse the electrodes in the sample solution and stir.

    • Titrate with the standardized 0.1 N perchloric acid.

    • Record the volume of titrant added and the corresponding potential (mV).

    • The titration will show two equivalence points corresponding to the two nitrogen atoms of the piperazine ring. The second equivalence point is typically used for the assay calculation.

  • Calculation:

    • Determine the volume of titrant consumed at the second equivalence point (V).

    • Calculate the assay using the following formula:

      Where:

      • V = Volume of perchloric acid in mL

      • N = Normality of perchloric acid

      • M.Wt. = Molecular weight of this compound (249.61 g/mol )

      • W = Weight of the sample in grams

      • The factor of 2 accounts for the two moles of perchloric acid reacting with one mole of the dihydrochloride salt.

Data Presentation: Potentiometric Titration Assay
ParameterResultSpecification
Sample Weight (g)0.2512-
Normality of Perchloric Acid (N)0.1005-
Volume of Titrant at 2nd Equivalence Point (mL)19.95-
Assay (%) 99.8 99.0 - 101.0%

Logical Relationship in Potentiometric Titration

Titration_Logic cluster_reactants Reactants cluster_process Process cluster_detection Detection cluster_result Result Analyte Analyte: 1-(3-Chloropropyl)-4-methyl- piperazine dihydrochloride Titration Potentiometric Titration Analyte->Titration Titrant Titrant: 0.1 N Perchloric Acid Titrant->Titration Solvent Solvent: Glacial Acetic Acid Solvent->Titration Chloride_Complex Chloride Complexing Agent: Mercuric Acetate Chloride_Complex->Titration Equivalence_Point Detection of Equivalence Points Titration->Equivalence_Point Assay_Calc Assay Calculation Equivalence_Point->Assay_Calc

Caption: Logical Flow of Potentiometric Titration.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. All procedures should be performed by trained personnel in a suitable laboratory environment, adhering to all relevant safety precautions.

Application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine in Trazodone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone, an antidepressant medication, is synthesized through various chemical pathways, frequently involving the key intermediate 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. This document provides detailed application notes and experimental protocols for the synthesis of Trazodone utilizing this intermediate. The information is compiled for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the reaction, including quantitative data, detailed methodologies, and visual representations of the synthesis workflow.

Introduction

Trazodone, chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a widely used antidepressant.[1][2] Its synthesis commonly involves the alkylation of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one with a suitable piperazine derivative. One of the principal intermediates in this process is 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, which serves as the N-alkylating agent.[3][4] This compound provides the core structure that links the triazolopyridine moiety to the chlorophenylpiperazine group, which is crucial for the pharmacological activity of Trazodone. The dihydrochloride salt of this intermediate is often used to improve its stability and handling properties.

The reaction involves the condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base and a suitable solvent.[6] Various methods, including conventional heating and microwave-assisted synthesis, have been developed to optimize this reaction in terms of yield, reaction time, and purity of the final product.[5]

Synthesis Pathway

The synthesis of Trazodone from 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one proceeds via a nucleophilic substitution reaction. The triazolopyridinone acts as a nucleophile, attacking the electrophilic carbon of the chloropropyl group on the piperazine derivative, leading to the formation of Trazodone.

Trazodone_Synthesis cluster_reactants Reactants reagent1 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (or its hydrochloride salt) product Trazodone reagent1->product Base, Solvent, Heat reagent2 [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one reagent2->product

Caption: General synthesis pathway for Trazodone.

Experimental Protocols

Several protocols for the synthesis of Trazodone using 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine have been reported. Below are detailed methodologies based on established literature.

Protocol 1: Conventional Synthesis in Isopropyl Alcohol

This protocol describes a conventional synthesis method using isopropyl alcohol as the solvent and sodium carbonate as the base.[6]

Materials:

  • 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

  • [3][4][5]triazolo[4,3-a]pyridin-3(2H)-one

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Isopropyl Alcohol

  • Sodium Methoxide solution in Isopropyl Alcohol

Procedure:

  • To a mixture of[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one (14.4 g) and isopropyl alcohol (180 ml) at 25-30°C, add sodium carbonate (30.81 g) and stir.[6]

  • Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (30 g) and Tetrabutylammonium Bromide (1.5 g) to the reaction mixture at 25-30°C.[1][6]

  • Heat the reaction mixture to 80-85°C and stir at this temperature.[1][6]

  • After the reaction is complete, cool the mixture to 60-70°C.[1][6]

  • Add a solution of sodium methoxide (2.61 g) in isopropyl alcohol (30 ml) to the reaction mixture and stir.[1][6]

  • Filter the mixture and wash the solid with isopropyl alcohol at 60-70°C to isolate the crude Trazodone.[1][6]

  • Further purification can be achieved by recrystallization.

Protocol_1_Workflow start Start mix_reagents Mix [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, Na2CO3, and Isopropyl Alcohol start->mix_reagents add_piperazine Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl and TBAB mix_reagents->add_piperazine heat Heat to 80-85°C and Stir add_piperazine->heat cool1 Cool to 60-70°C heat->cool1 add_naome Add Sodium Methoxide Solution cool1->add_naome filter Filter and Wash with Isopropyl Alcohol add_naome->filter end Crude Trazodone filter->end

Caption: Workflow for conventional Trazodone synthesis.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.[5]

Materials:

  • 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

  • [3][4][5]triazolo[4,3-a]pyridin-3(2H)-one

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (ACN)

Procedure:

  • In a microwave reactor vessel, combine 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (10 mmol),[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one (10 mmol), potassium carbonate (30 mmol), and TBAB (10 mmol).[5]

  • Add the specified amount of acetonitrile as the solvent.[5]

  • Subject the mixture to microwave irradiation for the specified time and power.[5]

  • After the reaction, cool the vessel and isolate the product.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Conventional Synthesis Methods for Trazodone

IntermediateBase/CatalystSolventReaction TimeYield (%)Reference
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazineSodium HydrideDioxane~20 hoursN/A[4]
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HClAlkali CarbonateDimethylacetamideA few hoursHigh[3]
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HClSodium Carbonate/TBABIsopropyl AlcoholN/A~75-80[6]

Table 2: Microwave-Assisted Synthesis of Trazodone

SolventAmount of Solvent (cm³)Time (s)Yield (%)Reference
Acetonitrile1018079[5]
Acetonitrile2012082[5]
Acetonitrile309085[5]

Logical Relationship of Synthesis Components

The successful synthesis of Trazodone is dependent on the interplay of several key components, each with a specific function.

Logical_Relationship reagents Reactants 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (Electrophile) [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (Nucleophile) outcome Outcome Trazodone (Product) Yield and Purity reagents:f0->outcome:f0 Undergo reaction conditions Reaction Conditions Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Acetonitrile, Isopropyl Alcohol) Catalyst (e.g., TBAB) Energy Source (e.g., Conventional Heating, Microwaves) conditions:f0->outcome:f0 Influence

Caption: Key components and their roles in Trazodone synthesis.

Conclusion

The use of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is a well-established and efficient method for the synthesis of Trazodone. The choice of reaction conditions, including the solvent, base, and energy source (conventional heating vs. microwave irradiation), can significantly impact the reaction time and yield. The protocols and data presented in these application notes provide a solid foundation for researchers to reproduce and optimize the synthesis of Trazodone for various research and development purposes. It is imperative to adhere to standard laboratory safety procedures when handling the described reagents and performing the experimental protocols.

References

Application Notes and Protocols for 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a versatile chemical intermediate of significant interest in the field of neurological drug discovery.[1] While not typically pharmacologically active in its own right, its structure serves as a crucial building block for the synthesis of a diverse range of neurologically active compounds.[1][2] This document provides detailed application notes on the utility of this intermediate, focusing on the synthesis and pharmacological characterization of its derivatives, particularly arylpiperazines, which have shown significant potential in targeting various components of the central nervous system (CNS). Protocols for key experimental procedures are also provided to guide researchers in the evaluation of novel compounds synthesized from this precursor.

The core utility of this compound lies in its bifunctional nature, possessing a reactive chloropropyl group and a piperazine ring. The chloropropyl moiety allows for facile nucleophilic substitution reactions, enabling the attachment of this piperazine derivative to various scaffolds. The piperazine ring, a common pharmacophore in CNS-active drugs, can be further modified to modulate the pharmacological properties of the final compound.[3]

A prominent class of drugs synthesized using analogous building blocks are the arylpiperazines, which include the antidepressant Trazodone and its active metabolite, 1-(3-chlorophenyl)piperazine (mCPP).[4][5] These compounds exhibit complex pharmacology, interacting with multiple neurotransmitter systems, most notably the serotonergic and dopaminergic pathways.[6] The study of such compounds provides a framework for the application of this compound in the development of novel therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[1][3]

Data Presentation: Pharmacological Properties of Arylpiperazine Derivatives

The following tables summarize the quantitative pharmacological data for representative arylpiperazine compounds, illustrating the types of targets and affinities that can be achieved with derivatives synthesized from piperazine-based intermediates.

Table 1: Receptor Binding Affinities (Ki, nM) of mCPP

Receptor SubtypeKi (nM)Reference Compound
5-HT1A558-OH-DPAT
5-HT1B13Serotonin
5-HT1D21Serotonin
5-HT2A33Ketanserin
5-HT2C1.3Mesulergine
α1-adrenergic1600Prazosin
α2-adrenergic540Rauwolscine
D2 Dopamine>10,000Spiperone

Data compiled from studies on the pharmacological profile of mCPP.

Table 2: Functional Activity (IC50/EC50, nM) of Selected Arylpiperazine Derivatives

CompoundAssayReceptorActivity (nM)
Trazodone[3H]Prazosin Bindingα1-adrenergicIC50: 38
Trazodone[3H]Ketanserin Binding5-HT2AIC50: 43
mCPPAgonist-stimulated IP3 production5-HT2CEC50: 27
Novel Arylpiperazine AnalogQuinpirole-stimulated mitogenesisD3 DopamineEC50: 3.0

This table presents a compilation of functional data from various sources to illustrate the range of activities observed for this class of compounds.

Experimental Protocols

Detailed methodologies for key experiments in the characterization of novel neurological drug candidates are provided below.

Protocol 1: Synthesis of an Arylpiperazine Derivative

This protocol describes a general method for the synthesis of an N-arylpiperazine derivative using a chloropropyl piperazine intermediate.

Objective: To synthesize a novel arylpiperazine derivative for pharmacological evaluation.

Materials:

  • This compound

  • Aryl nucleophile (e.g., a substituted phenol or aniline)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the aryl nucleophile (1.0 eq) in a mixture of ACN and DMF, add K2CO3 (2.0 eq) and this compound (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Radioligand Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to a specific neurotransmitter receptor.

Objective: To determine the inhibitory constant (Ki) of a synthesized compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A)

  • Radioligand (e.g., [3H]Ketanserin)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: In Vitro Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional activity of a compound at a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels.

Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR.

Materials:

  • Cells expressing the target GPCR (e.g., a dopamine D2 receptor)

  • Cell culture medium

  • Test compound

  • Known agonist for the receptor

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Lysis buffer

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free medium and incubate for a period to reduce basal cAMP levels.

  • To test for agonist activity, add varying concentrations of the test compound and incubate for a specified time.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the known agonist.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the cAMP levels in the cell lysates using the assay kit.

  • For agonist activity, plot the cAMP concentration against the test compound concentration to determine the EC50.

  • For antagonist activity, plot the inhibition of the agonist response against the test compound concentration to determine the IC50.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in neurological drug discovery.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Chemical Synthesis cluster_product Product Intermediate 1-(3-Chloropropyl)-4- methylpiperazine dihydrochloride Reaction Nucleophilic Substitution Intermediate->Reaction Nucleophile Aryl Nucleophile (e.g., Phenol, Aniline) Nucleophile->Reaction Product Novel Arylpiperazine Derivative Reaction->Product

Caption: Synthetic workflow for generating novel arylpiperazine derivatives.

Signaling_Pathway Ligand Arylpiperazine Derivative Receptor GPCR (e.g., 5-HT or Dopamine Receptor) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Leads to

Caption: Generic GPCR signaling pathway modulated by arylpiperazines.

Experimental_Workflow Synthesis Synthesis of Derivative Binding_Assay Receptor Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay In_Vivo_Model In Vivo Animal Model (Assess Efficacy) Functional_Assay->In_Vivo_Model

Caption: High-level workflow for the evaluation of a new drug candidate.

References

Application Notes and Protocols: The Versatile Role of 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in the synthesis of a wide range of biologically active compounds. While its applications in the pharmaceutical industry, particularly in the development of neurological drugs, are well-documented, its role in the agrochemical sector is an area of growing interest. This compound serves as a valuable building block for the creation of novel fungicides, herbicides, and insecticides, contributing to the development of new crop protection agents.[1][2] Its unique structure, featuring a reactive chloropropyl group and a nucleophilic piperazine ring, allows for facile incorporation into larger, more complex molecules with desired agrochemical properties.

The dihydrochloride salt form enhances the compound's stability and solubility, making it a convenient precursor for various synthetic transformations.[1] The piperazine moiety, a common scaffold in bioactive molecules, often imparts favorable pharmacokinetic and physicochemical properties to the final product, such as improved water solubility and systemic movement within plants.

General Synthetic Utility

The primary utility of this compound in agrochemical synthesis lies in its ability to act as a linker, connecting different pharmacophores to generate molecules with enhanced biological activity. The two key reactive sites for synthetic modification are:

  • The Chloropropyl Group: This functional group is susceptible to nucleophilic substitution reactions, allowing for the attachment of various moieties such as phenols, thiols, and amines. This is a common strategy for introducing the piperazine-containing side chain onto a core agrochemical scaffold.

  • The Piperazine Nitrogens: The secondary amine within the piperazine ring can be acylated or alkylated, providing another point for molecular elaboration.

A general schematic for its application is the N-alkylation of a nucleophilic substrate, as illustrated below.

G reagent1 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride product Agrochemical Precursor reagent1->product reagent2 Nucleophile (Nu-H) (e.g., Phenol, Thiol, Amine) reagent2->product conditions Base Solvent Heat conditions->product Reaction Conditions

Caption: General reaction scheme for agrochemical synthesis.

Application in Fungicide Synthesis

The piperazine ring is a known toxophore in several classes of fungicides. The incorporation of the 1-(3-propyl)-4-methylpiperazine moiety can lead to novel fungicides with improved efficacy and a broader spectrum of activity.

Hypothetical Synthesis of a Piperazine-Containing Fungicide

While a specific commercial fungicide directly synthesized from this compound is not readily found in the public literature, a plausible synthetic route towards a novel fungicide can be extrapolated from known piperazine-based agrochemicals. For instance, the synthesis of fungicides often involves the coupling of a piperazine derivative with a heterocyclic core structure known to possess antifungal activity.

Experimental Protocol: Synthesis of a Hypothetical Phenyl-Piperazine Fungicide Precursor

This protocol is based on analogous syntheses of related piperazine derivatives and illustrates a general method for the N-alkylation of a phenolic compound with this compound.

Reaction:

Materials:

  • This compound

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol) and 4-chlorophenol (0.1 mol) in a mixture of acetone (150 mL) and water (150 mL).

  • To this stirred solution, add a solution of sodium hydroxide (0.22 mol) in water (50 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Data Presentation

ParameterValue
Reactants
This compound0.1 mol
4-Chlorophenol0.1 mol
Sodium Hydroxide0.22 mol
Reaction Conditions
SolventAcetone/Water
TemperatureReflux
Reaction Time8-12 hours
Expected Outcome
Product1-(3-(4-Chlorophenoxy)propyl)-4-methylpiperazine
Theoretical Yield(Calculated based on limiting reagent)
Purity>95% (after purification)

Application in Insecticide and Herbicide Synthesis

The versatility of this compound extends to the synthesis of insecticides and herbicides. The piperazine moiety can act as a linker to connect different insecticidal or herbicidal pharmacophores, potentially leading to compounds with novel modes of action or improved properties.

Workflow for Developing Novel Piperazine-Based Agrochemicals

The development of new agrochemicals using this intermediate typically follows a structured workflow.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase A Scaffold Selection (e.g., known agrochemical core) B Virtual Screening & Computational Design A->B C Synthesis of Analogs using This compound B->C D Biological Screening (in vitro assays) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Synthesis G Greenhouse & Field Trials F->G H Toxicology & Environmental Impact Assessment G->H I Formulation Development H->I

Caption: A typical workflow for agrochemical development.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its bifunctional nature allows for its use as a flexible linker to create a diverse range of molecules. While specific, commercialized examples of its direct use are not widely published, the fundamental reactivity of this compound makes it a promising starting material for the development of new and effective crop protection agents. The provided protocols and workflows offer a foundational understanding for researchers and scientists in the agrochemical field to explore the potential of this important building block. Further research into its application is warranted to unlock its full potential in addressing the ongoing challenges in agriculture.

References

Application Note: Quantitative Analysis of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride. This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The described protocol provides a robust framework for the accurate detection and quantification of this analyte in pharmaceutical samples, crucial for quality control and regulatory compliance. The method utilizes a reverse-phase C18 column with a simple mobile phase and positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity.

Introduction

1-(3-Chloropropyl)-4-methylpiperazine is a reactive piperazine derivative that can be present as a process-related impurity in pharmaceutical manufacturing. Due to the potential for genotoxicity associated with alkylating agents, it is imperative to monitor and control its levels in drug substances and products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and selectivity for trace-level quantification of such impurities. This document provides a comprehensive protocol for the analysis of this compound, adaptable for routine quality control and research applications.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1.0 mg/mL) should be prepared by dissolving an appropriate amount in methanol.[1][2] Working standard solutions are then prepared by serial dilution of the stock solution with a suitable solvent, such as a methanol/water mixture. For the analysis of API samples, the drug substance is typically dissolved at a high concentration (e.g., 5.0 mg/mL) in a suitable diluent to achieve the desired sensitivity for trace impurities.[1][2]

Protocol for Standard and Sample Solution Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.

  • Intermediate Stock Solution (0.01 mg/mL): Dilute 100 µL of the 1.0 mg/mL stock solution to 10 mL with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by further diluting the intermediate stock solution with the mobile phase diluent to achieve the desired concentration range (e.g., 0.05 ng/mL to 10 ng/mL).

  • Sample Solution (5.0 mg/mL API): Accurately weigh and dissolve 50 mg of the API sample in 10 mL of the diluent.

For biological matrices like plasma or urine, a protein precipitation or liquid-liquid extraction step would be necessary.[3][4]

LC-MS/MS Method

The chromatographic separation is achieved on a C18 column. The mobile phase composition and gradient are optimized to ensure good peak shape and separation from the API and other potential impurities. Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive ESI and MRM mode.

Table 1: LC-MS/MS Operating Conditions

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18, 100 mm x 4.6 mm, 3.5 µm (or equivalent)[1][2]
Mobile Phase A 5.0 mM Ammonium Acetate in Water[1][2] or 0.1% Formic Acid in Water[5][6]
Mobile Phase B Acetonitrile[1][2] or Methanol with 0.1% Formic Acid[6]
Flow Rate 0.8 mL/min (with post-column split to 0.2 mL/min into MS source)[1]
Column Temperature 40 °C[1]
Injection Volume 10 µL[1]
Elution Mode Isocratic (e.g., 30:70 v/v, Mobile Phase A:Mobile Phase B)[1] or Gradient
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[1][2]
MRM Transition To be determined experimentally (Example: [M+H]+ → fragment ion)
Source Temperature 450 °C
Ion Spray Voltage 5500 V[2]

Note: The specific MRM transition (precursor and product ions) and collision energy for 1-(3-Chloropropyl)-4-methylpiperazine must be determined by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2] The following tables summarize typical performance data adapted from a method for a structurally similar compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl.[1][2]

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range 0.03 - 1.5 ppm[1][2]
Correlation Coefficient (r²) > 0.999[1][2]
Limit of Detection (LOD) 0.01 ppm[1][2]
Limit of Quantification (LOQ) 0.03 ppm[1][2]

Concentrations are relative to a 5.0 mg/mL API sample solution.

Table 3: Accuracy and Precision

Spiked LevelRecovery (%)RSD (%)
LOQ 96.7 - 101.9[1]< 2.0[1]
50% 98.5 - 100.2< 1.5
100% 99.1 - 101.5< 1.0

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_std Prepare Stock & Working Standards lc_separation Chromatographic Separation (C18 Column) prep_std->lc_separation prep_sample Prepare API Sample Solution (e.g., 5 mg/mL) prep_sample->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Area Calculation ms_detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte in Sample calibration->quantification reporting Report Final Concentration quantification->reporting

Caption: LC-MS/MS workflow for impurity quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in pharmaceutical samples. The protocol is straightforward and utilizes standard instrumentation, making it suitable for implementation in quality control laboratories. The high selectivity of MRM detection minimizes interference from the API matrix, ensuring accurate results at trace levels. This application note serves as a comprehensive guide for researchers and analysts involved in drug development and quality assurance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the N-alkylation of 1-methylpiperazine with a 3-chloropropyl halide, typically 1-bromo-3-chloropropane. This is followed by the conversion of the resulting free base into its dihydrochloride salt.

Q2: Why is 1-bromo-3-chloropropane often used as the alkylating agent?

A2: 1-bromo-3-chloropropane is a bifunctional electrophile where the bromine atom is more reactive (a better leaving group) than the chlorine atom under typical nucleophilic substitution conditions. This allows for a selective reaction with the secondary amine of 1-methylpiperazine to form the desired carbon-nitrogen bond, leaving the chloro group intact for subsequent reactions.

Q3: What is the purpose of converting the free base to a dihydrochloride salt?

A3: The dihydrochloride salt of 1-(3-Chloropropyl)-4-methylpiperazine is typically a stable, crystalline solid that is easier to handle, purify, and store compared to its oily or low-melting point free base form.[1][2] The salt formation also facilitates precipitation from organic solvents, aiding in its isolation and purification.

Q4: What are the typical storage conditions for this compound?

A4: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] It is also important to protect it from moisture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] - Ensure the reaction is stirred for a sufficient duration (e.g., 15-24 hours).[2][4] - Consider a moderate increase in reaction temperature, while monitoring for side products.
Suboptimal stoichiometry.- Use a slight excess of the alkylating agent (1-bromo-3-chloropropane) to ensure complete conversion of 1-methylpiperazine.
Loss of product during workup.- Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane.[2] - Minimize the number of transfer steps.
Formation of Impurities Dialkylation of piperazine.- Control the stoichiometry of the reactants carefully. Adding the alkylating agent dropwise to the piperazine solution can minimize this side reaction.
Reaction with the solvent.- Choose an inert solvent for the reaction. Acetone and water mixtures are commonly used.[1][4]
Degradation of reactants or product.- Maintain the recommended reaction temperature. For the initial reaction, cooling in an ice bath may be necessary.[2]
Product is an Oil, Fails to Solidify/Crystallize Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under reduced pressure to remove all solvent.[2][4] - Attempt recrystallization from a suitable solvent system, such as ethanol or acetone.[5]
Incorrect pH during salt formation.- Carefully control the pH to approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid to the free base solution in an appropriate solvent like ethyl acetate.[2]
Insufficient cooling.- After adding hydrochloric acid, ensure the mixture is adequately cooled in an ice bath to promote precipitation of the solid.[2]

Experimental Protocols

Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine free base
  • In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice bath, combine 1-methylpiperazine (e.g., 30 mmol), 25% aqueous sodium hydroxide solution (e.g., 4 mL), and acetone (e.g., 40 mL).[2]

  • Slowly add 1-bromo-3-chloropropane (e.g., 30 mmol) to the cooled and stirred mixture.[2]

  • Continue stirring in the ice bath until the reaction appears complete by TLC, ensuring all insoluble materials have dissolved.[2]

  • Allow the reaction mixture to stand at room temperature for 24 hours.[2]

  • Remove the acetone by distillation under reduced pressure.[2]

  • To the remaining aqueous residue, add water (e.g., 20 mL) and extract the product with dichloromethane (e.g., 3 x 20 mL).[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a clarified oil.[2]

Formation of this compound
  • Place the flask containing the crude oily free base in an ice bath.

  • Add ethyl acetate (e.g., 50 mL) to dissolve the oil.[2]

  • Slowly, and dropwise, add concentrated hydrochloric acid (e.g., ~2.5 mL) while stirring.[2]

  • Monitor the pH of the system to ensure it reaches approximately 2.[2]

  • Continue stirring in the ice bath until a significant amount of white solid has precipitated.[2]

  • Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield this compound.

Process Visualizations

Synthesis_Workflow cluster_synthesis Step 1: N-Alkylation (Free Base Synthesis) cluster_purification Step 2: Salt Formation & Purification Reactants 1-Methylpiperazine + 1-Bromo-3-chloropropane Reaction Reaction in Acetone/Water with NaOH Reactants->Reaction Stirring, Ice Bath Extraction Workup: Dichloromethane Extraction Reaction->Extraction Distillation Crude_Oil Crude 1-(3-Chloropropyl)-4-methylpiperazine (Oily Free Base) Extraction->Crude_Oil Drying & Concentration Dissolution Dissolve Crude Oil in Ethyl Acetate Crude_Oil->Dissolution Acidification Add Concentrated HCl (to pH ~2) Dissolution->Acidification Ice Bath Precipitation Precipitation of White Solid Acidification->Precipitation Stirring Final_Product Pure 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride Precipitation->Final_Product Filtration & Drying

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Stoichiometry Verify Reactant Stoichiometry Check_Reaction->Check_Stoichiometry Yes Incomplete Incomplete: Increase Reaction Time/ Temperature Check_Reaction->Incomplete No Check_Workup Review Workup Procedure Check_Stoichiometry->Check_Workup Yes Stoichiometry_Issue Incorrect: Adjust Molar Ratios Check_Stoichiometry->Stoichiometry_Issue No Check_Purification Review Purification/ Crystallization Check_Workup->Check_Purification Yes Workup_Loss Inefficient Extraction: Use Appropriate Solvent/ Repeat Extractions Check_Workup->Workup_Loss No Purification_Fail Oily Product: Check pH, Use Seed Crystal, Recrystallize Check_Purification->Purification_Fail No Success Problem Resolved Check_Purification->Success Yes Incomplete->Success Stoichiometry_Issue->Success Workup_Loss->Success Purification_Fail->Success

Caption: A logical troubleshooting workflow for common issues encountered during synthesis.

References

Technical Support Center: N-Alkylation with 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-alkylation reactions utilizing 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their synthetic procedures. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My N-alkylation reaction with this compound shows low to no product formation. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in your N-alkylation reaction can stem from several factors, primarily related to the nature of the dihydrochloride salt and reaction conditions.

Troubleshooting Steps:

  • Inadequate Neutralization: The starting material is a dihydrochloride salt, meaning the piperazine nitrogen is protonated and thus non-nucleophilic. It is crucial to use a sufficient amount of base to neutralize the HCl salts and free the piperazine nitrogen for the alkylation reaction.

    • Recommendation: Use at least 2.5-3 equivalents of a suitable base. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or strong aqueous bases like sodium hydroxide (NaOH) in a biphasic system.[1][2] Organic, non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be employed.

  • Insufficient Reaction Temperature: N-alkylation reactions often require thermal energy to proceed at a reasonable rate.

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature. A range of 60-80 °C is a common starting point for alkylations with alkyl chlorides.[3]

  • Poor Solubility of Reagents: The solubility of the amine substrate, the alkylating agent, and the base can significantly impact the reaction rate.

    • Recommendation: Choose a solvent that effectively dissolves all components. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices.[3] For biphasic reactions with NaOH, a mixture of water and an organic solvent like acetone can be effective.[1][2]

  • Inert Atmosphere: While not always strictly necessary for all N-alkylations, an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if any of the reagents are sensitive to oxygen or moisture.

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can they be minimized?

A2: The primary side reaction of concern is the quaternization of the tertiary amine already present in 1-(3-Chloropropyl)-4-methylpiperazine.

Troubleshooting Side Reactions:

  • Quaternization: The N-methylated piperazine nitrogen can react with another molecule of the chloropropylating agent to form a quaternary ammonium salt. This is more likely under harsh reaction conditions or with a high concentration of the alkylating agent.

    • Minimization Strategy:

      • Control the stoichiometry carefully. Avoid a large excess of the piperazine reagent.

      • Maintain a moderate reaction temperature. Excessive heat can promote quaternization.

      • Consider using a milder base.

  • Reaction with the Substrate: If your substrate has multiple nucleophilic sites, you may observe alkylation at undesired positions.

    • Minimization Strategy:

      • Employ protecting groups for other nucleophilic functionalities on your substrate if possible.

Q3: How do I choose the optimal base and solvent for my N-alkylation with this compound?

A3: The choice of base and solvent is critical for a successful reaction.

  • Base Selection:

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are strong, non-nucleophilic bases that are effective in polar aprotic solvents like DMF or MeCN. They are easily removed by filtration after the reaction.[3]

    • Sodium Hydroxide (NaOH): Often used in a biphasic system (e.g., water/acetone or water/toluene) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases.[1][2]

    • Organic Bases (DIPEA, Triethylamine): These are soluble in organic solvents and can be removed by an aqueous workup. They are generally milder than inorganic bases.

  • Solvent Selection:

    • Polar Aprotic Solvents (DMF, DMSO, MeCN): These are excellent choices for reactions with inorganic bases as they help to dissolve the reagents and facilitate the SN2 reaction.[3]

    • Biphasic Systems (e.g., Water/Acetone): Necessary when using aqueous bases like NaOH.[1][2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for N-alkylation reactions. Note that optimal conditions will vary depending on the specific substrate.

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃ (3.0 eq)NaOH (2.5 eq)DIPEA (3.0 eq)
Solvent Acetonitrile/DMFWater/AcetoneMeCN
Temperature 80 °C (Microwave)0-10 °C to RT70 °C
Phase Transfer Catalyst TBAB (0.1 eq)Not RequiredNot Required
Typical Reaction Time 1-2 hours18 hours12-24 hours
Reference [4][1][2]General knowledge

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile/DMF

This protocol is adapted from a procedure for a similar piperazine hydrochloride.[4]

  • Reagent Preparation: To a microwave reaction vessel, add your amine substrate (1.0 eq), this compound (1.1 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add a mixture of acetonitrile and DMF.

  • Reaction: Seal the vessel and heat the mixture using microwave irradiation at a suitable temperature (e.g., 80-120 °C) for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Protocol 2: N-Alkylation using Sodium Hydroxide in a Biphasic System

This protocol is based on the synthesis of a related compound.[1][2]

  • Reagent Preparation: In a round-bottom flask, dissolve your amine substrate (1.0 eq) and this compound (1.0 eq) in a mixture of water and acetone.

  • Base Addition: Cool the mixture to 0-10 °C in an ice bath. Slowly add a 25% aqueous solution of sodium hydroxide (2.5-3.0 eq) dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting N-Alkylation Reactions start Low or No Product check_base Is the base sufficient to neutralize the dihydrochloride? (>= 2.5 eq) start->check_base add_base Increase base equivalents check_base->add_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes add_base->check_temp increase_temp Increase temperature (e.g., 60-80 °C) check_temp->increase_temp No check_solubility Are all reagents soluble? check_temp->check_solubility Yes increase_temp->check_solubility change_solvent Switch to a more suitable solvent (e.g., DMF) check_solubility->change_solvent No success Reaction Successful check_solubility->success Yes change_solvent->success

Caption: A decision tree for troubleshooting common issues in N-alkylation.

Experimental_Workflow General Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Amine Substrate, Alkylating Agent, and Base solvent Add Solvent reagents->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react filter Filter (if using inorganic base) or Extract react->filter concentrate Concentrate the Organic Phase filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized workflow for the N-alkylation experiment.

References

Technical Support Center: 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride. The following information addresses common issues, particularly the formation of side products during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of 1-(3-Chloropropyl)-4-methylpiperazine typically involves the N-alkylation of N-methylpiperazine with a 1,3-dihalopropane such as 1-bromo-3-chloropropane. During this reaction, several side products can form. The most prevalent of these are the result of over-alkylation.

The primary side products include:

  • Quaternary Ammonium Salt: The desired product, 1-(3-Chloropropyl)-4-methylpiperazine, can react with another molecule of the alkylating agent (e.g., 1-bromo-3-chloropropane) to form a quaternary ammonium salt.[1][2] This is often the most significant impurity.

  • Di-alkylation Product: While less common when starting with N-methylpiperazine, it is possible for a second 3-chloropropyl group to attach to the tertiary amine, leading to a quaternary ammonium species.

  • Unreacted Starting Materials: Residual N-methylpiperazine and 1-bromo-3-chloropropane may remain if the reaction does not go to completion.

Q2: My reaction is producing a high percentage of a water-soluble impurity. What is it likely to be and how can I minimize it?

A2: A highly water-soluble impurity is characteristic of a quaternary ammonium salt.[1] This side product forms when the nitrogen atom of the desired product attacks another molecule of the alkylating agent.

To minimize its formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of N-methylpiperazine relative to 1-bromo-3-chloropropane. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of over-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the 1-bromo-3-chloropropane slowly and at a controlled temperature helps to maintain a low concentration of the alkylating agent in the reaction mixture, thereby favoring the mono-alkylation product.[3][4]

  • Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures can sometimes promote the formation of quaternary salts.

Q3: I am observing an unexpected peak in my LC-MS analysis. How can I identify if it's a side product?

A3: The identification of unknown peaks requires systematic analysis.

  • Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this to the expected masses of potential side products. For instance, the quaternary ammonium salt would have a mass corresponding to the addition of another 3-chloropropyl group to the desired product.

  • Chromatographic Behavior: Polar impurities, such as quaternary ammonium salts, will typically have different retention times in reverse-phase HPLC compared to the less polar desired product.

  • Reference Standards: If available, comparing the retention time and mass spectrum of the unknown peak to a certified reference standard of a potential impurity is the most definitive method for identification.

Q4: What is a general experimental protocol to minimize side product formation?

A4: The following is a generalized protocol designed to favor the formation of 1-(3-Chloropropyl)-4-methylpiperazine.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine

  • Materials:

    • N-methylpiperazine

    • 1-bromo-3-chloropropane

    • A suitable base (e.g., potassium carbonate)

    • Anhydrous aprotic solvent (e.g., acetonitrile or DMF)[3]

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperazine (1.2 equivalents) and the base (2.0 equivalents).

    • Add the anhydrous solvent and stir the mixture to form a suspension.

    • Slowly, add 1-bromo-3-chloropropane (1.0 equivalent) to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

    • After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C).

    • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding water or a mild aqueous basic solution (e.g., sodium bicarbonate).

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to isolate the desired 1-(3-Chloropropyl)-4-methylpiperazine.

    • For the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent.

Quantitative Data Summary

While specific quantitative data for the formation of side products in the synthesis of this compound is not extensively published, the following table provides a qualitative summary of the expected impact of reaction parameters on the formation of the major quaternary ammonium salt impurity.

Reaction ParameterConditionExpected Impact on Quaternary Salt Formation
Stoichiometry Excess N-methylpiperazineDecrease
Equimolar or excess alkylating agentIncrease
Addition Rate Slow, controlled additionDecrease
Rapid, bulk additionIncrease
Temperature Moderate (e.g., 50-60 °C)Generally lower
High (e.g., >80 °C)May increase

Visual Guides

Reaction Pathway and Side Product Formation

Reaction_Pathway cluster_reactants Reactants NMP N-Methylpiperazine Product 1-(3-Chloropropyl)-4- methylpiperazine NMP->Product + 1-Bromo-3- chloropropane BCP 1-Bromo-3-chloropropane Quat_Salt Quaternary Ammonium Salt (Side Product) Product->Quat_Salt + 1-Bromo-3- chloropropane

Caption: Main reaction pathway to the desired product and the side reaction leading to the quaternary ammonium salt.

Troubleshooting Workflow for Side Product Identification

Troubleshooting_Workflow start Unexpected Peak in Analytical Data (e.g., LC-MS) check_mass Determine m/z of the peak start->check_mass compare_mass Compare with expected masses of potential side products check_mass->compare_mass is_quat Mass matches Quaternary Salt? compare_mass->is_quat Yes is_dialkyl Mass matches Di-alkylation Product? compare_mass->is_dialkyl No is_quat->is_dialkyl No quat_identified Impurity likely Quaternary Salt is_quat->quat_identified Yes unreacted Mass matches starting materials? is_dialkyl->unreacted No dialkyl_identified Impurity likely Di-alkylation Product is_dialkyl->dialkyl_identified Yes unreacted_identified Unreacted starting material detected unreacted->unreacted_identified Yes unknown Further structural elucidation needed (e.g., NMR, fragmentation) unreacted->unknown No optimize Optimize reaction conditions: - Adjust stoichiometry - Slow addition rate - Moderate temperature quat_identified->optimize dialkyl_identified->optimize

Caption: A logical workflow to aid in the identification of unknown impurities encountered during the reaction.

References

Improving yield in reactions with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no desired product in my N-alkylation reaction. What are the potential causes and how can I improve the outcome?

A: Low product yield in N-alkylation reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: The dihydrochloride salt form of the starting material requires a sufficient amount of base to neutralize the HCl and deprotonate the nucleophile.

    • Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃), ensure at least 2 equivalents are used to neutralize the dihydrochloride, with an additional amount to deprotonate the nucleophile.

    • Stronger Bases: For less reactive nucleophiles, a stronger base such as sodium hydroxide (NaOH) or sodium hydride (NaH) might be necessary.

    • Solubility: Ensure your base is soluble in the chosen solvent.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Polar Aprotic Solvents: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective as they can help dissolve the piperazine salt and other reactants.

    • Phase-Transfer Catalyst: In biphasic systems (e.g., water/acetone), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.[1]

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require reflux temperatures to go to completion.

  • Anhydrous Conditions: Moisture can react with strong bases and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive bases like NaH.

Issue 2: Formation of Side Products

Q: I am observing significant formation of impurities alongside my desired product. What are the common side reactions and how can I minimize them?

A: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Solutions:

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can potentially compete with your desired nucleophile. If this is suspected, switch to a non-nucleophilic solvent.

  • Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination of HCl from the chloropropyl chain can occur, leading to an allylpiperazine byproduct. Using milder basic conditions or lower temperatures can help minimize this.

A logical workflow for troubleshooting common issues is presented below.

G start Low or No Yield check_base Is the base strong enough and in sufficient quantity (>= 2 eq.)? start->check_base check_solvent Are all reactants soluble in the chosen solvent? check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaOH, NaH) check_base->use_stronger_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Consider a phase-transfer catalyst check_solvent->change_solvent No increase_temp Increase reaction temperature incrementally check_temp->increase_temp No success Yield Improved check_temp->success Yes use_stronger_base->check_solvent change_solvent->check_temp increase_temp->success G reagents Combine Nucleophile (Nu-H), 1-(3-Chloropropyl)-4-methylpiperazine·2HCl, and Base (e.g., K2CO3) in Solvent (e.g., DMF) reaction Stir at RT or heat (e.g., 60-80 °C) reagents->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Reaction complete: - Cool to RT - Filter solids - Concentrate filtrate monitoring->workup Complete purification Purify crude product (e.g., column chromatography) workup->purification product Isolated Product purification->product

References

Technical Support Center: Purification of Products from 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and purifying reaction products involving 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when purifying products from reactions with this compound?

A1: The main challenges in purifying products from reactions involving this compound stem from the physicochemical properties of the piperazine moiety.[1] These include:

  • High Polarity and Basicity: The presence of two nitrogen atoms makes piperazine derivatives highly polar and basic. This can lead to difficulties in separation from polar reagents and byproducts, as well as issues with chromatographic techniques.[1]

  • Hygroscopicity: Piperazine and its derivatives tend to absorb moisture from the air, which can complicate handling, accurate weighing, and can affect the consistency of the final product.[1]

  • Salt Formation: These compounds readily form salts, which can be advantageous for purification by crystallization but can also make it difficult to isolate the free base.[1]

  • Solubility Issues: The high polarity can result in poor solubility in common organic solvents used for extraction and chromatography.

Q2: My final product is an oil and won't solidify. How can I crystallize it?

A2: Oily residues are common with piperazine derivatives.[2][3] Here are several techniques you can try to induce crystallization:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., acetone, ethanol) and slowly add a poor solvent (e.g., ether, hexane) until turbidity persists. Allow the solution to stand, preferably at a low temperature.

  • Acid Addition: Convert the oily free base into its hydrochloride salt, which is often a crystalline solid.[2][4] This can be achieved by dissolving the oil in a suitable solvent like acetone or ether and adding a solution of HCl in an organic solvent (e.g., 2M HCl in dioxane or ethereal HCl).[5]

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to initiate crystallization.

  • Trituration: Repeatedly wash the oil with a solvent in which it is sparingly soluble. This can sometimes remove impurities that inhibit crystallization and induce solidification.

Q3: I am seeing significant peak tailing during HPLC analysis of my product. What can I do to improve the peak shape?

A3: Peak tailing in reverse-phase HPLC is a common issue for basic compounds like piperazine derivatives, often due to strong interactions with residual silanol groups on the silica-based column.[1] To mitigate this, you can:

  • Use a mobile phase additive: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1%). This will mask the active sites on the stationary phase.

  • Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will ensure your basic analyte is protonated, which can lead to better peak shapes.

  • Use a different type of column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Increase the column temperature: This can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer.

Q4: What are some common impurities I should look out for?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For reactions involving 1-(3-chloropropyl)-4-methylpiperazine, potential impurities include:

  • Unreacted 1-(3-chloropropyl)-4-methylpiperazine.

  • Hydrolysis products: The chloropropyl group can be susceptible to hydrolysis.

  • Over-alkylation products: If the substrate has multiple reactive sites.

  • Structurally similar piperazine derivatives. [1]

LC-MS/MS is a highly sensitive method for identifying and quantifying process-related impurities.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after aqueous workup and extraction The product is highly water-soluble as a salt.Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to convert the product to its free base, which will be more soluble in organic solvents. Use a more polar extraction solvent like dichloromethane or a mixture of solvents. Perform multiple extractions.
Product co-precipitates with impurities during crystallization Impurities have similar solubility profiles to the desired product.Try recrystallizing from a different solvent system. Use activated charcoal during recrystallization to remove colored impurities.[2] Consider purification by column chromatography before the final crystallization step.
Difficulty purifying by normal-phase column chromatography (silica gel) The highly polar and basic product streaks or irreversibly adsorbs to the silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine or ammonia. Use a more polar eluent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.
Product appears to be degrading during purification The product may be unstable to heat, light, or certain pH conditions.Avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature. Protect the compound from light if it is known to be photosensitive. Perform purifications at a neutral or slightly basic pH if the compound is acid-sensitive.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction of the Free Base
  • Neutralization/Basification: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in an acidic medium, carefully add a saturated aqueous solution of a base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) until the pH of the aqueous phase is greater than 10.[2] This ensures the piperazine derivative is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or ether) three times.[2] The choice of solvent will depend on the polarity of the product.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Crystallization as a Hydrochloride Salt
  • Dissolution: Dissolve the crude product (as a free base) in a minimal amount of a suitable organic solvent, such as acetone, ethanol, or isopropanol.[2][4]

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in dioxane, ethereal HCl, or concentrated HCl diluted in the crystallization solvent) until the solution is acidic.[5]

  • Crystallization: The hydrochloride salt will often precipitate out of the solution. If precipitation is slow, you can try cooling the mixture in an ice bath or scratching the inside of the flask with a glass rod.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with a small amount of the cold crystallization solvent or a non-polar solvent like ether to remove any remaining soluble impurities.

  • Drying: Dry the purified hydrochloride salt in a vacuum oven at a moderate temperature.

Visualized Workflows

PurificationWorkflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Crude Reaction Mixture Basify Basify to pH > 10 ReactionMixture->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Free Base Concentrate->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography Crystallization Crystallization / Salt Formation CrudeProduct->Crystallization PureProduct Pure Product Chromatography->PureProduct Crystallization->PureProduct

Caption: General purification workflow for products of this compound reactions.

ChromatographyTroubleshooting cluster_solutions Potential Solutions Start HPLC Peak Tailing Issue Sol1 Add Mobile Phase Modifier (e.g., 0.1% TEA) Start->Sol1 Sol2 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Start->Sol2 Sol3 Use Base-Deactivated Column Start->Sol3 Sol4 Increase Column Temperature Start->Sol4 Result Result Sol1->Result Improved Peak Shape Sol2->Result Improved Peak Shape Sol3->Result Improved Peak Shape Sol4->Result Improved Peak Shape

Caption: Troubleshooting guide for HPLC peak tailing of piperazine derivatives.

References

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on available data, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol. As a dihydrochloride salt, it is expected to have enhanced solubility in aqueous solutions and polar protic solvents. For applications requiring an organic solvent, starting with high-purity, anhydrous DMSO or Methanol is recommended.

Q2: I am observing a precipitate after adding my stock solution in an organic solvent to an aqueous buffer. What is causing this?

A2: This phenomenon is likely due to the "salting out" effect or precipitation upon dilution. The high concentration of the compound in the organic stock solution (e.g., DMSO) may not be sustainable when diluted into an aqueous buffer where its solubility is lower. To address this, consider the following:

  • Lower the final concentration: The most direct solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.

  • Adjust the pH of the aqueous buffer: Since the compound is a piperazine derivative, its solubility is pH-dependent. Lowering the pH of the aqueous buffer may increase the ionization of the piperazine nitrogens and improve solubility.

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Yes, gentle heating can aid in the dissolution of this compound. However, it is crucial to ensure the temperature is not high enough to cause degradation. The melting point of this compound is approximately 255-257 °C (with decomposition), so moderate heating (e.g., to 40-60°C) should be safe for short periods. Always monitor for any signs of color change or degradation.

Q4: Is sonication a suitable method to aid in dissolving this compound?

A4: Yes, sonication in an ultrasonic bath is a recommended technique to enhance the dissolution of this compound. Sonication provides the necessary energy to break down compound aggregates and facilitate its interaction with the solvent.

Q5: Why is it important to use anhydrous solvents when dissolving hydrochloride salts?

A5: Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water in organic solvents can significantly impact the solubility of these salts, sometimes leading to the formation of hydrates that may be less soluble. Using fresh, high-purity, anhydrous solvents is crucial for consistent and optimal dissolution.

Troubleshooting Guide

Issue: The compound is not dissolving in the chosen organic solvent.

Below is a systematic troubleshooting workflow to address solubility challenges with this compound.

G start Start: Solubility Issue check_solvent Step 1: Verify Solvent Quality - Is the solvent fresh and anhydrous? - Is it of high purity? start->check_solvent use_fresh_solvent Action: Use fresh, anhydrous, high-purity solvent. check_solvent->use_fresh_solvent No increase_energy Step 2: Increase Energy Input - Have you tried vortexing, sonication, or gentle heating? check_solvent->increase_energy Yes use_fresh_solvent->increase_energy success Success: Compound Dissolved use_fresh_solvent->success [Dissolved] apply_energy Action: Apply sonication and/or gentle heat (40-60°C). increase_energy->apply_energy No check_concentration Step 3: Evaluate Concentration - Is the concentration too high for the chosen solvent? increase_energy->check_concentration Yes apply_energy->check_concentration apply_energy->success [Dissolved] lower_concentration Action: Prepare a more dilute solution. check_concentration->lower_concentration Yes consider_alternative Step 4: Consider Alternative Solvents - Have you tried other polar solvents like Methanol or Ethanol? check_concentration->consider_alternative No lower_concentration->consider_alternative lower_concentration->success [Dissolved] test_alternative Action: Test solubility in alternative recommended solvents. consider_alternative->test_alternative Yes fail Issue Persists: Contact Technical Support consider_alternative->fail No test_alternative->success

Troubleshooting workflow for solubility issues.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions. Use anhydrous grade.
MethanolSolubleA viable alternative to DMSO. Use anhydrous grade.
EthanolLikely SolubleGenerally a good solvent for hydrochloride salts, though specific data for this compound is limited.
WaterLikely SolubleAs a dihydrochloride salt, aqueous solubility is expected to be enhanced. pH will affect solubility.
Dichloromethane (DCM)Poorly Soluble / InsolubleNon-polar aprotic solvents are generally poor choices for dissolving hydrochloride salts.
Diethyl EtherPoorly Soluble / InsolubleNon-polar aprotic solvents are generally poor choices for dissolving hydrochloride salts.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 249.61 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out 2.496 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible solid particles. If particles remain, repeat the sonication for another 10-15 minutes.

  • Gentle Heating (Optional): If the compound is still not fully dissolved, warm the solution to 40-50°C for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Determination of Approximate Solubility

Objective: To determine the approximate solubility of this compound in a specific organic solvent.

G start Start: Determine Approximate Solubility add_excess 1. Add excess compound to a known volume of solvent. start->add_excess equilibrate 2. Equilibrate the mixture. (e.g., shake at a constant temperature for 24-48 hours) add_excess->equilibrate separate 3. Separate the undissolved solid. (Centrifuge the sample) equilibrate->separate filter 4. Filter the supernatant. (Use a syringe filter, e.g., 0.22 µm) separate->filter analyze 5. Analyze the concentration of the filtrate. (e.g., via HPLC-UV, LC-MS, or gravimetric analysis after evaporation) filter->analyze result Result: Approximate Solubility (e.g., in mg/mL) analyze->result

Preventing dimer formation with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, focusing on the prevention of dimer formation during N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why does it occur with this compound?

A1: Dimer formation, in this context, refers to a di-alkylation reaction where two molecules of a nucleophile react with two molecules of 1-(3-Chloropropyl)-4-methylpiperazine, or where the piperazine nitrogen of one molecule attacks the chloropropyl group of another. This occurs because piperazine and its derivatives have two reactive nitrogen atoms, making them susceptible to multiple alkylations if the reaction conditions are not carefully controlled.

Q2: What are the primary strategies to prevent dimer formation?

A2: The key strategies to favor the desired mono-alkylation and prevent dimerization include:

  • Controlling Stoichiometry: Using a significant excess of the nucleophile that is intended to react with the chloropropyl group.

  • Slow Addition: Adding the this compound slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.

  • Use of a Mono-protected Piperazine: While 1-(3-Chloropropyl)-4-methylpiperazine is already N-methylated, in other piperazine syntheses, using a starting material with a protecting group on one nitrogen (like a Boc group) is a reliable method to ensure mono-alkylation.

  • Optimizing Reaction Conditions: Careful selection of solvent, base, and temperature is crucial. Polar aprotic solvents like DMF and acetonitrile are often preferred.

Q3: How does temperature affect dimer formation?

A3: Lowering the reaction temperature can help control the reaction rate and reduce the likelihood of side reactions, including dimerization. Some protocols for similar N-alkylation reactions recommend maintaining temperatures as low as 0-10°C, especially during the addition of reagents. However, some N-alkylation reactions may require heating to proceed at a reasonable rate, so optimization is key.

Q4: Which solvents and bases are recommended for minimizing dimer formation?

A4: Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used as they help to dissolve the reactants.[1] It is important to use anhydrous solvents to prevent side reactions.[1] For bases, non-nucleophilic and anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of dimer detected in final product Incorrect stoichiometry (insufficient excess of the primary nucleophile).Increase the molar excess of the primary nucleophile relative to this compound. A 2-3 fold excess is a good starting point.
Rapid addition of the alkylating agent.Add the 1-(3-Chloropropyl)-4-methylpiperazine solution dropwise to the reaction mixture over an extended period.
Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at room temperature or below (e.g., 0-10°C).
Low yield of the desired mono-alkylated product Poor solubility of reactants.Switch to a more suitable polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1]
Insufficient base strength or amount.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Inconsistent reaction outcomes Sensitivity to trace impurities.Use high-purity reagents and anhydrous solvents.
Inconsistent inert atmosphere.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Data Presentation: Strategies to Minimize Dimer Formation

The following table summarizes the expected impact of different experimental strategies on the ratio of the desired mono-alkylated product to the undesired dimer. The values presented are illustrative and may vary depending on the specific reactants and conditions.

Strategy Description Expected Mono-alkylation Yield Expected Dimer Formation
Standard Conditions 1:1 stoichiometric ratio of reactants, rapid addition.40-60%30-50%
Excess Nucleophile Using a 3-fold excess of the primary nucleophile.70-85%10-20%
Slow Addition Dropwise addition of 1-(3-Chloropropyl)-4-methylpiperazine over 1-2 hours.65-80%15-25%
Low Temperature Maintaining the reaction temperature at 0-5°C.60-75%20-30%
Optimized Solvent & Base Using anhydrous DMF and K₂CO₃.75-90%5-15%
Combined Approach Excess nucleophile, slow addition, and optimized solvent/base.>90%<5%

Experimental Protocol: A General Method for Preventing Dimer Formation

This protocol describes a general method for the N-alkylation of a nucleophile (Nu-H) with 1-(3-Chloropropyl)-4-methylpiperazine, designed to minimize dimer formation.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the nucleophile (Nu-H) (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the 1-(3-Chloropropyl)-4-methylpiperazine solution to the stirring solution of the nucleophile and base dropwise over 1-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Dimerization_Pathway Potential Dimerization Pathway cluster_reactants Reactants cluster_products Products A 1-(3-Chloropropyl)-4-methylpiperazine C Desired Mono-alkylated Product A->C Reaction with Nu-H D Dimer Byproduct A->D Self-reaction or reaction with mono-alkylated product B Nucleophile (Nu-H) B->C

Caption: Potential reaction pathways leading to the desired product or an undesired dimer.

Troubleshooting_Workflow Troubleshooting Dimer Formation Start High Dimer Formation Detected Check_Stoichiometry Is Nucleophile in >3x Excess? Start->Check_Stoichiometry Increase_Excess Increase Nucleophile Excess Check_Stoichiometry->Increase_Excess No Check_Addition_Rate Was Addition Slow/Dropwise? Check_Stoichiometry->Check_Addition_Rate Yes Increase_Excess->Check_Addition_Rate Slow_Addition Implement Slow, Dropwise Addition Check_Addition_Rate->Slow_Addition No Check_Temperature Is Reaction at Room Temp or Below? Check_Addition_Rate->Check_Temperature Yes Slow_Addition->Check_Temperature Lower_Temperature Lower Reaction Temperature Check_Temperature->Lower_Temperature No Review_Solvent_Base Review Solvent and Base (Anhydrous DMF/K2CO3?) Check_Temperature->Review_Solvent_Base Yes Lower_Temperature->Review_Solvent_Base Optimize_Conditions Switch to Anhydrous Polar Aprotic Solvent and Non-nucleophilic Base Review_Solvent_Base->Optimize_Conditions No End Re-run Reaction and Analyze Review_Solvent_Base->End Yes Optimize_Conditions->End

Caption: A logical workflow for troubleshooting and minimizing dimer formation.

Experimental_Workflow Experimental Workflow for Minimizing Dimerization Setup 1. Setup Reaction Under Inert Atmosphere Add_Reagents 2. Add Nucleophile (3 eq.) and Base (2 eq.) to Solvent Setup->Add_Reagents Prepare_Alkylating_Agent 3. Dissolve 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (1 eq.) in Solvent Add_Reagents->Prepare_Alkylating_Agent Slow_Addition 4. Add Alkylating Agent Solution Dropwise over 1-2 Hours Prepare_Alkylating_Agent->Slow_Addition Monitor 5. Monitor Reaction by TLC/LC-MS Slow_Addition->Monitor Workup 6. Aqueous Workup and Extraction Monitor->Workup Purify 7. Purification by Column Chromatography Workup->Purify Analyze 8. Analyze Product for Purity Purify->Analyze

Caption: A step-by-step experimental workflow designed to prevent dimer formation.

References

Technical Support Center: Byproduct Analysis in the Synthesis of Antipsychotics Using Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and analyzing byproducts in the synthesis of antipsychotics involving piperazine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in the synthesis of piperazine-based antipsychotics like aripiprazole, olanzapine, and quetiapine?

A1: During the synthesis of piperazine-containing antipsychotics, several classes of byproducts can form. These primarily arise from side reactions of the starting materials, intermediates, or the final product. Common byproducts include:

  • Over-alkylation Products: In syntheses involving the alkylation of a piperazine nitrogen, di-alkylation can occur, leading to the formation of quaternary ammonium salts or N,N'-disubstituted piperazine derivatives.

  • Incomplete Reaction Products: Unreacted starting materials or intermediates can remain in the final product if the reaction does not go to completion.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade under certain reaction or purification conditions, such as high temperatures or the presence of acids or bases. For example, olanzapine can undergo basic hydrolysis to form 2-methyl-4,9-dihydro-3-thia-4,9-diaza-benzo[f]azulen-10-one[1][2].

  • Isomeric Impurities: Positional isomers of reactants, such as using 1-(2-chlorophenyl)piperazine or 1-(3-chlorophenyl)piperazine instead of 1-(2,3-dichlorophenyl)piperazine in aripiprazole synthesis, can lead to the formation of corresponding isomeric impurities[3].

  • Dimeric Impurities: Self-reaction of intermediates can lead to the formation of dimers. For instance, in the synthesis of aripiprazole, a dimeric impurity can be formed from 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of N-oxides or other oxidation byproducts. For example, quetiapine can form quetiapine N-oxide and S-oxide upon exposure to air or oxidizing agents[4].

  • Byproducts from Side Reactions with Solvents or Reagents: Solvents or other reagents present in the reaction mixture can sometimes participate in side reactions. For example, in olanzapine synthesis, dichloromethane used in purification can react with the final product at elevated temperatures[2].

Q2: How can I minimize the formation of the N,N'-dialkylated piperazine byproduct during N-alkylation reactions?

A2: The formation of the N,N'-dialkylated byproduct is a common issue in piperazine chemistry. To favor mono-alkylation, consider the following strategies:

  • Use of a Protecting Group: Protecting one of the piperazine nitrogens with a suitable protecting group (e.g., Boc, Cbz) is the most effective method to ensure mono-alkylation. The protecting group can be removed in a subsequent step.

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation. However, this may require a more rigorous purification process to remove the excess piperazine.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing piperazine can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event on the already mono-alkylated piperazine.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to improve the selectivity for mono-alkylation, although this may also decrease the overall reaction rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of piperazine-based antipsychotics.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the purity and reactivity of starting materials.
Side reactions consuming starting materials.- Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. - Use a protecting group strategy to block reactive sites.
Product degradation during reaction or workup.- Monitor the reaction closely and stop it once the starting material is consumed. - Use milder workup conditions (e.g., lower temperatures, avoid strong acids/bases).
Presence of a Significant Amount of N,N'-Dialkylated Byproduct Inequimolar addition of reactants.- Use a large excess of piperazine. - Add the alkylating agent slowly and at a controlled temperature.
High reaction temperature.- Lower the reaction temperature to improve selectivity.
Unprotected piperazine.- Use a mono-protected piperazine derivative for better control.
Formation of Dimeric Impurities High concentration of reactive intermediates.- Use a more dilute reaction mixture. - Add the reactive intermediate slowly to the reaction.
Inappropriate solvent or base.- Screen different solvents and bases to find conditions that disfavor dimerization.
Product is Difficult to Purify Presence of closely related impurities.- Optimize the reaction to minimize byproduct formation. - Employ high-resolution chromatographic techniques (e.g., preparative HPLC).
Product is highly water-soluble.- Adjust the pH of the aqueous phase during extraction to ensure the product is in its free base form. - Use a different extraction solvent.
Analytical Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in HPLC Analysis Interaction of basic piperazine moiety with residual silanols on the column.- Add a competing base (e.g., triethylamine) to the mobile phase. - Use a base-deactivated column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overload.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or flow rate.- Ensure the HPLC system is properly equilibrated. - Check for leaks in the system. - Prepare fresh mobile phase.
Temperature variations.- Use a column oven to maintain a constant temperature.
Low Sensitivity in GC-MS Analysis Poor volatilization of the analyte.- Use a derivatization agent (e.g., silylating agent) to increase volatility.
Analyte degradation in the injector.- Use a lower injector temperature. - Use a deactivated inlet liner.
Complex Mass Spectra in GC-MS Co-elution of multiple components.- Optimize the GC temperature program for better separation. - Use a longer GC column or a column with a different stationary phase.
In-source fragmentation.- Use a softer ionization technique if available.

Data Presentation: Common Byproducts and Analytical Conditions

The following tables summarize common byproducts identified in the synthesis of selected antipsychotics and typical analytical conditions for their analysis.

Table 1: Common Byproducts in the Synthesis of Piperazine-Based Antipsychotics

AntipsychoticCommon Byproducts/ImpuritiesSource of Byproduct
Aripiprazole 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-oneIsomeric impurity from starting material[3]
7-(4-(4-(3-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-oneIsomeric impurity from starting material[3]
Dimeric impurity of 7-(4-bromobutoxy)-3,4-dihydrocarbostyrilSelf-condensation of the intermediate
Dehydro-aripiprazoleMetabolic product and potential degradation product[]
Olanzapine 2-methyl-4,9-dihydro-3-thia-4,9-diaza-benzo[f]azulen-10-oneHydrolysis of olanzapine under basic conditions[1][2]
1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl)-piperazin-1-yl]ethanoneN-acetylation from acetic acid used in work-up[2]
bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazineReaction of unreacted starting material with an intermediate[2]
2,4-dimethyl-10-(4-methylpiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azuleneOver-methylation during synthesis[2]
Quetiapine Desethanol quetiapineImpurity in the starting material 2-(2-chloroethoxy)ethanol[6]
Quetiapine N-oxideOxidation of the piperazine nitrogen[4]
Quetiapine S-oxideOxidation of the sulfur atom in the dibenzothiazepine ring[4]

Table 2: Typical Analytical Methods for Byproduct Analysis

Analytical TechniqueTypical ConditionsApplication
HPLC-UV Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) with pH adjustment. Detection: UV at a wavelength where both the API and impurities have significant absorbance (e.g., 210-280 nm).Quantification of known impurities and related substances.
GC-MS Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). Carrier Gas: Helium. Injector Temperature: 250-300 °C. Temperature Program: A gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C). Ionization: Electron Ionization (EI).Identification and quantification of volatile and semi-volatile byproducts and residual solvents. Derivatization may be required for non-volatile compounds.
LC-MS LC Conditions: Similar to HPLC-UV. MS Detector: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.Identification of unknown impurities by providing accurate mass and fragmentation data.
NMR Spectroscopy Nuclei: ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC). Solvent: Deuterated solvents like DMSO-d₆ or CDCl₃.Definitive structure elucidation of isolated impurities.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Aripiprazole and Impurity Analysis
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: General GC-MS Method for Volatile Impurity Analysis
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Visualizations

Byproduct_Analysis_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_analysis Detailed Byproduct Analysis cluster_optimization Process Optimization Synthesis Antipsychotic Synthesis Crude_Product Crude Product Synthesis->Crude_Product Initial_Analysis Initial Purity Check (TLC/HPLC) Crude_Product->Initial_Analysis Purity_Check Purity Meets Specification? Initial_Analysis->Purity_Check Yes Yes Purity_Check->Yes >99% No No Purity_Check->No <99% Proceed Proceed to Final Purification Yes->Proceed Identify_Impurities Identify & Quantify Impurities No->Identify_Impurities LCMS LC-MS for Identification Identify_Impurities->LCMS GCMS GC-MS for Volatile Impurities Identify_Impurities->GCMS Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation Structure_Elucidation Structure Elucidation (NMR) Isolation->Structure_Elucidation Modify_Conditions Modify Reaction Conditions Structure_Elucidation->Modify_Conditions Re_Synthesis Re-run Synthesis Modify_Conditions->Re_Synthesis Re_Synthesis->Crude_Product

Caption: Workflow for byproduct analysis and process optimization.

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Reaction Check for Incomplete Reaction Start->Check_Reaction Incomplete_Yes Yes Check_Reaction->Incomplete_Yes Unreacted starting material present Incomplete_No No Check_Reaction->Incomplete_No Starting material consumed Check_Side_Reactions Analyze for Side Reactions Side_Yes Yes Check_Side_Reactions->Side_Yes Unexpected peaks in chromatogram Side_No No Check_Side_Reactions->Side_No Clean reaction profile Check_Degradation Investigate Product Degradation Degradation_Yes Yes Check_Degradation->Degradation_Yes Product loss during workup Action_Incomplete Increase reaction time/temperature Check reagent purity Incomplete_Yes->Action_Incomplete Incomplete_No->Check_Side_Reactions Action_Side Optimize reaction conditions Use protecting groups Side_Yes->Action_Side Side_No->Check_Degradation Action_Degradation Use milder workup conditions Monitor reaction progress Degradation_Yes->Action_Degradation Final_Action Re-run optimized synthesis Action_Incomplete->Final_Action Action_Side->Final_Action Action_Degradation->Final_Action

Caption: Troubleshooting guide for low reaction yield.

References

Stability of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is important to keep the container tightly sealed to prevent moisture absorption and degradation.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are not extensively available, based on its structure, the two most probable degradation pathways are intramolecular cyclization and hydrolysis of the chloropropyl group. The piperazine nitrogen can act as a nucleophile and attack the carbon bearing the chlorine, leading to the formation of a quaternary ammonium salt.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the compound is expected to be pH-dependent.

  • Acidic conditions (pH < 4): The piperazine nitrogens will be protonated, which will inhibit the intramolecular cyclization pathway. Therefore, the compound is expected to be relatively stable.

  • Neutral to mildly basic conditions (pH 7-9): The free base form of the piperazine nitrogen will be more prevalent, increasing the likelihood of intramolecular cyclization.

  • Strongly basic conditions (pH > 10): In addition to cyclization, hydrolysis of the alkyl chloride may be accelerated.

Q4: Is this compound stable at elevated temperatures?

A4: Elevated temperatures are likely to accelerate the degradation of the compound, particularly the intramolecular cyclization. It is recommended to conduct reactions at the lowest effective temperature to minimize the formation of degradation products. A melting point of 255-257 °C (with decomposition) has been reported, indicating that thermal degradation is significant at very high temperatures.[1][2]

Q5: What are suitable solvents for reactions involving this compound?

A5: The dihydrochloride salt is soluble in polar solvents like DMSO and methanol.[1][2] The choice of solvent can influence stability. Protic solvents may facilitate hydrolysis, while aprotic polar solvents are generally suitable for reactions where the free base is generated in situ.

Troubleshooting Guides

Issue 1: Low Yield or Presence of Unexpected Byproducts in N-Alkylation Reactions
  • Possible Cause: Intramolecular cyclization of 1-(3-Chloropropyl)-4-methylpiperazine to form a quaternary ammonium salt, which is unreactive for the desired N-alkylation. This is more likely to occur in the presence of a base.

  • Troubleshooting Steps:

    • Control of Basicity: Add the base slowly to the reaction mixture containing the nucleophile and 1-(3-Chloropropyl)-4-methylpiperazine. This minimizes the concentration of the free base of the reactant at any given time.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the nucleophile without promoting the cyclization of the reactant.

    • Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Monitoring the Reaction: Use an appropriate analytical technique, such as HPLC or TLC, to monitor the consumption of the starting material and the formation of both the desired product and potential byproducts.

Issue 2: Poor Solubility of the Reactant in the Chosen Reaction Solvent
  • Possible Cause: this compound is a salt and may have limited solubility in some organic solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent in which the dihydrochloride salt has adequate solubility. As mentioned, DMSO and methanol are good starting points.[1][2]

    • Use of the Free Base: If the reaction conditions are not acidic, consider converting the dihydrochloride salt to the free base before use. However, be aware that the free base is more prone to intramolecular cyclization and should be used immediately after preparation.

    • Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can be employed to carry the reactant into the organic phase for the reaction.

Data Presentation

Table 1: Illustrative Stability Data of this compound under Various Conditions (Hypothetical)

ParameterConditionDegradation Product(s)Apparent Degradation Rate (Hypothetical)
pH pH 3 (Aqueous Buffer) at 25°CMinimal< 0.1% over 24h
pH 7 (Aqueous Buffer) at 25°CQuaternary Cyclized Product~1-2% over 24h
pH 10 (Aqueous Buffer) at 25°CQuaternary Cyclized Product, Hydrolysis Product> 5% over 24h
Temperature 25°C in MethanolMinimal< 0.5% over 24h
50°C in MethanolQuaternary Cyclized Product~3-5% over 24h
80°C in MethanolQuaternary Cyclized ProductSignificant degradation
Solvent Acetonitrile at 50°CMinimal< 1% over 24h
Methanol at 50°CQuaternary Cyclized Product~3-5% over 24h
Water at 50°CQuaternary Cyclized Product, Hydrolysis Product~5-10% over 24h

Note: The data presented in this table are hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol describes a general HPLC-UV method suitable for monitoring the stability of this compound and detecting potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase A.

    • For stability studies, incubate the stock solution under the desired stress conditions (e.g., different pH, temperature).

    • At specified time points, withdraw an aliquot, dilute it with mobile phase A to a suitable concentration (e.g., 0.1 mg/mL), and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time to determine the degradation rate.

    • Observe the appearance of new peaks, which may correspond to degradation products.

Visualizations

degradation_pathway reactant 1-(3-Chloropropyl)-4-methyl- piperazine dihydrochloride intermediate 1-(3-Chloropropyl)-4-methylpiperazine (Free Base) reactant->intermediate Base hydrolysis_product 1-(3-Hydroxypropyl)-4-methyl- piperazine reactant->hydrolysis_product Hydrolysis (e.g., high pH, heat) cyclized_product 1-Methyl-1-azoniabicyclo[2.2.2]octane chloride (Quaternary Cyclized Product) intermediate->cyclized_product Intramolecular Cyclization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride stress_ph Incubate at various pH values prep->stress_ph stress_temp Incubate at different temperatures prep->stress_temp stress_solvent Test in different solvents prep->stress_solvent sampling Withdraw aliquots at specific time points stress_ph->sampling stress_temp->sampling stress_solvent->sampling hplc Analyze by stability-indicating HPLC-UV method sampling->hplc data_analysis Determine degradation rate and identify byproducts hplc->data_analysis

Caption: General experimental workflow for assessing the stability of a compound.

References

How to avoid common pitfalls when using 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent while avoiding common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the properties, handling, and applications of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound. It serves as a versatile building block and intermediate in chemical synthesis.[1] Its primary applications are in the pharmaceutical industry for the development of therapeutic agents, particularly those targeting neurological disorders.[1] It is also a key intermediate in the synthesis of the PARP (Poly(ADP-ribose) polymerase) inhibitor Olaparib, a medication used in cancer therapy.[2][3] Additionally, it finds use in the synthesis of agrochemicals and other specialty chemicals.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: The fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2031-23-4[1][4][5]
Molecular Formula C₈H₁₉Cl₃N₂[1][4][5]
Molecular Weight 249.61 g/mol [4][5][6]
Appearance White to off-white solid/powder[1][7]
Melting Point 255-257 °C (decomposes)[8]
Solubility Soluble in DMSO and Methanol (especially warm)[7][8]
Purity Typically ≥ 95% (HPLC)[1]

Q3: What are the recommended storage and handling conditions?

A3: Proper storage is critical to maintain the integrity of the reagent.

  • Storage Temperature: Store in a cool, dry place, typically at 2-8°C.[1][8][9]

  • Atmosphere: Store under an inert gas like nitrogen or argon to prevent degradation from moisture and air.[8][10]

  • Container: Keep the container tightly closed.[7][10]

  • Precautions: The compound is hygroscopic and can be sensitive to light and moisture; exposure should be minimized.[7][11][12] Always handle in a well-ventilated area or under a chemical fume hood.[7][12]

Q4: What are the main safety hazards associated with this compound?

A4: This compound should be handled with care, following standard laboratory safety protocols.

  • GHS Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][5] It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Signal Word: Warning.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing.[7][13] In case of dust, use respiratory protection.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7][13]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems that may be encountered during experiments.

Issue 1: Poor or Incomplete Solubility

  • Q: My this compound is not dissolving in my reaction solvent. What can I do?

  • A: Solubility can be a challenge in many common organic solvents. The dihydrochloride salt form enhances water solubility but may limit solubility in non-polar organic media.[1]

    • Solvent Choice: Use polar aprotic solvents like DMSO or polar protic solvents like Methanol, where it has documented solubility.[8]

    • Temperature: Gentle warming of the mixture can aid dissolution.

    • Solvent Suitability Table:

Solvent ClassExamplesSuitabilityNotes
Polar Protic Methanol, EthanolGoodSolubility increases with temperature.
Polar Aprotic DMSO, DMFGoodOften the best choice for reactions.
Ethers THF, 1,4-DioxanePoor to ModerateMay require heating or co-solvents.
Halogenated Dichloromethane (DCM)PoorGenerally not suitable for dissolution.
Aromatic/Aliphatic Toluene, HexanesVery PoorNot recommended.

Issue 2: Reaction Failure or Low Yield

  • Q: My N-alkylation or C-alkylation reaction is slow, incomplete, or not working at all. What are the likely causes?

  • A: This is a common issue often related to the nature of the dihydrochloride salt. The two nitrogen atoms on the piperazine ring are protonated, rendering them non-nucleophilic.

    • Insufficient Base: At least two molar equivalents of a base are required to neutralize the dihydrochloride and a third equivalent is needed if your nucleophile is also an acid salt or to scavenge the acid produced during the reaction. The free base form is the active nucleophile.

    • Inappropriate Base: Use a non-nucleophilic base that is strong enough to deprotonate the piperazine salt. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Reagent Degradation: The reagent is hygroscopic.[11] If stored improperly, it may have absorbed moisture, affecting its reactivity. Use a freshly opened bottle or ensure it has been stored correctly.

    • Reaction Conditions: The chloropropyl group is a moderately reactive alkylating agent. The reaction may require elevated temperatures (e.g., 50-100 °C) to proceed at a reasonable rate. For less reactive nucleophiles, consider adding a catalytic amount of an iodide salt (e.g., NaI, KI) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

G Troubleshooting a Failed Alkylation Reaction start Reaction Failed or Low Yield check_base Is sufficient base present? (>= 2 eq. to neutralize salt) start->check_base check_conditions Are reaction conditions (temp, time) appropriate? check_base->check_conditions Yes add_base Add >= 2 eq. of a suitable base (e.g., K2CO3, Et3N) check_base->add_base No check_reagent Is the reagent of good quality? (Properly stored?) check_conditions->check_reagent Yes increase_temp Increase temperature. Consider adding cat. NaI/KI. check_conditions->increase_temp No use_new_reagent Use a fresh bottle or dry the reagent. check_reagent->use_new_reagent No success Reaction successful check_reagent->success Yes add_base->success increase_temp->success use_new_reagent->success G Reaction Pathway for N-Alkylation cluster_0 Step 1: Deprotonation (Activation) cluster_1 Step 2: SN2 Reaction reagent Reagent (Salt Form) H₂N⁺(Me)-(CH₂)₂-N⁺H-(CH₂)₃Cl • 2Cl⁻ active_reagent Active Reagent (Free Base) Me-N(CH₂)₂-N(CH₂)₂-(CH₂)₃Cl base Base (e.g., K₂CO₃) base->reagent 2 eq. product Final Product Me-N(CH₂)₂-N(CH₂)₂-(CH₂)₃-OAr nucleophile Nucleophile (e.g., ArO⁻) nucleophile->active_reagent:f1 SN2 attack

References

Optimizing catalyst selection for reactions involving 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection and reaction conditions when using 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other chemicals. It is a key building block for introducing the 4-methylpiperazin-1-yl)propyl moiety, which is a common structural feature in many antipsychotic drugs.[1] The most common reaction it is used for is N-alkylation.[2][3]

Q2: How should I handle the dihydrochloride form of this reagent?

1-(3-Chloropropyl)-4-methylpiperazine is supplied as a dihydrochloride salt for improved stability and handling. In a reaction, a base must be added to neutralize the two equivalents of hydrochloric acid and generate the free amine in situ.[4] This free amine is the nucleophilic species that participates in the alkylation reaction. Typically, at least two equivalents of base are required for this initial deprotonation, plus an additional amount to facilitate the main reaction.

Q3: What are the typical reaction conditions for N-alkylation using this reagent?

N-alkylation reactions with this reagent generally involve a nucleophilic substrate (often a primary or secondary amine), a suitable base, and an appropriate solvent. The reaction mixture is often heated to drive the reaction to completion.[1][2] For example, in the synthesis of prochlorperazine, 2-chlorophenothiazine is reacted with the piperazine derivative in the presence of sodamide as a base and toluene as a solvent.[1]

Q4: What types of catalysts or promoters are used in these reactions?

The choice of "catalyst" depends on the nature of the substrate and the desired reaction.

  • Base-Mediated: For many N-alkylation reactions with amine substrates, a strong, non-nucleophilic base is sufficient to promote the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), or sodamide.[1][2]

  • Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., aqueous and organic layers), a phase-transfer catalyst can be essential. These catalysts, such as quaternary ammonium salts (e.g., Aliquat 336 or tetrabutylammonium bromide), facilitate the transfer of reactants between the two phases to enable the reaction.[5][6]

  • Metal Catalysis: For more challenging couplings, such as the N-alkylation of aryl halides (a Buchwald-Hartwig type reaction), a palladium catalyst with a suitable phosphine ligand is often required.[7]

Q5: What are the most common side reactions to be aware of?

The primary side reactions depend on the substrate being used. If the substrate contains multiple nucleophilic sites (e.g., other amines, hydroxyl groups), competitive alkylation can occur, leading to a mixture of products.[2] Over-alkylation can also be an issue if the newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt.[2] Additionally, decomposition of starting materials or the desired product can occur under harsh conditions (e.g., high temperatures or excessively strong bases).[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Ineffective Base The base may be too weak to deprotonate the nucleophile or neutralize the HCl from the reagent. Ensure the base is anhydrous for moisture-sensitive reactions. Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or sodamide).[1][2] Use at least 2.0 equivalents of base to ensure the free amine of the piperazine reagent is generated.
Poor Solubility of Reagents One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. Solution: Select a more suitable solvent that can dissolve all components, such as Dimethylformamide (DMF) or Toluene.[1][2] Gentle heating can also improve solubility.
Catalyst Deactivation For metal-catalyzed reactions, the catalyst can be deactivated by impurities (poisoning), formation of carbonaceous deposits (coking), or thermal degradation at high temperatures.[8][9] Solution: Purify all starting materials and solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider lowering the reaction temperature or screening different, more robust catalyst systems.
Reaction Stalls The reaction may start but fails to proceed to completion. This can happen if an acidic byproduct is not effectively neutralized.[2] Solution: Ensure a sufficient excess of base is used throughout the reaction to neutralize any generated acid.[2]

Problem 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Steps & Recommendations
Lack of Selectivity The alkylating agent may be reacting with other nucleophilic sites on your substrate (e.g., other amines, hydroxyls). Solution: Use protecting groups (like Boc for amines) to temporarily block other reactive sites.[2] Optimize reaction conditions by lowering the temperature or using a milder base.
Over-Alkylation The product itself is reacting further with the alkylating agent. Solution: Control the stoichiometry carefully; avoid a large excess of the chloropropylpiperazine reagent. Add the alkylating agent slowly or dropwise to the reaction mixture to maintain its low concentration.[2]
Starting Material Decomposition The reaction conditions (temperature, base) may be too harsh, causing the substrate or reagent to decompose. Solution: Screen milder bases (e.g., K₃PO₄ instead of NaOtBu).[7] Attempt the reaction at a lower temperature for a longer duration.

Catalyst and Reaction Condition Data

The following table summarizes common conditions for N-alkylation reactions involving chloropropylpiperazine derivatives.

Substrate TypeBase / CatalystSolventTemperature (°C)Typical YieldReference
PhenothiazineSodamideTolueneRefluxGood (not specified)[1]
PhenothiazinePotassium Hydroxide (aq)Toluene9882.24%[1]
PiperazinePotassium CarbonateTHFRefluxGood (not specified)[2]
Phenylpiperazine HClSodium Hydroxide (aq)Acetone / Water0 - 2566%[4][10]
Secondary AmineN/A (Reductive Amination)N/AN/AGood (not specified)[3]

Experimental Protocols

General Protocol for N-Alkylation of a Phenothiazine Derivative

This protocol is adapted from established synthetic methods for antipsychotic drugs like Prochlorperazine.[1]

Materials:

  • 2-Chlorophenothiazine

  • 1-(3-Chloropropyl)-4-methylpiperazine (as free base or generated in situ from dihydrochloride salt with 2 eq. base)

  • Sodamide (NaNH₂)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a reaction flask equipped with a reflux condenser and a nitrogen or argon inlet.

  • To the flask, add 2-Chlorophenothiazine and anhydrous toluene.

  • Stir the mixture to dissolve the starting material.

  • Carefully add sodamide to the solution in portions. This deprotonates the phenothiazine nitrogen, forming the sodium salt.

  • In a separate flask, prepare a solution of 1-(3-chloropropyl)-4-methylpiperazine in anhydrous toluene.

  • Add the piperazine solution to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as required.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Substrate in Anhydrous Solvent P2 Add Base (e.g., Sodamide) to Deprotonate Substrate P1->P2 R1 Combine Reactants under Inert Atmosphere P2->R1 P3 Prepare Solution of 1-(3-Chloropropyl)-4-methylpiperazine P3->R1 R2 Heat to Reflux R1->R2 R3 Monitor by TLC R2->R3 W1 Cool and Quench Reaction R3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry and Concentrate Organic Phase W2->W3 W4 Purify Crude Product (Chromatography/Recrystallization) W3->W4

Caption: General workflow for an N-alkylation reaction.

G Start Start: Select Catalyst System Substrate What is the substrate's nucleophilicity? Start->Substrate Phase Is the reaction biphasic? Substrate->Phase Strongly Nucleophilic CouplingType Is this a challenging coupling (e.g., aryl halide)? Substrate->CouplingType Weakly Nucleophilic Base Use Strong, Non-Nucleophilic Base (e.g., NaOtBu, K2CO3) Phase->Base No PTC Use Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) Phase->PTC Yes CouplingType->Base No Metal Use Metal Catalyst System (e.g., Pd source + Ligand) CouplingType->Metal Yes

Caption: Decision tree for catalyst system selection.

G Start Problem: Low Yield CheckReagents Are starting materials pure and dry? Start->CheckReagents CheckConditions Are reaction conditions (base, solvent, temp) optimal? CheckReagents->CheckConditions Yes Purify Solution: Purify/Dry Reagents & Solvents CheckReagents->Purify No CheckCompletion Did the reaction go to completion (TLC)? CheckConditions->CheckCompletion Yes Optimize Solution: Screen different bases, solvents, or change temperature CheckConditions->Optimize No Drive Solution: Increase reaction time or temperature. Check base stoichiometry. CheckCompletion->Drive No Workup Issue may be in workup/purification. Review protocol. CheckCompletion->Workup Yes

References

Validation & Comparative

A Comparative Guide to 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride against classical alkylating agents used in research and drug development. Alkylating agents are a class of compounds that introduce alkyl groups into nucleophilic sites on cellular macromolecules, most notably DNA. This action can lead to cytotoxicity, making them a cornerstone of cancer chemotherapy.[1][2] This document outlines the mechanisms of action, compares the structural features and potential reactivity of this compound with established alkylating agents, and provides detailed experimental protocols for their evaluation.

Introduction to Alkylating Agents

Alkylating agents are characterized by their ability to form covalent bonds with electron-rich atoms in molecules. In a biological context, their primary target is DNA, where they can alkylate nitrogen and oxygen atoms in the purine and pyrimidine bases.[2] The N7 position of guanine is a particularly common site of alkylation.[2] This modification of DNA can have several consequences, including:

  • Miscoding: An alkylated guanine may incorrectly pair with thymine during DNA replication, leading to mutations.

  • DNA strand breakage: The alkylated base can be targeted by DNA repair enzymes, which can lead to single- or double-strand breaks in the DNA backbone.[1]

  • Cross-linking: Bifunctional alkylating agents, which possess two reactive alkylating groups, can form links between two different guanine bases, either on the same DNA strand (intrastrand) or on opposite strands (interstrand).[2] Interstrand cross-linking is particularly cytotoxic as it prevents the separation of the DNA double helix, thereby inhibiting replication and transcription.[2]

These events ultimately trigger cellular signaling pathways that can lead to cell cycle arrest and apoptosis (programmed cell death).[1]

Profile of this compound

This compound is a chemical compound frequently utilized as a synthetic intermediate in the pharmaceutical industry.[3] Its structure contains a reactive chloropropyl group, which theoretically allows it to act as a monofunctional alkylating agent. It is notably used in the synthesis of various therapeutic agents, including the atypical antipsychotic drug clozapine.[3][4] While its primary role is that of a building block, its parent compound, 1-(3-Chloropropyl)-4-methylpiperazine, has been investigated for potential antiproliferative activities against various cancer cell lines, suggesting it may possess inherent cytotoxic properties.[5]

Comparison with Other Alkylating Agents

The key difference between this compound and traditional anticancer alkylating agents lies in its monofunctional nature and its primary application as a synthetic precursor. Classical alkylating agents used in chemotherapy are often bifunctional, allowing them to induce highly cytotoxic DNA interstrand cross-links.

Below is a comparison of this compound with several well-established alkylating agents.

Structural and Functional Comparison
FeatureThis compoundCyclophosphamideChlorambucilMelphalan
Classification Potential Monofunctional Alkylating AgentNitrogen Mustard (Bifunctional)Nitrogen Mustard (Bifunctional)Nitrogen Mustard (Bifunctional)
Chemical Structure Contains a single chloropropyl reactive group.Contains a bis(2-chloroethyl)amino group attached to a cyclic phosphamide.Contains a bis(2-chloroethyl)amino group attached to a phenylbutyric acid moiety.Contains a bis(2-chloroethyl)amino group attached to the amino acid phenylalanine.
Mechanism of Action Theoretically capable of mono-alkylation of DNA.Requires metabolic activation in the liver to form active metabolites that are bifunctional alkylating agents, causing DNA cross-linking.[2]Aromatic nitrogen mustard that acts as a bifunctional alkylating agent, causing DNA cross-linking.An amino acid-linked nitrogen mustard that is transported into cells via amino acid transporters and acts as a bifunctional alkylating agent.
Primary Application Synthetic intermediate in pharmaceutical manufacturing.[3]Anticancer chemotherapy for lymphomas, leukemias, and solid tumors.[6]Anticancer chemotherapy, particularly for chronic lymphocytic leukemia.Anticancer chemotherapy for multiple myeloma and ovarian cancer.
Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents IC50 values for several common alkylating agents against various cancer cell lines. Note: No direct, peer-reviewed IC50 data for this compound as a cytotoxic agent was found in the public domain. The provided data for other agents serves as a benchmark for potential future comparative studies.

Alkylating AgentCell LineIC50 (µM)Reference
CisplatinA549 (Lung Carcinoma)~7.5[1]
CisplatinMCF-7 (Breast Adenocarcinoma)~6.4[1]
Carmustine (BCNU)U87 MG (Glioblastoma)54.4[1]
Temozolomide (TMZ)U87 MG (Glioblastoma)748.3[1]
MelphalanRPMI 8226 (Multiple Myeloma)2.5
ChlorambucilMEC-1 (Chronic Lymphocytic Leukemia)15

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).[7]

Methodology:

  • Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the drugs. Include untreated control wells.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[7]

  • Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[7]

DNA Alkylation Assay (alk-BER Assay)

Objective: To quantify the level of DNA alkylation damage and the cellular capacity for its repair.[8]

Methodology:

  • Cell Treatment: Expose cultured cells to the alkylating agent for a defined period.

  • Genomic DNA Isolation: Isolate genomic DNA from the treated cells at different time points to assess damage and repair.

  • Enzymatic Conversion of Alkylated Bases: Treat the isolated DNA with a combination of DNA glycosylase (e.g., alkyladenine DNA glycosylase - AAG) and an AP endonuclease (e.g., APE1). The glycosylase will recognize and remove methylated bases, creating an apurinic/apyrimidinic (AP) site. The endonuclease will then cleave the DNA backbone at the AP site, resulting in a single-strand break (SSB).[8]

  • Alkaline Agarose Gel Electrophoresis: Separate the DNA fragments by alkaline agarose gel electrophoresis. The amount of SSBs will be proportional to the initial amount of alkylation.

  • Quantification: Stain the gel with a fluorescent DNA dye and quantify the DNA fragmentation. A higher degree of fragmentation indicates a higher level of initial DNA alkylation. By analyzing DNA from different time points after treatment, the rate of DNA repair can be determined.[8]

Visualizations

Signaling Pathway for DNA Damage Response

DNA_Damage_Response Alkylating_Agent Alkylating Agent DNA_Damage DNA Alkylation (e.g., Guanine-N7) Alkylating_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis DNA_Repair DNA Repair Pathways (BER, NER, etc.) Cell_Cycle_Arrest->DNA_Repair DNA_Repair->DNA_Damage Repair

Caption: DNA damage response pathway initiated by alkylating agents.

Experimental Workflow for Evaluating a Novel Alkylating Agent

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, determine IC50) DNA_Alkylation DNA Alkylation Assays (e.g., alk-BER) Cytotoxicity->DNA_Alkylation Mechanism Mechanism of Action (Cell Cycle, Apoptosis) DNA_Alkylation->Mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Promising Results Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Candidate Novel Alkylating Agent (e.g., 1-(3-Chloropropyl)-4-methylpiperazine) Candidate->Cytotoxicity

Caption: Preclinical experimental workflow for a novel alkylating agent.

References

Comparative Analysis of Piperazine-Based PROTAC Linkers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective, data-driven comparison of PROTACs featuring piperazine-based linkers against other common linker types, offering insights into how linker composition influences therapeutic potential.

The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates optimal spatial orientation of the target protein and the E3 ligase, thereby promoting efficient ubiquitin transfer. Furthermore, the linker's physicochemical properties, such as solubility and permeability, are critical for the PROTAC's overall drug-like characteristics.

Piperazine-containing linkers have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1] Both piperidine and piperazine are six-membered saturated heterocyclic rings incorporated into PROTAC linkers to introduce conformational rigidity.[2] This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex.[2] However, the presence of a second nitrogen atom in the piperazine ring offers distinct advantages, including the potential to enhance solubility through protonation.[3][4] The pKa of the piperazine ring is significantly affected by its chemical environment, allowing for fine-tuning of this property.[4]

Quantitative Performance Comparison of PROTAC Linkers

The choice of linker can dramatically alter a PROTAC's performance. The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on key performance indicators such as degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTAC SeriesLinker TypeDC50 (nM)Dmax (%)Reference(s)
BRD4-VHL Piperazine-containing~15>90[3]
PEG (4 units)~8>95[3]
Alkyl2.1>95[5]
BRD4-CRBN Piperazine-containing1.8>95[5]
PEG (3 units)1.4>95[5]

Note: Data is compiled from multiple sources for illustrative purposes and direct head-to-head comparisons should be made with caution.

Table 2: Impact of Linker Length and Type on BTK Degradation by Pomalidomide-Based PROTACs

CompoundLinker Length (atoms)Linker TypeDC50 (nM)Dmax (%)Reference(s)
PROTAC 1 10Alkyl5.0>95[6]
PROTAC 2 13Alkyl1.2>95[6]
PROTAC 3 16Alkyl0.8>95[6]
BTK PROTAC ≥ 4 PEG unitsPEG1-40Not specified[4]

Note: This table highlights the well-established principle that linker length optimization is crucial for potent degradation.

Key Signaling Pathways

Understanding the signaling pathways of the target protein is crucial for assessing the downstream functional consequences of its degradation. Below are simplified diagrams of the signaling pathways for two commonly targeted proteins, BRD4 and the Androgen Receptor (AR).

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC->Ternary_Complex Bridges E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

BRD4_Signaling_Pathway BRD4 BRD4 P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes Upregulates Cell_Cycle_Progression Cell Cycle Progression Oncogenes->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds AR_nucleus AR Dimer (Nucleus) AR_cytoplasm->AR_nucleus Dimerizes & Translocates ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Experimental_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Characterization cluster_cellular 3. Cellular Assays Design PROTAC Design (POI Ligand, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Affinity Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, NanoBRET) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay

References

A Comparative Guide to the Validation of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride as a key intermediate in the synthesis of pharmaceutical agents, with a focus on the production of the antipsychotic drug Prochlorperazine. We will explore its performance in synthetic applications, compare it with an alternative synthetic strategy, and outline the analytical validation of this crucial building block.

Introduction to this compound

This compound is a piperazine derivative widely employed as an intermediate in organic synthesis. Its dihydrochloride salt form enhances stability and solubility, making it a practical choice in various reaction conditions. A primary application of this compound is in the alkylation of heterocyclic systems, such as the phenothiazine nucleus, to introduce the 4-methylpiperazinylpropyl side chain. This functional group is a common feature in a number of antipsychotic and antiemetic drugs.

Comparative Performance in the Synthesis of Prochlorperazine

Prochlorperazine, a widely used antiemetic and antipsychotic, can be synthesized through various routes. Here, we compare the conventional synthesis using this compound with an alternative pathway.

Synthetic Pathways

Route A: Synthesis using 1-(3-Chloropropyl)-4-methylpiperazine

This is a common and direct method for the synthesis of Prochlorperazine.[1][2] It involves the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a strong base like sodamide.[1][2]

Route B: Alternative Synthesis using 1-Methylpiperazine

An alternative approach involves a two-step process where 2-chlorophenothiazine is first alkylated with a different agent to introduce a reactive side chain, which is then reacted with 1-methylpiperazine. A common variant of this involves the initial reaction of 2-chlorophenothiazine with a 1,3-dihalopropane, followed by substitution with 1-methylpiperazine.

Data Presentation: Comparison of Synthetic Routes
ParameterRoute A: Using 1-(3-Chloropropyl)-4-methylpiperazineRoute B: Alternative using 1-Methylpiperazine
Starting Materials 2-chlorophenothiazine, 1-(3-chloropropyl)-4-methylpiperazine, Sodamide2-chlorophenothiazine, 1,3-Dihalopropane (e.g., 1-bromo-3-chloropropane), 1-methylpiperazine, Base
Number of Steps 12
Reaction Conditions Typically requires a strong, hazardous base (e.g., sodamide)[1][2]Can often be performed with milder bases in the second step.
Reported Yield ~62%[3]Varies depending on the specific dihalopropane and reaction conditions.
Key Advantages More direct, one-step synthesis.May avoid the use of highly hazardous reagents like sodamide in the final step.
Potential Disadvantages Use of hazardous reagents. Potential for side reactions if conditions are not optimal.Two-step process can be longer and may require purification of the intermediate.

Experimental Protocols

Synthesis of Prochlorperazine using 1-(3-Chloropropyl)-4-methylpiperazine (Route A)

This protocol is based on established synthetic methods.[1][2]

Materials:

  • 2-Chlorophenothiazine

  • 1-(3-Chloropropyl)-4-methylpiperazine

  • Sodamide

  • Toluene (anhydrous)

Procedure:

  • In a suitable reaction vessel, dissolve 2-Chlorophenothiazine in anhydrous toluene.

  • Carefully add sodamide to the solution to deprotonate the phenothiazine nitrogen, forming the sodium salt.

  • Prepare a solution of 1-(3-chloropropyl)-4-methylpiperazine in anhydrous toluene.

  • Add the 1-(3-chloropropyl)-4-methylpiperazine solution to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude Prochlorperazine.

  • The crude product can be further purified by crystallization or column chromatography.

Analytical Validation of this compound by HPLC

The quality and purity of this compound are critical for its successful use in pharmaceutical synthesis. A typical High-Performance Liquid Chromatography (HPLC) method for its validation would involve the following parameters, adapted from general methods for piperazine derivatives.[4]

ParameterSpecification
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Linearity A correlation coefficient (R²) of >0.999 over a defined concentration range.
Precision (%RSD) <2% for replicate injections.
Accuracy (% Recovery) Typically between 98% and 102%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.

Visualizations

Synthetic Workflow for Prochlorperazine (Route A)

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product 2-Chlorophenothiazine 2-Chlorophenothiazine Alkylation Reaction Alkylation Reaction 2-Chlorophenothiazine->Alkylation Reaction 1-(3-Chloropropyl)-4-methylpiperazine 1-(3-Chloropropyl)-4-methylpiperazine 1-(3-Chloropropyl)-4-methylpiperazine->Alkylation Reaction Sodamide Sodamide Sodamide->Alkylation Reaction Toluene Toluene Toluene->Alkylation Reaction Work-up & Purification Work-up & Purification Alkylation Reaction->Work-up & Purification Prochlorperazine Prochlorperazine Work-up & Purification->Prochlorperazine

Caption: Synthetic workflow for Prochlorperazine.

Logical Flow of Analytical Method Validation

G Method Development Method Development Linearity Linearity Method Development->Linearity Precision Precision Method Development->Precision Accuracy Accuracy Method Development->Accuracy Specificity Specificity Method Development->Specificity LOD_LOQ LOD & LOQ Method Development->LOD_LOQ LOD & LOQ Robustness Robustness Method Development->Robustness Validated Method Validated Method Linearity->Validated Method Precision->Validated Method Accuracy->Validated Method Specificity->Validated Method LOD_LOQ->Validated Method Robustness->Validated Method

References

A Comparative Analysis of Linker Technologies: PEG vs. 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realm of bioconjugates such as antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. This guide provides a detailed comparison between the widely utilized polyethylene glycol (PEG) linkers and the synthetic intermediate, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, considered here for its potential role as a linker. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of linker chemistry on bioconjugate design.

Overview of Linker Properties

The fundamental role of a linker is to connect two or more molecular entities, such as an antibody and a cytotoxic payload. The linker's properties significantly influence the solubility, stability, pharmacokinetics, and biodistribution of the entire conjugate.

Polyethylene Glycol (PEG) Linkers are hydrophilic, flexible polymers composed of repeating ethylene oxide units.[3] Their use in bioconjugation, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules.[3][4][5]

This compound is a small molecule characterized by a piperazine ring, a short alkyl chain, and a reactive chloropropyl group.[6][7][8] Its structure suggests a more rigid and significantly less hydrophilic character compared to the long, flexible chains of PEG. It is primarily used as a building block in the synthesis of more complex molecules, particularly for neurological drugs.[1][2]

Comparative Data on Linker Characteristics

The following table summarizes the key characteristics of PEG linkers and the inferred properties of a short-chain piperazine-based linker, using this compound as a structural model.

FeaturePolyethylene Glycol (PEG) LinkersThis compound (Inferred Properties as a Linker)
Hydrophilicity HighLow to Moderate
Solubility Excellent aqueous solubility.[3][4][5]Soluble in DMSO and Methanol.[8][9] Lower aqueous solubility expected compared to PEG.
Flexibility High (long, flexible polymer chain)Low (rigid ring structure and short alkyl chain)
Impact on Solubility of Conjugate Significantly enhances the solubility of hydrophobic payloads.[10][11]May not significantly improve the solubility of hydrophobic payloads; could potentially contribute to aggregation if the payload is highly hydrophobic.
Impact on Pharmacokinetics Prolongs circulation half-life by increasing hydrodynamic size and shielding from enzymatic degradation and renal clearance.[3][12]Unlikely to significantly extend circulation half-life due to its small size.
Immunogenicity Generally low and can mask immunogenic epitopes of the conjugated molecule.[4][5][12]Potential for immunogenicity is unknown as a linker, but small molecules can sometimes act as haptens.
Drug-to-Antibody Ratio (DAR) Enables higher DARs by mitigating the aggregation risk associated with hydrophobic payloads.[11][13]Likely limited to lower DARs, especially with hydrophobic payloads, due to increased risk of aggregation.
Primary Application Widely used as linkers in ADCs, PEGylated proteins, and drug delivery systems.[14]Primarily used as a chemical intermediate in the synthesis of pharmaceuticals.[1][2][9]

Experimental Protocols for Linker Evaluation

When comparing the efficacy of different linkers in a bioconjugate, a series of standardized experiments are typically performed. Below are representative protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assay

This experiment evaluates the potency of an antibody-drug conjugate (ADC) in killing target cancer cells.

  • Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • ADC Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the ADCs containing different linkers.

  • Incubation: Incubate the cells for a period determined by the drug's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC. A lower IC50 value indicates higher potency.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This experiment assesses the anti-tumor activity of an ADC in a living organism.

  • Animal Model: Implant human tumor cells (xenograft) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • ADC Administration: Randomize mice into treatment groups (e.g., vehicle control, ADC with PEG linker, ADC with alternative linker). Administer the ADCs intravenously at a specified dose and schedule.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis is used to determine the significance of the observed differences.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language can effectively illustrate complex biological and experimental processes.

General Workflow for ADC Efficacy Comparison cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Antibody ADC_A ADC with Linker A Antibody->ADC_A ADC_B ADC with Linker B Antibody->ADC_B Linker_A Linker A (e.g., PEG) Linker_A->ADC_A Linker_B Linker B (e.g., Piperazine-based) Linker_B->ADC_B Payload Cytotoxic Payload Payload->ADC_A Payload->ADC_B Cytotoxicity_Assay Cytotoxicity Assay ADC_A->Cytotoxicity_Assay ADC_B->Cytotoxicity_Assay Cell_Culture Target Cell Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination ADC_Dosing ADC Dosing IC50_Determination->ADC_Dosing Xenograft_Model Xenograft Mouse Model Xenograft_Model->ADC_Dosing Tumor_Measurement Tumor Volume Measurement ADC_Dosing->Tumor_Measurement Efficacy_Comparison Efficacy Comparison Tumor_Measurement->Efficacy_Comparison

Caption: Workflow for comparing the efficacy of ADCs with different linkers.

Conceptual ADC Mechanism of Action ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Target Intracellular Target (e.g., Microtubules) Payload_Release->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: A simplified signaling pathway for ADC-induced apoptosis.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. PEG linkers offer the significant advantages of enhancing solubility, stability, and circulation half-life, which are crucial for the systemic delivery of often hydrophobic drug payloads.[3][10][11] Their well-established safety and versatility make them a gold standard in the field.

While this compound is an important synthetic intermediate, its utility as a linker in bioconjugation is not established. Based on its structure, it would represent a class of short, rigid, and less hydrophilic linkers. Such linkers might be considered in applications where a long, flexible spacer is not desired, and the payload is sufficiently soluble. However, without direct experimental data, its performance relative to PEG is speculative. For researchers developing novel bioconjugates, the extensive body of evidence supporting the benefits of hydrophilic linkers like PEG in improving the overall therapeutic index provides a strong rationale for their continued use. Future development of novel linkers will undoubtedly focus on optimizing the balance between hydrophilicity, stability, and efficient drug release.

References

Comparative Purity Analysis of Synthesized 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the purity analysis of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. This guide provides a comparative overview of analytical methodologies, potential impurities, and alternative compounds, supported by detailed experimental protocols and data visualization.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is of paramount importance as any impurities can potentially be carried through the synthetic route, affecting the safety and efficacy of the final drug product. This guide presents a comparative analysis of various techniques for the purity assessment of synthesized this compound, offering insights into method selection and impurity profiling.

Potential Impurities in Synthesis

The synthesis of this compound typically involves the reaction of N-methylpiperazine with a 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1-bromo-3-chloropropane).[1][2] Based on this synthetic route, several potential process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual N-methylpiperazine and 1,3-dihalopropane.

  • Bis-alkylation Product: 1,3-Bis(4-methylpiperazin-1-yl)propane, formed by the reaction of two molecules of N-methylpiperazine with one molecule of the dihalopropane.

  • Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and purification steps.

The ability to separate and quantify these potential impurities is a critical requirement for any analytical method used for purity determination.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity analysis depends on factors such as the nature of the impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of piperazine derivatives.[3][4]

A key challenge in the direct HPLC-UV analysis of some piperazine derivatives is the lack of a strong UV chromophore, which can lead to poor sensitivity.[1] Derivatization with a UV-active agent can be employed to overcome this limitation.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity.Widely available, robust, and cost-effective for routine analysis.Low sensitivity for compounds lacking a strong UV chromophore.
HPLC with Derivatization Chemical modification to introduce a UV-active or fluorescent tag.Enhanced sensitivity and selectivity.Additional sample preparation step, which can introduce variability.
GC-MS Separation based on volatility and mass-to-charge ratio.High separation efficiency for volatile and thermally stable compounds, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve volatility.
LC-MS/MS Separation based on polarity coupled with highly sensitive and selective mass detection.High sensitivity and selectivity, suitable for complex matrices, provides structural information.Higher equipment and operational costs.[5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for a structurally similar compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, and is suitable for the routine purity analysis of this compound.[7][8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on a general procedure for the analysis of piperazine derivatives and can be optimized for the target compound.[3][4]

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.

    • Derivatization (e.g., acylation) may be necessary to improve the chromatographic performance of the analyte and its impurities.

Comparison with an Alternative: 1-(3-Chloropropyl)piperidine Hydrochloride

For certain synthetic applications, other cyclic amines can be considered as alternatives to this compound. A relevant comparator is 1-(3-Chloropropyl)piperidine hydrochloride, which shares the same chloropropyl reactive group but has a piperidine core instead of a piperazine ring.[9][10][11] The choice between these two intermediates often depends on the desired physicochemical properties and biological activity of the final molecule.

The purity analysis of 1-(3-Chloropropyl)piperidine hydrochloride can be performed using similar analytical techniques. However, the impurity profile will differ due to the different starting amine (piperidine vs. N-methylpiperazine).

FeatureThis compound1-(3-Chloropropyl)piperidine Hydrochloride
Core Structure PiperazinePiperidine
Potential Impurities N-methylpiperazine, 1,3-Bis(4-methylpiperazin-1-yl)propanePiperidine, 1,3-Bis(piperidin-1-yl)propane
Analytical Considerations May require derivatization for sensitive HPLC-UV detection.Similar analytical challenges and solutions as the piperazine analogue.

Visualization of Analytical Workflow and Synthesis

To aid in the understanding of the processes involved, the following diagrams illustrate the general analytical workflow for purity analysis and a representative synthetic pathway.

Analytical Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample Synthesized Product Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC-UV Preparation->HPLC GCMS GC-MS Preparation->GCMS LCMSMS LC-MS/MS Preparation->LCMSMS Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration LCMSMS->Integration Identification Impurity Identification Integration->Identification Report Purity Report Identification->Report

Caption: General workflow for the purity analysis of synthesized pharmaceutical intermediates.

Synthesis Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities NMP N-Methylpiperazine Reaction Alkylation Reaction NMP->Reaction DHP 1,3-Dihalopropane DHP->Reaction Target 1-(3-Chloropropyl)-4- methylpiperazine dihydrochloride Reaction->Target Bis Bis-alkylation Impurity Reaction->Bis Unreacted Unreacted Starting Materials Reaction->Unreacted

Caption: Representative synthetic pathway and potential byproducts.

Conclusion

The purity of this compound is a critical quality attribute that must be carefully controlled and monitored. This guide has provided a comparative overview of suitable analytical techniques, including HPLC and GC-MS, along with adaptable experimental protocols. Understanding the potential impurities arising from the synthetic process is essential for developing robust and specific analytical methods. By implementing a comprehensive purity testing strategy, researchers and manufacturers can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Application of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel pharmaceutical agents often involves the strategic use of versatile building blocks. Among these, piperazine derivatives play a crucial role in the development of a wide range of therapeutics, particularly those targeting the central nervous system. This guide provides a comparative analysis of synthetic routes utilizing 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride and its analogs as key intermediates in the synthesis of prominent drugs such as Trazodone and Aripiprazole.

Case Study 1: Synthesis of Trazodone and its Analogs

Trazodone, an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, is a prime example of a pharmaceutical whose synthesis heavily relies on piperazine intermediates. The core structure of Trazodone features a 1-arylpiperazine moiety connected to a triazolopyridine group via a propyl linker. The introduction of this propylpiperazine side chain is a critical step in its synthesis.

Synthetic Strategies for Trazodone

Two primary retrosynthetic approaches for Trazodone involve the coupling of a substituted piperazine with a triazolopyridine precursor. The key difference lies in which fragment bears the propyl linker.

  • Strategy A: Alkylation of 1-(3-chlorophenyl)piperazine with a pre-formed 2-(3-halopropyl)triazolopyridinone.

  • Strategy B: Reaction of a 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine intermediate with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.

This compound and its analogs are central to Strategy B. The following data compares the performance of different alkylating agents and reaction conditions in the synthesis of the key intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a close analog of the topic compound.

Comparative Performance Data
Alkylating AgentStarting PiperazineBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
1-Bromo-3-chloropropane1-(3-chlorophenyl)piperazine hydrochlorideNaOHAcetone/Water18 hours0-10 then RT65[1][2]
1-Bromo-3-chloropropane1-(3-chlorophenyl)piperazine hydrochlorideNaOHAcetone/Water16 hours0-10 then RT66[3]
1-Bromo-3-chloropropane1-(3-chlorophenyl)piperazine hydrochlorideK₂CO₃Acetonitrile/DMF40 secondsMicrowave88[4]
Experimental Protocols

Protocol for Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Conventional Heating):

To a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (2.153 mol) and 1-bromo-3-chloropropane (2.153 mol) in a mixture of water (435 mL) and acetone (535 mL), a 50% sodium hydroxide solution (5.333 mol) is added dropwise while maintaining the temperature between 0-10°C.[3] The mixture is then stirred for 16 hours at room temperature.[3] The organic phase is separated and concentrated under reduced pressure. The resulting oil is dissolved in dilute hydrochloric acid, and the product crystallizes upon cooling. The solid is collected, washed with cold water, and dried to afford 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[3]

Protocol for Synthesis of Trazodone using 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride:

A mixture of[5][6][7]triazolo[4,3-a]pyridin-3(2H)-one (14.4 g), sodium carbonate (30.81 g), and isopropyl alcohol (180 ml) is stirred at 25-30°C. 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (30 g) and tetrabutylammonium bromide (1.5 g) are added to the reaction mixture.[8][9] The mixture is heated to 80-85°C and stirred.[8][9] After cooling, a solution of sodium methoxide (2.61 g) in isopropyl alcohol (30 ml) is added. The mixture is filtered to yield Trazodone.[8][9]

Synthesis Workflow for Trazodone (Strategy B)

Trazodone_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 1-(3-chlorophenyl)piperazine hydrochloride D 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride A->D Alkylation NaOH, Acetone/Water B 1-Bromo-3-chloropropane B->D C [1,2,4]triazolo[4,3-a]pyridin- 3(2H)-one E Trazodone C->E Coupling Na2CO3, TBAB, IPA D->E

Caption: Synthetic pathway for Trazodone via a chloropropyl-piperazine intermediate.

Case Study 2: Synthesis of Aripiprazole

Aripiprazole, an atypical antipsychotic, features a more complex structure, but its synthesis also commonly involves the coupling of a substituted piperazine with a quinolinone moiety through a linker. While the most common industrial synthesis utilizes a butoxy linker, the principles of N-alkylation of piperazines are directly applicable and highlight the utility of intermediates like this compound.

Synthetic Strategies for Aripiprazole

The convergent synthesis of Aripiprazole typically involves the nucleophilic substitution between 1-(2,3-dichlorophenyl)piperazine and a 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one intermediate.[7][10] This reaction underscores the importance of having a reactive haloalkyl group attached to one of the key fragments.

Alternative Alkylating Agents in Piperazine Synthesis

The synthesis of the required 1-(2,3-dichlorophenyl)piperazine itself involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[7] This highlights a different approach to forming the piperazine ring compared to the direct alkylation discussed for Trazodone.

General Workflow for Piperazine Alkylation

The following diagram illustrates the general principle of mono-alkylation of a piperazine, a fundamental reaction for creating intermediates like the one in the topic.

Piperazine_Alkylation cluster_reactants Reactants cluster_product Product Piperazine Substituted Piperazine MonoAlkylated N-Alkyl-piperazine Piperazine->MonoAlkylated Base, Solvent AlkylHalide Haloalkyl Compound (e.g., 1-bromo-3-chloropropane) AlkylHalide->MonoAlkylated

Caption: General scheme for the N-alkylation of a substituted piperazine.

Conclusion

This compound and its analogs are valuable and versatile intermediates in the synthesis of complex pharmaceutical compounds. The case studies of Trazodone and Aripiprazole synthesis demonstrate the critical role of piperazine alkylation reactions. The choice of alkylating agent, reaction conditions (conventional heating vs. microwave irradiation), and overall synthetic strategy significantly impact the efficiency and yield of the desired product. The provided data and protocols offer a comparative insight for researchers to optimize their synthetic routes for developing novel therapeutics based on the piperazine scaffold.

References

Structural validation of compounds synthesized with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and structural validation methods for piperazine derivatives, focusing on compounds synthesized using 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride and its alternatives. The selection of appropriate reagents and validation techniques is critical for ensuring the purity, structural integrity, and, ultimately, the efficacy and safety of novel pharmaceutical compounds.

Comparison of Synthetic Reagents

The introduction of a 3-chloropropyl group onto a piperazine nitrogen is a common strategy in medicinal chemistry to enable further functionalization. This compound is a readily available reagent for this purpose. However, alternative reagents can also be employed, each with distinct advantages and disadvantages. This section compares the use of 1-bromo-3-chloropropane, a molecule with similar reactivity to the active group in our target reagent, with 3-chloro-1-propanol as an alternative for the N-alkylation of a piperazine derivative.

Table 1: Comparison of N-Alkylation Reagents for Piperazine Derivatives

Parameter1-Bromo-3-chloropropane3-Chloro-1-propanol
Product 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride1-(3-chlorophenyl)-4-(3-hydroxypropyl)piperazine
Reported Yield 66%[1][2]Not directly reported, typically requires activation (e.g., tosylation) which may affect overall yield.
Reaction Type Nucleophilic SubstitutionNucleophilic Substitution (requires activation of the hydroxyl group)
Reactivity High (due to the good leaving group, Br⁻)Lower (hydroxyl group is a poor leaving group)
Byproducts NaBr, H₂O[1][2]H₂O, potentially tosylates or other activating group salts
Safety Toxic, potential carcinogen[3]Toxic, irritant[4][5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and validation of chemical compounds. Below are representative protocols for the synthesis of a piperazine derivative and its structural characterization.

Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[1][2][8]

A solution of 50% sodium hydroxide (430.6 g, 5.333 mol) is added dropwise to a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g, 2.153 mol) and 1-bromo-3-chloropropane (339.0 g, 2.153 mol) in 435 ml of water and 535 ml of acetone while maintaining the temperature at 0°-10° C. The mixture is then stirred for 16 hours at room temperature. The upper organic layer is separated and concentrated under reduced pressure. The resulting oil is dissolved in 500 ml of acetone, filtered, and the filtrate is concentrated to an oily residue. This residue is then dissolved in boiling dilute hydrochloric acid (1.67 L water and 280 ml concentrated HCl). Upon cooling, the product separates as an oil which solidifies on standing. The solid is collected, washed with cold water, and air-dried to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Structural Validation Protocols
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine would include multiplets for the aromatic protons, and triplets and multiplets for the aliphatic protons of the piperazine ring and the propyl chain.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of different types of carbon atoms in the molecule.[7]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI). The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can help confirm the structure.[8]

Data Presentation

The following tables summarize the key analytical data for the structural validation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Table 2: ¹H and ¹³C NMR Data for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride in DMSO-d₆

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
7.25t1HAr-H
6.88d1HAr-H
6.82s1HAr-H
6.78d1HAr-H
3.65t2H-CH₂-Cl
3.15t4HPiperazine-H
2.55t4HPiperazine-H
2.45t2H-N-CH₂-
1.85m2H-CH₂-CH₂-CH₂-
¹³C NMR Chemical Shift (ppm) Assignment
152.5Ar-C
134.2Ar-C
130.8Ar-C
119.5Ar-C
115.8Ar-C
114.8Ar-C
55.8-N-CH₂-
53.1Piperazine-C
48.5Piperazine-C
45.2-CH₂-Cl
26.9-CH₂-CH₂-CH₂-

Note: NMR data is representative and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine

m/z Relative Intensity (%) Possible Fragment
272.029.2[M]⁺
274.018.6[M+2]⁺ (due to ³⁷Cl isotopes)
209.0100.0[M - C₃H₆Cl]⁺
138.011.2[C₆H₄ClNCH₂]⁺
70.042.5[C₄H₈N]⁺

Note: Mass spectrometry data obtained from a reference spectrum.[8]

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the synthetic routes.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis reagents Reactants reaction Reaction reagents->reaction 1. Mix workup Work-up reaction->workup 2. Purify nmr NMR Spectroscopy workup->nmr ms Mass Spectrometry workup->ms hplc HPLC workup->hplc interpretation Spectral Interpretation nmr->interpretation ms->interpretation hplc->interpretation final_product Validated Compound interpretation->final_product Structure Confirmed

Caption: General experimental workflow for synthesis and structural validation.

synthetic_route_comparison cluster_route1 Route 1: Using 1-Bromo-3-chloropropane cluster_route2 Alternative Route 2: Using 3-Chloro-1-propanol start1 1-(3-chlorophenyl)piperazine product1 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine start1->product1 High Reactivity reagent1 1-Bromo-3-chloropropane reagent1->product1 start2 1-(3-chlorophenyl)piperazine product2 1-(3-chlorophenyl)-4-(3-hydroxypropyl)piperazine start2->product2 Lower Reactivity reagent2 3-Chloro-1-propanol activation Activation Step (e.g., Tosylation) reagent2->activation activated_reagent Activated Reagent activation->activated_reagent activated_reagent->product2

Caption: Comparison of synthetic routes for N-alkylation of piperazine.

References

Comparative yield analysis using different piperazine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic efficiency of various piperazine derivatives reveals a landscape of varied yields influenced by reaction type, catalysts, and substitution patterns. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of reported yields, detailed experimental protocols, and a visual representation of a general synthetic workflow, enabling informed decisions in the selection of synthetic routes.

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous drugs. The efficiency of synthesizing these crucial building blocks is a critical factor in drug discovery and development. This analysis collates data from various studies to offer a comparative perspective on the yields achieved with different synthetic strategies involving piperazine derivatives.

Comparative Yield Data

The following table summarizes the reported yields for the synthesis of various piperazine derivatives across different reaction types. It is important to note that a direct comparison of yields can be challenging due to the diverse reaction conditions and substrates employed in each study. However, this compilation provides a valuable overview of the expected efficiency for common synthetic transformations.

Piperazine Derivative TypeReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
N-Arylpiperazine (mono-arylation)N-ArylationPd(OAc)₂ / BINAPDimethyl acetamideHigh55 - 59[1]
N,N'-Diarylpiperazine (di-arylation)N-ArylationPd(OAc)₂ / BINAPDimethyl acetamideHigh19 - 73[1]
N-ArylpiperazineBuchwald-Hartwig CouplingPd₂(dba)₃ / P(t-Bu)₃Toluene10046 - 98[1]
N-Heterocyclic Substituted PiperazinePalladium-catalyzed CouplingPd₂(dba)₃ / BINAPToluene10067[1]
Monosubstituted PiperazinesOne-pot-one-step synthesisMetal ions on polymeric resinsVarious common solventsRoom Temperature to HigherHigh[2]
Dihydrofuran-piperazineMn(OAc)₃ mediated radical cyclizationMn(OAc)₃Not specifiedNot specified31 - 81[3]
2-MethylpiperazineReductive CyclizationRaney nickelDioxane185 - 20352 (crude)[4]
2-PhenylpiperazineReductive CyclizationRaney nickelDioxane22032 (crude)[4]
N-(2,4-difluorobenzoyl)piperazineN-Acylation2,4-difluorobenzoyl chlorideChloroformNot specified66[5]
Benzimidazole-containing piperazine analogMannich reactionFormaldehyde / HClMethanol70 - 7574.86[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key synthetic transformations involving piperazine derivatives.

General Procedure for Palladium-Catalyzed N-Arylation of Piperazine[1]

A mixture of the aryl halide, piperazine (or a monosubstituted piperazine), a palladium catalyst such as Pd₂(dba)₃, a suitable phosphine ligand (e.g., P(t-Bu)₃ or BINAP), and a base (e.g., sodium tert-butoxide or potassium tert-butoxide) is prepared in an appropriate aprotic solvent like toluene or dimethyl acetamide. The reaction mixture is then heated, typically to 100°C, and stirred for a specified period until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-arylpiperazine derivative.

One-Pot-One-Step Synthesis of Monosubstituted Piperazines[2]

This method is based on the in-situ formation of a piperazine-1-ium cation. A mixture of piperazine and piperazine dihydrochloride in a specific molar ratio is suspended in a suitable solvent. To this suspension, the acylating or alkylating agent (e.g., acyl chlorides, anhydrides, or Michael acceptors) is added. The reaction is catalyzed by metal ions supported on a commercial polymeric resin. The reaction can proceed at room temperature or may require heating, depending on the reactivity of the substrates. The heterogeneous catalyst can be easily removed by filtration. The filtrate is then subjected to a standard work-up procedure, which typically involves solvent removal and purification of the product, often through crystallization or chromatography, to afford the monosubstituted piperazine derivative in high purity and yield.

Mn(OAc)₃ Mediated Radical Cyclization for Dihydrofuran-Piperazine Synthesis[3]

In a typical procedure, a diacyl or alkyl-acyl piperazine derivative and a 1,3-dicarbonyl compound are dissolved in a suitable solvent. Manganese(III) acetate is then added to the solution. The reaction mixture is stirred at a specified temperature for a duration necessary to complete the reaction. The progress of the reaction can be monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified using column chromatography to isolate the novel piperazine-containing dihydrofuran compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and functionalization of piperazine derivatives, highlighting key decision points and potential pathways for diversification.

G General Workflow for Piperazine Derivative Synthesis cluster_start Starting Materials cluster_products Piperazine Derivatives cluster_further_func Further Functionalization start_piperazine Piperazine reaction_arylation N-Arylation (e.g., Buchwald-Hartwig) start_piperazine->reaction_arylation reaction_acylation N-Acylation start_piperazine->reaction_acylation reaction_alkylation N-Alkylation start_piperazine->reaction_alkylation start_aryl_halide Aryl/Heteroaryl Halide start_aryl_halide->reaction_arylation start_acyl_chloride Acyl Chloride / Anhydride start_acyl_chloride->reaction_acylation start_alkyl_halide Alkyl Halide start_alkyl_halide->reaction_alkylation product_mono_aryl Monosubstituted N-Arylpiperazine reaction_arylation->product_mono_aryl product_mono_acyl Monosubstituted N-Acylpiperazine reaction_acylation->product_mono_acyl product_mono_alkyl Monosubstituted N-Alkylpiperazine reaction_alkylation->product_mono_alkyl further_func Second Substitution or Modification of Substituent product_mono_aryl->further_func product_di_aryl Disubstituted N,N'-Diarylpiperazine further_func->product_di_aryl e.g., Second Arylation

References

The Crucial Role of Linkers: A Comparative Guide to Biological Activity in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of a drug's therapeutic window is a paramount challenge. The linker, a seemingly simple component connecting a targeting moiety to a payload, plays a decisive role in the overall efficacy and safety of targeted therapies. This guide provides an objective comparison of the biological activity of drugs synthesized with different linkers, supported by experimental data from studies on Antibody-Drug Conjugates (ADCs) and PROteolysis T Targeting Chimeras (PROTACs).

The choice of a linker can dramatically alter a drug's pharmacokinetics, stability, and mechanism of action.[1][2] In the realm of ADCs, the linker determines how and where the cytotoxic payload is released.[] For PROTACs, the linker's length and composition are critical for inducing the formation of a productive ternary complex between the target protein and an E3 ligase, leading to the degradation of the target protein.[4] This guide will delve into specific examples, presenting quantitative data and detailed experimental protocols to illuminate the impact of linker selection on biological activity.

Section 1: Impact of Linker Length on the Efficacy of Affibody-Based Drug Conjugates

A study on affibody-based drug conjugates (ADCs) targeting HER2 provides a clear example of how linker length can modulate both the efficacy and safety of a therapeutic. In this research, the anti-HER2 affibody (ZHER2) was conjugated to the cytotoxic payload MMAE using linkers with different polyethylene glycol (PEG) chain lengths: a non-PEGylated linker (SMCC), a 4 kDa PEG linker, and a 10 kDa PEG linker.[5][6]

Quantitative Data Summary
Conjugate NameLinker TypeIn Vitro Cytotoxicity (IC50, nM) on NCI-N87 cellsIn Vivo Tumor Growth Inhibition (%) (1.5 mg/kg dose)Plasma Half-life (h)
ZHER2-SMCC-MMAE (HM)Non-PEGylated0.8~50%0.5
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG3.6~70%1.25
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG17.6>90%5.6

Data compiled from a study on affibody-based drug conjugates.[5][6]

The results demonstrate that increasing the PEG linker length significantly prolonged the plasma half-life of the conjugate.[5][6] While the in vitro cytotoxicity decreased with longer PEG chains, the extended circulation time led to superior in vivo tumor growth inhibition. The 10 kDa PEG linker, despite having the highest IC50 value, exhibited the most potent anti-tumor effect in the animal model.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay: NCI-N87 human gastric cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with serial dilutions of the affibody-drug conjugates for 72 hours. Cell viability was assessed using a standard MTT assay, and the IC50 values were calculated from the dose-response curves.[5]

In Vivo Efficacy Study in a Xenograft Model: BALB/c nude mice were subcutaneously injected with NCI-N87 cells. When the tumors reached a volume of approximately 210 mm³, the mice were randomly assigned to treatment groups. The conjugates were administered intravenously at doses of 0.6 mg/kg and 1.5 mg/kg every three days for a total of four doses. Tumor volumes were measured regularly to determine the extent of tumor growth inhibition.[5]

Visualizations

experimental_workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Efficacy cell_seeding Seed NCI-N87 cells in 96-well plates conjugate_treatment Treat with serial dilutions of conjugates for 72h cell_seeding->conjugate_treatment mtt_assay Assess cell viability using MTT assay conjugate_treatment->mtt_assay ic50_calc Calculate IC50 values mtt_assay->ic50_calc tumor_inoculation Subcutaneously inject NCI-N87 cells into mice tumor_growth Allow tumors to reach ~210 mm³ tumor_inoculation->tumor_growth treatment Administer conjugates intravenously tumor_growth->treatment tumor_measurement Measure tumor volumes regularly treatment->tumor_measurement tgi_calc Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi_calc linker_impact cluster_linker Linker Property cluster_effects Biological Effects linker_length Increasing PEG Linker Length half_life Increased Plasma Half-life linker_length->half_life leads to in_vitro_potency Decreased In Vitro Cytotoxicity linker_length->in_vitro_potency leads to in_vivo_efficacy Increased In Vivo Tumor Inhibition half_life->in_vivo_efficacy contributes to protac_mechanism POI Target Protein (e.g., ERα) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of Target Protein Proteasome->Degradation mediates linker_length_optimization cluster_linker_length Linker Length cluster_outcome Degradation Efficacy short_linker Too Short ineffective_short Ineffective Degradation (Steric Hindrance) short_linker->ineffective_short optimal_linker Optimal Length effective_degradation Effective Degradation (Stable Ternary Complex) optimal_linker->effective_degradation long_linker Too Long ineffective_long Ineffective Degradation (Unstable Complex) long_linker->ineffective_long

References

A Comparative Guide to the Characterization of Impurities in 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of methodologies for characterizing impurities in the synthesis of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds.[1] We will explore its synthesis, potential process-related impurities, and a comparison of analytical techniques, supported by detailed experimental protocols and visualizations.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the N-alkylation of 1-methylpiperazine with a 3-chloropropylating agent, such as 1-bromo-3-chloropropane. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed. The final product is then isolated as a dihydrochloride salt.

Several potential impurities can arise from this process, including unreacted starting materials, by-products from side reactions, and degradation products. Identifying and controlling these impurities is crucial for the quality and safety of the final drug product.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NamePotential OriginRecommended Analytical Method(s)
1-methylpiperazineUnreacted starting materialGC-MS, HPLC with derivatization
1-bromo-3-chloropropaneUnreacted starting materialGC-MS
1,4-bis(3-chloropropyl)piperazineOver-alkylation of piperazine (if present as impurity in starting material)HPLC-UV, LC-MS/MS
1,2-bis(4-methylpiperazin-1-yl)ethaneDimerization by-productHPLC-UV, LC-MS/MS
1-allyl-4-methylpiperazineElimination by-product (dehydrohalogenation)GC-MS, HPLC-UV

Comparative Analysis of Analytical Methodologies

The characterization of impurities in piperazine derivatives often employs chromatographic techniques. The choice of method depends on the volatility, polarity, and concentration of the impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods.[2][3]

GC-MS is well-suited for volatile and thermally stable impurities like residual starting materials (e.g., 1-bromo-3-chloropropane) and certain by-products. Its high sensitivity and the structural information provided by mass spectrometry make it a powerful tool for identification.[4][5]

HPLC , often coupled with UV or Mass Spectrometry (LC-MS/MS) detection, is versatile for a wider range of polar and non-volatile impurities.[6] For compounds lacking a UV chromophore, such as piperazine itself, pre-column derivatization can be employed to enhance detection by HPLC-UV.[3][7] LC-MS/MS offers exceptional sensitivity and selectivity for quantifying trace-level genotoxic impurities.[8]

Table 2: Comparison of Analytical Methods for Impurity Profiling

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbanceSeparation based on polarity, detection by mass-to-charge ratio
Typical Analytes Volatile & semi-volatile compounds (e.g., residual solvents, starting materials)Non-volatile, polar & non-polar compounds with a chromophoreWide range of compounds, especially trace-level impurities
Sensitivity High (ng to pg)Moderate (µg to ng)Very High (pg to fg)
Selectivity High (based on retention time and mass spectrum)Moderate (can be affected by co-eluting peaks)Very High (based on parent and daughter ion transitions)
Sample Preparation Can require derivatization for polar compounds; headspace for volatilesDissolution in a suitable solvent; may require derivatization for UV-inactive compoundsSimple dissolution; minimal sample prep needed
Limitations Not suitable for non-volatile or thermally labile compoundsLimited sensitivity for compounds without a UV chromophoreHigher instrument cost and complexity

Experimental Protocols

Below are detailed protocols for the analysis of impurities using HPLC-UV and GC-MS.

3.1. HPLC-UV Method for Non-Volatile Impurities

This method is designed for the quantification of non-volatile, process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.01 M Phosphate buffer, pH 2.0

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 5% B

    • 32-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in the mobile phase A to a final concentration of 1 mg/mL.

3.2. GC-MS Method for Volatile Impurities

This protocol is suitable for identifying and quantifying volatile impurities such as unreacted starting materials.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 150 °C, hold for 0 min.

    • Ramp 2: 25 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve 20 mg of the sample in 1 mL of methanol.

Visualizations of Synthesis and Analytical Workflow

Diagram 1: Synthesis Pathway and Impurity Formation

G Synthesis and Impurity Formation SM1 1-methylpiperazine Product 1-(3-Chloropropyl)-4-methylpiperazine SM1->Product + SM2, Base SM2 1-bromo-3-chloropropane Impurity 1,4-bis(3-chloropropyl)piperazine (Over-alkylation Impurity) Piperazine Piperazine (Starting Material Impurity) Piperazine->Impurity + 2x SM2, Base

Caption: Synthesis of the target compound and formation of an over-alkylation impurity.

Diagram 2: Analytical Workflow for Impurity Characterization

G Impurity Characterization Workflow cluster_sample Sample Analysis cluster_methods Chromatographic Separation & Detection cluster_data Data Analysis Sample API Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC-UV / LC-MS Prep->HPLC Non-volatile impurities GCMS GC-MS Prep->GCMS Volatile impurities Identify Impurity Identification (Mass Spectra, RT) HPLC->Identify GCMS->Identify Quantify Impurity Quantification (Peak Area) Identify->Quantify Report Final Report Quantify->Report

Caption: A typical workflow for the identification and quantification of impurities.

Conclusion

A robust strategy for characterizing impurities in the synthesis of this compound involves a combination of orthogonal analytical techniques. GC-MS is highly effective for volatile starting materials and by-products, while HPLC and LC-MS/MS provide comprehensive analysis of non-volatile and trace-level impurities. The selection of appropriate methods, supported by thorough validation, is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a framework for developing such a strategy, enabling researchers to confidently assess and control the impurity profile of this important chemical intermediate.

References

Confirming the Structure of 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride Derivatives: A Comparative Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of pharmaceutical intermediates is paramount to ensure the synthesis of pure, safe, and effective active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride and its analogs, focusing on their structural elucidation and performance as key intermediates in the synthesis of the atypical antipsychotic drug, Aripiprazole.

This document details the analytical techniques used to confirm the structure of these piperazine derivatives, presents a comparative analysis of their reactivity in the synthesis of Aripiprazole, and provides detailed experimental protocols for key analytical methods.

Structural Characterization of Piperazine Intermediates

The definitive confirmation of the chemical structure of this compound and its derivatives relies on a combination of spectroscopic techniques. These methods provide unique fingerprints of the molecule, allowing for unambiguous identification and assessment of purity.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts, splitting patterns, and integration values provide detailed information about the connectivity and chemical environment of each atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands can confirm the presence of C-H, C-N, and C-Cl bonds within the piperazine derivatives.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a crystalline compound, confirming bond lengths, bond angles, and overall molecular conformation.

Table 1: Spectroscopic Data for the Structural Confirmation of this compound
Analytical Technique Observed Data/Expected Characteristics
¹H NMR Signals corresponding to the N-methyl protons, the piperazine ring protons, and the propyl chain protons with specific chemical shifts and coupling constants.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the N-methyl carbon, the piperazine ring carbons, and the carbons of the chloropropyl chain.
FTIR (KBr pellet) Characteristic absorption bands for C-H stretching and bending, C-N stretching, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated molecule, along with characteristic fragmentation patterns.

Performance Comparison in Aripiprazole Synthesis

This compound and its halogenated analogs are crucial intermediates in the synthesis of Aripiprazole. The choice of the halogen atom (chloro, bromo, or iodo) on the propyl chain can significantly impact the reaction kinetics, yield, and impurity profile of the final API. The primary synthetic route involves the N-alkylation of a piperazine derivative with a substituted quinolinone.[1][2][3]

The most common industrial synthesis of Aripiprazole involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one.[1][2][4] However, alternative routes utilize intermediates like 1-(3-halopropyl)-4-methylpiperazine.

Table 2: Comparison of Halogenated Intermediates in Aripiprazole Synthesis
Intermediate Relative Reactivity Typical Yield of Aripiprazole Key Considerations
1-(3-Chloro propyl)-4-methylpiperazine dihydrochlorideModerateGoodCost-effective starting material. May require longer reaction times or harsher conditions compared to bromo- or iodo-analogs.[5][6]
1-(3-Bromo propyl)-4-methylpiperazine dihydrobromideHighVery Good to ExcellentMore reactive than the chloro-analog, often leading to shorter reaction times and higher yields.[4][7] The most commonly used intermediate in published synthesis routes.[1][2]
1-(3-Iodo propyl)-4-methylpiperazine dihydroiodideVery HighExcellentMost reactive of the three, but may be more expensive and less stable. Prone to side reactions if conditions are not carefully controlled.

The synthesis of Aripiprazole typically yields over 85% with a purity of over 99%.[4][8] The use of 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone can lead to a high-purity product with minimal dimer impurities.[6]

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy of Piperazine Derivatives

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the piperazine derivative sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean NMR tube.[9]

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.[9]

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.[9]

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.[9]

3. Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak.

General Protocol for FTIR Spectroscopy of Piperazine Derivatives

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.[10]

  • Collect a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Visualizing the Synthetic Pathway and Mechanism of Action

Aripiprazole Synthesis Workflow

The following diagram illustrates a common synthetic route to Aripiprazole, highlighting the role of the piperazine intermediate.

G Aripiprazole Synthesis Workflow 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one Etherification 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane->7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one Aripiprazole Aripiprazole 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one->Aripiprazole N-Alkylation 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine->Aripiprazole

Caption: A simplified workflow for the synthesis of Aripiprazole.

Aripiprazole's Mechanism of Action at the Dopamine D2 Receptor

Aripiprazole exhibits a unique pharmacological profile as a partial agonist at dopamine D2 receptors. This means it can act as both an agonist and an antagonist depending on the endogenous dopamine levels. The piperazine moiety is crucial for its interaction with the receptor.[11][12]

G Aripiprazole's Interaction with Dopamine D2 Receptor Signaling cluster_high_dopamine High Dopamine State (e.g., Psychosis) cluster_low_dopamine Low Dopamine State (e.g., Cognitive Deficits) High_Dopamine High_Dopamine D2_Receptor_High D2 Receptor High_Dopamine->D2_Receptor_High Binds Overstimulation Neuronal Overstimulation D2_Receptor_High->Overstimulation Reduced_Signaling Reduced Neuronal Signaling D2_Receptor_High->Reduced_Signaling Aripiprazole_Antagonist Aripiprazole (Antagonist) Aripiprazole_Antagonist->D2_Receptor_High Blocks Dopamine Low_Dopamine Low_Dopamine D2_Receptor_Low D2 Receptor Low_Dopamine->D2_Receptor_Low Binds Understimulation Neuronal Understimulation D2_Receptor_Low->Understimulation Normalized_Signaling Normalized Neuronal Signaling D2_Receptor_Low->Normalized_Signaling Aripiprazole_Agonist Aripiprazole (Agonist) Aripiprazole_Agonist->D2_Receptor_Low Stimulates Receptor

Caption: Aripiprazole's dual action at the D2 receptor.

References

Safety Operating Guide

Proper Disposal of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, from the point of generation to final collection. Adherence to these procedures will minimize risks and promote a culture of safety.

Chemical and Hazard Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₉Cl₃N₂[1][2]
Molecular Weight 249.61 g/mol [1]
Appearance Solid[3]
GHS Hazard Statements H302: Harmful if swallowed[3][4]
GHS Precautionary Statements P264, P270, P301+P317, P330, P501[4]
Signal Word Warning[3]
Storage Class 11 - Combustible Solids[3]
Waste Classification Hazardous Waste (Halogenated Organic Compound)[5][6]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE when handling this chemical, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A laboratory coat

  • Handle the chemical in a well-ventilated area, preferably within a fume hood.

  • Avoid generating dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Container Selection:

  • Crucially, this waste must be segregated as "halogenated organic waste." [5][6] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5][7]

  • Use a designated, compatible hazardous waste container. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[3]

  • Ensure the container is in good condition, with a secure, leak-proof screw-top cap.[8]

  • The container should not be filled beyond 90% of its capacity to allow for expansion.[9]

3. Labeling the Waste Container:

  • Proper labeling is mandatory from the moment the first waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid abbreviations.

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictogram (e.g., GHS07 for "Harmful").[3]

  • Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][8]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of potential spills.

  • Keep the waste container closed at all times, except when adding waste.[4][8]

5. Spill and Decontamination Procedures:

  • In case of a spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Empty Container Decontamination:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

    • The rinsate (the liquid from rinsing) must be collected and disposed of as halogenated organic hazardous waste.[4]

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[4]

6. Arranging for Final Disposal:

  • Once the waste container is full (not exceeding 90% capacity) or has been in accumulation for the maximum time allowed by your institution (typically 9-12 months), arrange for its collection.[3][8]

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.

  • Provide them with all necessary information from the waste label.

  • Do not pour this chemical down the drain or dispose of it in regular trash.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.